Product packaging for Rhodalin(Cat. No.:CAS No. 54676-60-7)

Rhodalin

Cat. No.: B12735628
CAS No.: 54676-60-7
M. Wt: 434.3 g/mol
InChI Key: HSBPTANNLNRKFF-AGOBOLRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rhodalin is a chemical compound with the CAS Number 30370-87-7 and the molecular formula C₂₀H₁₈O₁₁ . As a specialty chemical, it is intended for use in research and development laboratories. Researchers can utilize this compound in various in vitro studies to investigate its properties and potential applications. The specific biochemical mechanism of action, which refers to the precise interaction through which a substance produces a pharmacological effect, is a key area of investigation for research compounds like this compound . This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O11 B12735628 Rhodalin CAS No. 54676-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54676-60-7

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-8-3-1-7(2-4-8)17-15(27)14(26)12-9(22)5-10(23)18(19(12)30-17)31-20-16(28)13(25)11(24)6-29-20/h1-5,11,13,16,20-25,27-28H,6H2/t11-,13+,16-,20+/m1/s1

InChI Key

HSBPTANNLNRKFF-AGOBOLRFSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Diverse Mechanisms of Action of Rhodanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents against a wide array of diseases, including cancer, infectious diseases, and metabolic disorders. The versatility of the rhodanine core allows for structural modifications at various positions, leading to a diverse chemical space with a wide range of pharmacological profiles. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of rhodanine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Mechanisms of Action

Rhodanine derivatives exert their biological effects through various mechanisms, primarily centered around the inhibition of key enzymes, disruption of protein-protein interactions, and modulation of cellular signaling pathways. Their ability to interact with a diverse range of biological targets underscores their potential as versatile drug candidates.

Enzyme Inhibition

A predominant mechanism of action for many rhodanine derivatives is the inhibition of critical enzymes involved in disease pathogenesis.

Certain rhodanine derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria, by targeting essential bacterial enzymes involved in DNA replication.[1] These compounds have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes that are crucial for maintaining DNA topology.[1]

Mechanism: The proposed mechanism involves the binding of rhodanine derivatives to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its ATPase activity, which is essential for the supercoiling of DNA. This disruption of DNA replication ultimately leads to bacterial cell death.

Table 1: Inhibitory Activity of Rhodanine Derivatives against Bacterial Enzymes

Compound/DerivativeTarget EnzymeBacterial Strain(s)IC50 / MICReference
Rhodanine Derivative Rh 2DNA Gyrase/Topoisomerase IVStaphylococcus aureus (MRSA, VRSA)MIC90 = 4 µM[1]
Rhodanine Derivative Rh 2DNA Gyrase/Topoisomerase IVEnterococcus (VRE)MIC90 = 8 µM[1]
Rhodanine Derivative Rh 2DNA Gyrase/Topoisomerase IVStaphylococcus epidermidisMIC = 4 µM[1]

In the context of cancer, some rhodanine derivatives have been identified as inhibitors of human topoisomerase II, an enzyme vital for cell division.[2][3] By interfering with the function of this enzyme, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Mechanism: These derivatives are thought to intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of apoptotic pathways.

Table 2: Inhibitory Activity of Rhodanine Derivatives against Human Topoisomerase II

Compound/DerivativeCell LineIC50 (Topoisomerase II Inhibition)IC50 (Cytotoxicity)Reference
Glucosylated Rhodanine 6-6.9 µMHepG2: 0.21 µM[3][4]
Glucosylated Rhodanine 6--MCF-7: 11.7 µM[3][4]
Glucosylated Rhodanine 6--A549: 1.7 µM[3][4]

Rhodanine-containing compounds have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the retroviral life cycle.[5][6]

Mechanism: These derivatives are designed to chelate the divalent metal ions in the active site of the integrase enzyme, which is crucial for its catalytic activity in integrating the viral DNA into the host genome. By blocking this step, the replication of the virus is effectively halted.

Table 3: Inhibitory Activity of Rhodanine Derivatives against HIV-1 Integrase

Compound/DerivativeHIV-1 Integrase ActivityIC50Reference
Rhodanine Derivative 13'-Processing15 µM[5]
Rhodanine Derivative 1Strand Transfer11 µM[5]
Rhodanine Derivative 53Strand Transfer3 µM[5]

A well-established mechanism for certain rhodanine derivatives, such as epalrestat, is the inhibition of aldose reductase.[7][8][9][10] This enzyme is a key component of the polyol pathway, which is implicated in the development of diabetic complications.

Mechanism: By inhibiting aldose reductase, these compounds prevent the conversion of glucose to sorbitol. The accumulation of sorbitol in tissues is a major contributor to diabetic neuropathy, retinopathy, and nephropathy. Rhodanine derivatives bind to the active site of aldose reductase, blocking its catalytic function.

Table 4: Inhibitory Activity of Rhodanine Derivatives against Aldose and Aldehyde Reductase

Compound/DerivativeTarget EnzymeIC50Reference
Rhodanine-3-acetamide 3aAldose Reductase (ALR2)0.25 ± 0.04 µM[8][10]
Rhodanine-3-acetamide 3fAldose Reductase (ALR2)0.12 ± 0.01 µM[8][10]
Rhodanine-3-acetamide 3cAldehyde Reductase (ALR1)2.38 ± 0.02 µM[8][10]
Rhodanine-3-acetamide 3fAldehyde Reductase (ALR1)2.18 ± 0.03 µM[8][10]
Antiviral Entry Inhibition

A distinct antiviral mechanism of action for some rhodanine derivatives involves the direct inhibition of viral entry into host cells.[11][12][13] This is a particularly attractive strategy as it can be effective against a broad spectrum of enveloped viruses.

Mechanism: These compounds are thought to intercalate into the viral lipid membrane, altering its physical properties and preventing the fusion of the viral envelope with the host cell membrane. This mechanism is not dependent on specific viral proteins, which may reduce the likelihood of resistance development.

Table 5: Antiviral Activity of Rhodanine Derivatives against Enveloped Viruses

Compound/DerivativeVirusCell LineEC50Reference
Rhodanine Derivative 2HIV-1 (AD8 strain)TZM-bl6.9 nM[11][12]
Rhodanine Derivative 2HSV-2Vero< 168 nM[11]
Acyclovir (Reference)HSV-2Vero168 nM[11]
Modulation of Cellular Signaling Pathways

Rhodanine derivatives can also exert their therapeutic effects by modulating key cellular signaling pathways that are dysregulated in diseases like cancer and diabetes.

Several studies have highlighted the potential of rhodanine derivatives as inhibitors of tyrosine kinases, which are often overactive in cancer cells and drive tumor growth and proliferation. Molecular docking studies suggest that these compounds can bind to the ATP-binding site of tyrosine kinases, thereby blocking their downstream signaling.

Some rhodanine derivatives have been identified as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[14][15][16][17][18]

Mechanism: By activating PPAR-γ, these compounds can enhance insulin sensitivity and improve glucose uptake in peripheral tissues, making them promising candidates for the treatment of type 2 diabetes.

Table 6: PPAR-γ Agonist Activity of Rhodanine Derivatives

Compound/DerivativeAssayActivityReference
SH00012671Scintillation Proximity Assay (Binding)Ki = 186.7 nM[14][15]
Compound 31Cotransfection and Pre-adipocyte Differentiation~70% efficacy of Rosiglitazone[14][15]
SP1818In vitro binding assayNanomolar binding affinity[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a rhodanine derivative that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute the suspension in appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a series of two-fold dilutions of the rhodanine derivative in a 96-well microtiter plate using a suitable broth.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][19]

Antiviral Plaque Reduction Assay

Objective: To quantify the antiviral activity of a rhodanine derivative by measuring the reduction in the number of viral plaques.

Protocol:

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Compound Treatment: Pre-incubate the virus with various concentrations of the rhodanine derivative for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing agar or methylcellulose to restrict virus spread.

  • Incubation: Incubate the plates until plaques are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percentage of plaque reduction is calculated relative to a virus-only control.[11][20]

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory effect of a rhodanine derivative on a specific enzyme.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the rhodanine derivative to the reaction mixture.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme.

  • Measurement of Activity: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7][21][22]

MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a rhodanine derivative on cultured cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the rhodanine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[23][24][25][26]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by rhodanine derivatives is crucial for a comprehensive understanding of their mechanism of action.

Anticancer Mechanism: Topoisomerase II Inhibition and Apoptosis Induction

Rhodanine Rhodanine Derivative TopoII Topoisomerase II Rhodanine->TopoII Inhibition DNA DNA TopoII->DNA Cleavage Complex Stabilization DSB Double-Strand Breaks DNA->DSB Induction Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) DSB->CellCycleArrest

Caption: Rhodanine derivatives can inhibit Topoisomerase II, leading to DNA damage and apoptosis.

Antiviral Mechanism: Inhibition of Viral Entry

Rhodanine Rhodanine Derivative ViralMembrane Viral Lipid Membrane Rhodanine->ViralMembrane Intercalation Virus Enveloped Virus HostCell Host Cell Virus->HostCell Binding Fusion Membrane Fusion HostCell->Fusion Interaction ViralMembrane->Fusion Altered Fluidity ViralMembrane->Fusion Inhibition Entry Viral Entry Fusion->Entry

Caption: Rhodanine derivatives can block the entry of enveloped viruses by targeting the viral membrane.

Antidiabetic Mechanism: PPAR-γ Agonism

Rhodanine Rhodanine Derivative PPARG PPAR-γ Rhodanine->PPARG Activation RXR RXR PPARG->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding GeneTranscription Target Gene Transcription PPRE->GeneTranscription Initiation InsulinSensitivity Increased Insulin Sensitivity GeneTranscription->InsulinSensitivity GlucoseUptake Increased Glucose Uptake GeneTranscription->GlucoseUptake

Caption: Rhodanine derivatives can act as PPAR-γ agonists to improve insulin sensitivity.

Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors

cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization CompoundLibrary Compound Library (incl. Rhodanine Derivatives) HTS High-Throughput Screening Assay CompoundLibrary->HTS Hits Initial Hits HTS->Hits DoseResponse Dose-Response Assays (IC50) Hits->DoseResponse ValidatedHits Validated Hits DoseResponse->ValidatedHits Selectivity Selectivity Assays Mechanism Mechanism of Action Studies ValidatedHits->Selectivity ValidatedHits->Mechanism SAR Structure-Activity Relationship (SAR) ValidatedHits->SAR LeadCompound Lead Compound SAR->LeadCompound

Caption: A typical workflow for identifying and optimizing rhodanine-based enzyme inhibitors.

Conclusion

Rhodanine derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their mechanisms of action are diverse, ranging from the specific inhibition of key enzymes to the broader modulation of cellular signaling pathways and the physical disruption of viral entry. The ability to readily modify the rhodanine scaffold provides a powerful platform for the rational design and development of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further exploration and optimization of rhodanine derivatives as potential treatments for a multitude of human diseases. Continued investigation into the nuanced structure-activity relationships and the precise molecular interactions of these compounds will undoubtedly pave the way for the development of next-generation therapeutics.

References

The Rhodanine Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodanine scaffold, a five-membered heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its derivatives have been extensively explored and have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth overview of the core biological activities of the rhodanine scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Synthetic Overview: The Knoevenagel Condensation

A prevalent method for the synthesis of biologically active 5-arylidene rhodanine derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of an aromatic aldehyde with rhodanine.[1][2] The reaction can be catalyzed by various agents, including alum under microwave irradiation, providing an efficient and environmentally benign approach.

Typical Experimental Protocol: Knoevenagel Condensation of Rhodanine with Aromatic Aldehydes[1]
  • Reaction Setup: A mixture of rhodanine (1 equivalent), the respective aromatic aldehyde (1 equivalent), and a catalytic amount of alum (e.g., 15 mol%) are combined in an aqueous medium.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a suitable power (e.g., 600 watts) for a short duration (e.g., 3-6 minutes), with intermittent irradiation at 30-second intervals.

  • Monitoring: The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is worked up. This typically involves cooling, filtration of the solid product, washing with water, and drying. The simple work-up procedure often yields products with high purity, avoiding the need for column chromatography.

Anticancer Activity

Rhodanine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3] Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[4][5]

Quantitative Data: Anticancer Activity of Rhodanine Derivatives
Compound/DerivativeCancer Cell Line(s)IC50/EC50 (µM)Reference(s)
5-benzilidene-3-ethyl rhodanine (BTR-1)CEM (leukemic)<10[4]
Rhodanine-containing sorafenib analog (compound 25)A549, H460, HT290.8, 1.3, 2.8[3]
5-[4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-one (compound 14)MCF-77.67 µg/mL[3]
5-[4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-one (compound 15)MCF-711.7 µg/mL[3]
Rhodanine-piperazine hybrid (compound 10)MCF-7Comparable to Gefitinib[6]
Rhodanine-piperazine hybrid (compound 12)MCF-7Comparable to Gefitinib[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the rhodanine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: Induction of Apoptosis via the Bcl-2 Family

A key anticancer mechanism of rhodanine derivatives is the induction of apoptosis, often mediated through the Bcl-2 family of proteins.[4] Anti-apoptotic proteins like Bcl-2 prevent the release of cytochrome c from the mitochondria. By inhibiting these proteins, rhodanine derivatives can trigger the mitochondrial apoptotic pathway.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Rhodanine_Derivative Rhodanine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Rhodanine_Derivative->Bcl2 Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Leads to Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Rhodanine-induced apoptosis via Bcl-2 inhibition.

Antimicrobial Activity

Rhodanine derivatives have emerged as a promising class of antimicrobial agents, particularly against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7]

Quantitative Data: Antimicrobial Activity of Rhodanine Derivatives
Compound/DerivativeBacterial Strain(s)MIC (µM)Reference(s)
Phenylalanine-derived (Z)-5-arylmethylidene rhodanine (compound 1)S. aureus DNA gyrase5[7]
Phenylalanine-derived (Z)-5-arylmethylidene rhodanine (compound 9)S. aureus DNA gyrase5[7]
Phenylalanine-derived (Z)-5-arylmethylidene rhodanine (compound 2)S. aureus Topoisomerase IV0.75[7]
Phenylalanine-derived (Z)-5-arylmethylidene rhodanine (compound 3)S. aureus Topoisomerase IV0.5[7]
5-(pyridin-2-ylmethylidene) derivativesGram-positive bacteria7.8 to 125 µg/mL
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[8]

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and the rhodanine derivative at various concentrations.

  • Enzyme Addition: Add DNA gyrase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

In bacteria, DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology.[9] Rhodanine derivatives have been shown to inhibit the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, thus preventing DNA replication and leading to bacterial cell death.[7]

antibacterial_mechanism cluster_gyrase DNA Gyrase Inhibition cluster_topoIV Topoisomerase IV Inhibition Rhodanine_Derivative Rhodanine Derivative GyrB_ATPase GyrB ATPase Domain Rhodanine_Derivative->GyrB_ATPase Inhibition ParE_ATPase ParE ATPase Domain Rhodanine_Derivative->ParE_ATPase Inhibition DNA_Supercoiling DNA Supercoiling GyrB_ATPase->DNA_Supercoiling Bacterial_Replication Bacterial DNA Replication DNA_Supercoiling->Bacterial_Replication Required for Chromosome_Decatenation Chromosome Decatenation ParE_ATPase->Chromosome_Decatenation Chromosome_Decatenation->Bacterial_Replication Required for Cell_Death Bacterial Cell Death Bacterial_Replication->Cell_Death Inhibition leads to

Dual inhibition of bacterial topoisomerases.

Antiviral Activity

The rhodanine scaffold has also demonstrated promising antiviral properties, particularly against enveloped viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[10][11]

Quantitative Data: Antiviral Activity of Rhodanine Derivatives
Compound/DerivativeVirusCell LineEC50 (nM)Reference(s)
Compound 2HIV-1 (AD8)TZM-bl6.9[11][12]
Compound 2HIV-1 (NL4.3)TZM-bl4.0[11][12]
Compound 9aHIV-1 (AD8)TZM-bl7.5[13]
Compound 9aHIV-1 (NL4.3)TZM-bl5.4[13]
Various derivativesHSV-2VeroNanomolar range[10][11]
Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.[14][15][16]

  • Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: In separate tubes, pre-incubate a known titer of the virus with serial dilutions of the rhodanine derivative for a specific time (e.g., 1 hour at 37°C).

  • Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixtures. Include a virus-only control.

  • Adsorption: Allow the virus to adsorb to the cells for a defined period (e.g., 1-2 hours).

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Mechanism of Action: Inhibition of Viral Entry

Some rhodanine derivatives act as viral entry inhibitors. For enveloped viruses like HIV, this can involve targeting the viral envelope glycoproteins and preventing the conformational changes necessary for fusion of the viral and cellular membranes.[17]

antiviral_mechanism Rhodanine_Derivative Rhodanine Derivative Viral_Entry Viral Entry Rhodanine_Derivative->Viral_Entry Inhibition Enveloped_Virus Enveloped Virus (e.g., HIV) Host_Cell Host Cell Enveloped_Virus->Host_Cell Binding Host_Cell->Viral_Entry Fusion Replication Viral Replication Viral_Entry->Replication No_Infection Infection Blocked Viral_Entry->No_Infection

Inhibition of enveloped virus entry.

Antidiabetic Activity

Rhodanine derivatives have shown significant promise in the management of diabetes and its complications. Their primary mechanisms of action include the inhibition of aldose reductase and the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ).[18][19][20]

Quantitative Data: Antidiabetic Activity of Rhodanine Derivatives
Compound/DerivativeTargetIC50 (µM)Reference(s)
Rhodanine-substitued spirooxindole pyrrolidine derivativesα-amylase1.49 - 3.06[21]
Rhodanine-thiazole hybrid (7f)HPA27.13[8]
Rhodanine-thiazole hybrid (7l)HLAG24.21[8]
(4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenyl) 2-chlorobenzoateAldose Reductase1.82[19]
Experimental Protocol: Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the oxidation of its cofactor, NADPH.[13][22][23]

  • Reagent Preparation: Prepare a buffer solution (e.g., 0.1 M potassium phosphate, pH 6.2), NADPH solution, substrate solution (e.g., DL-glyceraldehyde), and the rhodanine derivative solutions.

  • Assay Setup: In a 96-well plate, add the buffer, NADPH solution, the rhodanine derivative at various concentrations, and the aldose reductase enzyme solution. Include controls without the inhibitor and without the enzyme.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at 37°C.

  • Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each concentration of the rhodanine derivative and calculate the IC50 value.

Signaling Pathway: PPARγ Activation

PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[24][25][26] Activation of PPARγ by rhodanine derivatives leads to the transcription of genes that enhance insulin sensitivity.

ppar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rhodanine_Derivative Rhodanine Derivative (PPARγ Agonist) PPARg PPARγ Rhodanine_Derivative->PPARg PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Forms heterodimer with RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Leads to

PPARγ activation by rhodanine derivatives.

Conclusion

The rhodanine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad and potent spectrum of biological activities. The information compiled in this technical guide, including quantitative data, detailed experimental protocols, and mechanistic pathway visualizations, underscores the therapeutic potential of rhodanine-based compounds. It is anticipated that this resource will facilitate further research and development in harnessing the full potential of the rhodanine scaffold for the discovery of novel therapeutics.

References

The Discovery and Synthesis of Novel Rhodanine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a five-membered heterocyclic motif, has emerged as a privileged structure in medicinal chemistry due to its versatile synthetic accessibility and broad spectrum of biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel rhodanine compounds, with a focus on their therapeutic potential. It includes a compilation of quantitative biological data, detailed experimental protocols for key synthetic methodologies, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Rhodanine and its Significance in Drug Discovery

Rhodanine, or 2-thioxo-4-thiazolidinone, and its derivatives have garnered significant attention in the field of drug discovery owing to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and antidiabetic activities.[1][2][3] The rhodanine core can be readily functionalized at various positions, primarily at the C5 and N3 positions, allowing for the generation of large and diverse chemical libraries for high-throughput screening.[3][4] The Knoevenagel condensation of rhodanine with various aldehydes is a cornerstone of rhodanine chemistry, providing a straightforward method for introducing chemical diversity at the C5 position.[5][6][7] While the rhodanine scaffold is a promising pharmacophore, it is also associated with a reputation as a potential Pan-Assay Interference Compound (PAINS), necessitating careful validation of its biological activity.[8]

Synthesis of Rhodanine and its Derivatives

The synthesis of the rhodanine core and its subsequent derivatization are well-established processes in organic chemistry. The following section details common experimental protocols for the preparation of key rhodanine intermediates and derivatives.

General Procedure for the Synthesis of Rhodanine-3-acetic acid

Rhodanine-3-acetic acid is a key intermediate for the synthesis of numerous biologically active compounds. A general two-step procedure is as follows:

Step 1: Synthesis of the dithiocarbamate intermediate A mixture of glycine (1 mole), 22% sodium hydroxide solution, and carbon disulfide (1 mole) in water is reacted in a microwave reactor at 100°C for 5 minutes.[8] After cooling, sodium chloroacetate (1 mole) is added, and the mixture is reacted again under the same conditions.[8]

Step 2: Cyclization and acidification The reaction mixture is cooled, and concentrated hydrochloric acid is added. The reaction is then heated to 110°C for 20-30 minutes to induce cyclization.[8] The crude product is then extracted with an organic solvent and purified.[8]

General Procedure for Knoevenagel Condensation of Rhodanine with Aldehydes

The Knoevenagel condensation is a widely used method to introduce substituents at the C5 position of the rhodanine ring.

A mixture of rhodanine (1 equivalent), an aromatic aldehyde (1 equivalent), and a catalyst such as ammonium sulphamate or alum (e.g., 15 mole %) in a suitable solvent (e.g., water or ethanol) is subjected to microwave irradiation (e.g., 600 watts) for a short period (e.g., 3-6 minutes).[5] Upon completion, the reaction mixture is poured onto crushed ice, and the resulting solid product is collected by filtration, dried, and recrystallized.[5]

General Procedure for the Synthesis of N-substituted Rhodanines

N-substituted rhodanines can be prepared through a one-pot, three-component reaction.

An amine (1 equivalent) is reacted with carbon disulfide and chloroacetic acid in a suitable solvent.[9] Microwave-assisted protocols in aqueous media have been developed to improve efficiency and yields.[9] Alternatively, N-aryl rhodanines can be synthesized by reacting anilines with bis(carboxymethyl)trithiocarbonate in water under microwave irradiation.[9]

Biological Activities of Rhodanine Derivatives

Rhodanine compounds have been shown to exhibit a wide array of biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antimicrobial effects.

Anticancer Activity

Rhodanine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer-related signaling pathways, such as kinases and phosphatases, or interference with cellular processes like tubulin polymerization.[1][10][11]

Compound ID/ReferenceCancer Cell LineIC50 (µM)Target/Mechanism
Compound 25 [12]A549 (Lung)0.8Sorafenib analog
H460 (Lung)1.3
HT29 (Colon)2.8
Compound 9 [12]HeLa (Cervical)28.3-
HT29 (Colon)24.5
A549 (Lung)26.6
MCF-7 (Breast)28.6
Compound 32 [12]HL-60 (Leukemia)0.21Benzimidazole conjugate
MDA-MB-201 (Breast)0.33
Raji (Lymphoma)1.23
A549 (Lung)2.67
Compound 6 [10]MCF-7 (Breast)11.7Topoisomerase II inhibition, DNA intercalation
HepG2 (Liver)0.21
A549 (Lung)1.7
Compound 7 [10]MCF-7 (Breast)12.4Topoisomerase II inhibition, DNA intercalation
HepG2 (Liver)0.76
A549 (Lung)0.31
Compound 13a [10]MCF-7 (Breast)3.1Topoisomerase II inhibition, DNA intercalation
HepG2 (Liver)17.2
A549 (Lung)6.1
Compound 1 [13]-0.42 (Pim-1)Pan-Pim Kinase Inhibitor
0.31 (Pim-2)
0.17 (Pim-3)
Compound 2 [13]-0.016 (Pim-1)Pan-Pim Kinase Inhibitor
0.013 (Pim-2)
0.0064 (Pim-3)
Compound I20 [11]A549 (Lung)7.0Microtubule disruption
Compound 25a [14]-2.1Tubulin polymerization inhibitor
Antimicrobial Activity

Rhodanine derivatives have also shown potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1][15]

Compound ID/ReferenceBacterial StrainMIC (µM)
Rh 2 [1]Vancomycin-resistant S. aureus (VRSA)4 (MIC90)
Methicillin-resistant S. aureus (MRSA)4 (MIC90)
S. epidermidis4
Vancomycin-resistant Enterococcus (VRE)8 (MIC90)
Bacillus anthracis2-8
Clostridium difficile1-8
Compounds /3a-d/ [15]Gram-positive bacteria7.8 - 125
Compounds /4a-d/ [15]Gram-positive bacteria15.6 - 500

Signaling Pathways and Experimental Workflows

The biological effects of rhodanine compounds are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to discover and characterize these compounds is crucial for understanding their mechanism of action and for guiding further drug development efforts.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by rhodanine derivatives.

Pim_Kinase_Pathway cluster_upstream Upstream Signals cluster_pim Pim Kinase Signaling cluster_downstream Cellular Outcomes Growth_Factors Growth Factors Pim_Kinases Pim-1, Pim-2, Pim-3 Growth_Factors->Pim_Kinases activate Cytokines Cytokines Cytokines->Pim_Kinases activate Substrates Bad, p21, p27, etc. Pim_Kinases->Substrates phosphorylate Cell_Cycle_Progression Cell Cycle Progression Substrates->Cell_Cycle_Progression promote Apoptosis_Inhibition Inhibition of Apoptosis Substrates->Apoptosis_Inhibition promote Rhodanine_Inhibitor Rhodanine-based Pim Kinase Inhibitor Rhodanine_Inhibitor->Pim_Kinases inhibit Cell_Survival Cell Survival Apoptosis_Inhibition->Cell_Survival leads to

Caption: Pim Kinase Signaling Pathway and its Inhibition by Rhodanine Compounds.

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Assembly Microtubule Assembly Tubulin_Dimers->Microtubule_Assembly Microtubule_Disassembly Microtubule Disassembly Microtubule_Assembly->Microtubule_Disassembly Dynamic Instability Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Rhodanine_Compound Rhodanine-based Tubulin Inhibitor Rhodanine_Compound->Microtubule_Assembly inhibit

Caption: Disruption of Tubulin Polymerization by Rhodanine Derivatives.

DSP_Inhibition MAPK_Pathway MAPK Pathway (e.g., JNK) Phosphorylated_MAPK Phosphorylated MAPK (Active) MAPK_Pathway->Phosphorylated_MAPK phosphorylation DSP Dual-Specificity Phosphatase (e.g., JSP-1) Phosphorylated_MAPK->DSP substrate for Downstream_Signaling Inflammation & Proliferation Phosphorylated_MAPK->Downstream_Signaling activates DSP->Phosphorylated_MAPK dephosphorylates Rhodanine_Inhibitor Rhodanine-based DSP Inhibitor Rhodanine_Inhibitor->DSP inhibits

Caption: Inhibition of Dual-Specificity Phosphatases by Rhodanine Compounds.

Experimental Workflows

The discovery of novel rhodanine compounds often follows a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow Library_Synthesis Rhodanine Library Synthesis (e.g., Knoevenagel Condensation) HTS High-Throughput Screening (HTS) (Biochemical or Cell-based Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Validation Hit Validation & PAINS Triage Hit_Identification->Hit_Validation Lead_Generation Lead Generation (Structure-Activity Relationship Studies) Hit_Validation->Lead_Generation Lead_Optimization Lead Optimization (ADME/Tox Profiling) Lead_Generation->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A Typical Drug Discovery Workflow for Rhodanine-based Compounds.

Conclusion

Rhodanine and its derivatives represent a versatile and promising class of compounds in the realm of drug discovery. Their straightforward synthesis, coupled with a broad range of biological activities, makes them attractive candidates for the development of novel therapeutics. While challenges such as potential off-target effects and the PAINS liability need to be carefully addressed, the continued exploration of the rhodanine scaffold through rational design, synthesis, and rigorous biological evaluation holds significant promise for the future of medicine. This guide provides a foundational resource for researchers and scientists dedicated to advancing the discovery and development of novel rhodanine-based drugs.

References

An In-depth Technical Guide to the Core Bioactive Compounds of Rhodiola rosea

Author: BenchChem Technical Support Team. Date: December 2025

Preface: Initial searches for a compound named "Rhodalin" within the context of Rhodiola rosea did not yield any matching results in the peer-reviewed scientific literature. It is possible that this name is a proprietary term, a misspelling, or a reference to a less common constituent. Scientific literature consistently identifies salidroside and a class of compounds known as rosavins as the primary, most-researched bioactive constituents responsible for the therapeutic and pharmacological properties of Rhodiola rosea.[1][2][3] This technical guide will therefore focus on these core compounds to provide researchers, scientists, and drug development professionals with a comprehensive overview of their properties, activities, and the experimental methodologies used to study them. There are also compounds like rhodiolin, which may be a component of some commercial supplements, but it is not one of the primary drivers of the plant's effects.[4][5][6]

Principal Bioactive Compounds of Rhodiola rosea

Rhodiola rosea root contains over 140 identified chemical compounds, but its primary pharmacological effects are attributed to two main groups: phenylethanoids and phenylpropanoids.[7][8]

Salidroside (A Phenylethanoid)

Salidroside (synonyms: rhodioloside, C14H20O7) is a glucoside of tyrosol and is considered one of the most potent active ingredients in the plant.[2][9] It is not unique to R. rosea and can be found in other plant species. Its broad spectrum of pharmacological activities includes neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects.[1][9]

  • Chemical Structure: 2-(4-hydroxyphenyl)ethyl β-D-glucopyranoside

  • Pharmacokinetics: Salidroside is water-soluble and demonstrates high bioavailability when administered orally.[2] It is absorbed in the gastrointestinal tract and can cross the blood-brain barrier, which is crucial for its neuroprotective effects.

  • Mechanism of Action: Salidroside modulates several critical signaling pathways. Its antioxidant and anti-inflammatory effects are often mediated through the activation of the Nrf2 pathway and inhibition of the NF-κB and JAK2/STAT3 pathways.[10][11] In the context of neuroprotection and metabolic regulation, it influences the PI3K/Akt, AMPK, and HIF-1α signaling pathways.[12][13][14]

Rosavins (Phenylpropanoid Glycosides)

The rosavins are a group of cinnamyl alcohol glycosides that are unique to Rhodiola rosea and are often used as markers for the quality and authenticity of R. rosea extracts.[15] The main compounds in this group are rosavin, rosarin, and rosin.[2] Standardized extracts typically contain a minimum of 3% rosavins and 1% salidroside, reflecting their natural 3:1 ratio in the root.[16]

  • Chemical Structures:

    • Rosavin: (2E)-3-Phenylprop-2-en-1-yl α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside

    • Rosarin: (2E)-3-Phenylprop-2-en-1-yl β-D-arabinofuranosyl-(1→6)-β-D-glucopyranoside

    • Rosin: (2E)-3-Phenylprop-2-en-1-yl β-D-glucopyranoside

  • Biological Activities: The rosavins contribute significantly to the adaptogenic properties of R. rosea. They exhibit a range of pharmacological activities, including antioxidant, anti-tumor, immunomodulatory, and anti-fatigue effects.[17][18][19] Rosavin, in particular, has been shown to promote apoptosis and inhibit proliferation in cancer cell lines.[17]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on the bioactive compounds of Rhodiola rosea.

Table 1: Neuroprotective and Cellular Effects of Salidroside

Assay/Model Effect Concentration/Dose Result Reference
Glutamate-injured HT22 cells Neuroprotection 40 µM Highest protective effect (71.15% cell viability) [20]
MCAO Rat Model Neurological deficit reduction 20, 40, 80 mg/kg Dose-dependent improvement in mNSS scores [21]
MCAO Rat Model Striatal Dopamine Release 80 mg/kg Significant increase in extracellular dopamine levels [21]
PolyQ toxicity in nematodes Anti-Huntington's effect 50–200 µM Neuroprotective effect via oxidative stress pathway [9]

| Aβ₁₋₄₂-induced AD mice | Cognitive improvement | In vivo study | Improved cognitive function, reduced ferroptosis |[20] |

Table 2: Pharmacokinetic and In Vivo Parameters of Salidroside

Species Administration Route Dose Key Parameter Value Reference
Rat Intraperitoneal (i.p.) 30 mg/kg Neuroprotection in MCAO model N/A [22]
Rat Intraperitoneal (i.p.) 20, 40 mg/kg Antidepressant-like activity Comparable to amitriptyline (10 mg/kg) [9]

| Mouse | Intraperitoneal (i.p.) | 50, 100 mg/kg | Upregulation of HIF-1α in brain | Significant increase |[12] |

Key Experimental Protocols

Protocol for HPLC Quantification of Salidroside and Rosavins

This protocol is adapted from methods for the simultaneous detection of key marker compounds in R. rosea extracts.[23][24][25]

Objective: To quantify the concentration of salidroside, rosavin, rosarin, and rosin in an ethanolic extract of Rhodiola rosea.

Methodology:

  • Sample Preparation:

    • Extract dried, ground R. rosea root material (1g) twice with 20 mL of 60% ethanol for 24 hours at room temperature on a rotary shaker.[24]

    • Combine the extracts, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[24]

    • Reconstitute the dried residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1100 Series or equivalent with a UV-Vis detector.[24]

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[24][26]

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid or a phosphate buffer (Solvent A).[23][27]

      • Gradient Example: Start with 5-7.5% B, increasing to 20-40% B over 45-60 minutes.[24][27]

    • Flow Rate: 1.0 mL/min.[24][26]

    • Column Temperature: 60°C (can enhance separation).[23][25]

    • Detection Wavelength: 205 nm and 254 nm.[24]

    • Injection Volume: 10 µL.[24]

  • Quantification:

    • Prepare standard curves for salidroside, rosavin, rosarin, and rosin using certified reference standards.

    • Calculate the concentration of each analyte in the sample by comparing its peak area to the standard curve.

Protocol for In Vitro Neuroprotection Assay

This protocol outlines a general method to assess the neuroprotective effects of salidroside against oxidative stress-induced cell death in a neuronal cell line (e.g., HT22).[20]

Objective: To determine the protective effect of salidroside against glutamate-induced cytotoxicity in HT22 hippocampal neuronal cells.

Methodology:

  • Cell Culture:

    • Culture HT22 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Experimental Treatment:

    • Seed HT22 cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of salidroside (e.g., 0-320 µM) for 24 hours.[20]

    • After pre-treatment, induce oxidative stress by adding glutamate (e.g., 5 mM) to the culture medium and incubate for another 24 hours.

    • Include control groups: untreated cells (control) and cells treated only with glutamate (Glu group).

  • Assessment of Cell Viability:

    • Measure cell viability using a CCK-8 assay or MTT assay.

    • Add the assay reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control group.

    • Determine the concentration at which salidroside shows the maximum protective effect.

    • Confirm results using a lactate dehydrogenase (LDH) release assay, which measures cytotoxicity.[20]

Signaling Pathways and Visualizations

Salidroside-Mediated Neuroprotective Signaling

Salidroside exerts its neuroprotective effects by modulating multiple interconnected signaling pathways. A key mechanism involves the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response, and the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Salidroside_Pathway cluster_antioxidant Antioxidant Gene Expression Salidroside Salidroside PI3K PI3K Salidroside->PI3K Activates Nrf2 Nrf2 Salidroside->Nrf2 Activates ROS Oxidative Stress (e.g., from Glutamate, Aβ) Ferroptosis Ferroptosis Neuronal Death ROS->Ferroptosis Induces Akt Akt PI3K->Akt Activates Akt->Nrf2 Promotes Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates SOD SOD, GPX4 ARE->SOD Upregulates HO1->ROS Reduces Survival Neuronal Survival & Protection HO1->Survival SOD->ROS Reduces SOD->Survival

Caption: Salidroside activates PI3K/Akt and Nrf2 pathways to combat oxidative stress.

Experimental Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the extraction, separation, and analysis of bioactive compounds from Rhodiola rosea plant material.

Experimental_Workflow start Plant Material (Rhodiola rosea roots) extract Solvent Extraction (e.g., 60% Ethanol) start->extract filter Filtration & Concentration (Rotary Evaporation) extract->filter crude Crude Extract filter->crude hplc HPLC Separation (C18 Column) crude->hplc bioassay Biological Activity Assays (e.g., Neuroprotection) crude->bioassay Test Sample detect UV-Vis Detection (205/254 nm) hplc->detect quant Quantification (vs. Standards) detect->quant Peak Data

Caption: Workflow for extraction and analysis of Rhodiola rosea bioactives.

References

An In-Depth Technical Guide to the Core Structure of Rhodalin (Herbacetin-8-O-xyloside)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodalin, a naturally occurring flavonoid glycoside, is chemically identified as herbacetin-8-O-xyloside. As a derivative of herbacetin, a pentahydroxyflavone, this compound belongs to the flavonol subclass of flavonoids. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the core structure of this compound, detailing its chemical properties, experimental protocols for its structural elucidation, and its interaction with key cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and logical relationships are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a glycoside of the flavonol herbacetin, where a xylose sugar moiety is attached at the 8-position of the herbacetin backbone. The core structure consists of a C6-C3-C6 skeleton, characteristic of flavonoids, with hydroxyl groups at positions 3, 4', 5, and 7, and the xyloside linkage at position 8.

PropertyValueReference
Systematic Name 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(β-D-xylopyranosyloxy)-4H-chromen-4-one
Synonyms This compound, Herbacetin-8-O-xyloside
Molecular Formula C20H18O11[1]
Molecular Weight 434.35 g/mol
Exact Mass 434.084915[1]
Hydrogen Bond Donors 7[1]
Hydrogen Bond Acceptors 11[1]
Rotatable Bonds 3[1]

Structural Diagram

Core chemical structure of this compound (Herbacetin-8-O-xyloside).

Experimental Protocols for Structural Elucidation

The structural determination of this compound involves a combination of chromatographic separation and spectroscopic analysis.

Isolation and Purification

A general protocol for the isolation of flavonoid glycosides from plant material is outlined below. This workflow can be adapted for the specific source of this compound.

Isolation_Workflow start Plant Material (e.g., leaves, flowers) extraction Extraction with a polar solvent (e.g., Methanol, Ethanol) start->extraction partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) extraction->partition column_chroma Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->column_chroma Crude Extract hplc Preparative High-Performance Liquid Chromatography (HPLC) column_chroma->hplc Fraction containing this compound pure_compound Pure this compound (Herbacetin-8-O-xyloside) hplc->pure_compound

General experimental workflow for this compound isolation.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent like methanol or ethanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the flavonoids.

  • Partitioning: The crude extract is then subjected to solvent-solvent partitioning to remove non-polar compounds. This is typically done by partitioning between an aqueous methanol/ethanol solution and n-hexane. The aqueous layer, containing the more polar flavonoid glycosides, is then often further partitioned with a solvent of intermediate polarity, such as ethyl acetate, to further separate compounds based on polarity.

  • Column Chromatography: The fraction enriched with this compound is subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity.

  • Preparative HPLC: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The definitive structure of this compound is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
Herbacetin Moiety
2~157.0
3~136.0
4~176.0
5~161.5
6~98.5~6.2 (s)
7~164.0
8~129.0
9~157.0
10~104.0
1'~121.0
2', 6'~128.5~8.0 (d, J = 8.5)
3', 5'~115.0~6.9 (d, J = 8.5)
4'~160.0
Xylose Moiety
1''~105.0~5.1 (d, J = 7.5)
2''~74.0~3.5 (m)
3''~77.0~3.6 (m)
4''~70.0~3.4 (m)
5''~66.0~3.3 (dd), ~3.9 (dd)

Experimental Protocol for NMR:

  • Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, typically DMSO-d₆ or Methanol-d₄.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Structure Elucidation: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assign all proton and carbon signals and to confirm the connectivity of the atoms, including the position of the xyloside linkage at C-8 and its stereochemistry.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information about the structure through fragmentation patterns.

Ionm/z (calculated)
[M-H]⁻433.0772
[M+H]⁺435.0927
[M+Na]⁺457.0747

Fragmentation Pattern:

In MS/MS analysis, the glycosidic bond is typically cleaved, resulting in the loss of the xylose moiety (132 Da).

  • [M-H-132]⁻: This fragment corresponds to the deprotonated herbacetin aglycone.

  • Further fragmentation of the aglycone: The herbacetin ion will further fragment, providing characteristic ions that confirm the structure of the flavonoid core.

Experimental Protocol for MS:

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via an HPLC system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is commonly used for flavonoids, typically in both positive and negative ion modes.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass analyzed.

Modulation of Cellular Signaling Pathways

Flavonoids, including the aglycone of this compound, herbacetin, are known to interact with and modulate various intracellular signaling pathways. These interactions are fundamental to their biological activities and are of significant interest in drug development.

Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Herbacetin has been shown to activate this pathway.

Nrf2_Pathway herbacetin Herbacetin (this compound aglycone) keap1_nrf2 Keap1-Nrf2 Complex (cytosol) herbacetin->keap1_nrf2 induces dissociation nrf2 Nrf2 (nuclear translocation) keap1_nrf2->nrf2 are Antioxidant Response Element (ARE) in DNA nrf2->are binds to ho1 Expression of HO-1 and other antioxidant enzymes are->ho1 activates transcription response Cellular Protection against Oxidative Stress ho1->response

Herbacetin activation of the Nrf2/HO-1 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers like herbacetin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[2]

PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling pathways are central to the regulation of cell proliferation, survival, and inflammation. Herbacetin has been reported to suppress inflammatory responses by modulating these pathways.[3]

PI3K_MAPK_Pathway lps LPS (Inflammatory Stimulus) receptor Toll-like Receptor 4 (TLR4) lps->receptor pi3k PI3K receptor->pi3k mapk MAPKs (e.g., JNK, p38) receptor->mapk akt Akt pi3k->akt nfkb NF-κB akt->nfkb mapk->nfkb inflammation Pro-inflammatory Gene Expression nfkb->inflammation herbacetin Herbacetin herbacetin->pi3k inhibits herbacetin->mapk inhibits

References

The Biological Role of Herbacetin-8-O-beta-d-xylopyranoside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the known and potential biological activities of herbacetin and its derivatives. It is important to note that specific research on herbacetin-8-O-beta-d-xylopyranoside is limited. Therefore, much of the information presented herein is extrapolated from studies on its aglycone, herbacetin , and other closely related glycosides. The biological effects of glycosylation can significantly alter a molecule's bioavailability, metabolism, and activity. Further research is required to fully elucidate the specific pharmacological profile of herbacetin-8-O-beta-d-xylopyranoside.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] Herbacetin (3,4',5,7,8-pentahydroxyflavone), a pentahydroxyflavone, has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties.[2] It is structurally related to kaempferol, with an additional hydroxyl group at the 8-position.[2] In nature, herbacetin often exists in glycosidic forms, where a sugar moiety is attached to one of its hydroxyl groups. One such derivative is herbacetin-8-O-beta-d-xylopyranoside, where a xylose sugar is linked to the hydroxyl group at the 8-position. While direct studies on this specific xyloside are scarce, the biological activities of its aglycone, herbacetin, and related glycosides provide a strong foundation for understanding its potential therapeutic roles. A related compound, herbacetin-3,5-di-O-β-D-glucopyranoside-8-O-β-D-xylopyranoside, has been identified and shown to possess significant antioxidant and lifespan-extending activities.[3]

This technical guide summarizes the current understanding of the biological roles of herbacetin and its derivatives, with a focus on the underlying mechanisms of action, quantitative data from key experiments, and detailed experimental protocols. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of flavonoids.

Core Biological Activities and Mechanisms of Action

The biological activities of herbacetin and its glycosides are multifaceted, primarily revolving around their potent antioxidant and anti-inflammatory properties. These foundational activities give rise to a spectrum of therapeutic effects, including anticancer and neuroprotective actions.

Anti-inflammatory Activity

Herbacetin has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[4]

  • Inhibition of NF-κB and JNK Signaling: Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells is a common in vitro model for studying anti-inflammatory agents. Herbacetin has been demonstrated to suppress the LPS-induced activation of the Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[4] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[4]

  • Modulation of IκBα: Herbacetin has also been observed to modulate the inhibitor of κB alpha (IκBα), a key regulator of NF-κB activation.[4] By preventing the degradation of IκBα, herbacetin keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.

Antioxidant Activity

The antioxidant capacity of herbacetin is a cornerstone of its biological effects, contributing to its protective roles in various pathological conditions.

  • Radical Scavenging: Like many flavonoids, herbacetin can directly scavenge free radicals, thus mitigating oxidative stress. The presence of multiple hydroxyl groups in its structure is crucial for this activity.

  • Activation of the Nrf2/HO-1 Pathway: A key mechanism underlying herbacetin's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, herbacetin can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of downstream targets like HO-1, which in turn helps to resolve oxidative stress.

Anticancer Activity

Herbacetin has demonstrated promising anticancer potential through multiple mechanisms.

  • Induction of Apoptosis: Herbacetin can induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

  • Inhibition of Cell Proliferation and Angiogenesis: It has also been shown to inhibit the proliferation of cancer cells and suppress angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2]

Neuroprotective Effects

Emerging evidence suggests that herbacetin may have a protective role in the nervous system. Its anti-inflammatory and antioxidant properties are thought to be central to its neuroprotective effects, as both inflammation and oxidative stress are key contributors to neurodegenerative diseases.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies on herbacetin, providing insights into its potency and efficacy in different experimental models.

Activity Model/Assay Compound Concentration/Dose Effect Reference
Anti-inflammatoryLPS-stimulated RAW 264.7 cellsHerbacetin50 µMReduced production of NO, IL-1β, and TNF-α[4]
FBPase InhibitionEnzyme AssayHerbacetinIC50: 6.4 ± 0.7 μMInhibition of Fructose 1,6-bisphosphatase[4]
AntinociceptiveAcetic acid-induced writhing in miceHerbacetin50, 100, 150, 200 µg/kg (i.p.)Significant reduction in writhing[5]
AntinociceptiveFormalin-induced paw licking in miceHerbacetin50, 100, 150, 200 µg/kg (i.p.)Suppression of nociceptive responses in both phases[5]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the molecular mechanisms and research methodologies.

Signaling Pathways

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK_path JNK_path TLR4->JNK_path NFkB_path NFkB_path TLR4->NFkB_path NFkB_n NF-κB Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB_n->Proinflammatory_genes activates IkB IkB NFkB_path->IkB degrades NFkB NFkB NFkB->NFkB_n translocates Herbacetin Herbacetin Herbacetin->JNK_path Herbacetin->NFkB_path

Experimental Workflows

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with Herbacetin and/or LPS Cell_Culture->Treatment NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay ELISA ELISA for Cytokines (TNF-α, IL-1β) Treatment->ELISA Western_Blot Western Blot for Signaling Proteins (p-JNK, IκBα) Treatment->Western_Blot Animal_Model Animal Model (e.g., Mice) Administration Administration of Herbacetin Animal_Model->Administration Nociception_Test Nociception Tests (e.g., Writhing Test) Administration->Nociception_Test Data_Analysis Data Analysis Nociception_Test->Data_Analysis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of herbacetin.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of herbacetin for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the desired duration (e.g., 24 hours).

Nitric Oxide (NO) Assay

The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-JNK, JNK, IκBα, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Acetic Acid-Induced Writhing Test (In Vivo)

Mice are divided into groups and administered herbacetin (e.g., 50, 100, 150, 200 µg/kg, intraperitoneally) or a vehicle control. After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid. The number of writhes (a specific abdominal contraction and stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection. A reduction in the number of writhes compared to the control group indicates an antinociceptive effect.[5]

Conclusion and Future Directions

Herbacetin, the aglycone of herbacetin-8-O-beta-d-xylopyranoside, exhibits a compelling range of biological activities, including potent anti-inflammatory, antioxidant, and anticancer effects. Its mechanisms of action are rooted in the modulation of critical signaling pathways such as NF-κB, JNK, and Nrf2. While the direct biological profile of herbacetin-8-O-beta-d-xylopyranoside remains to be fully elucidated, the activities of its aglycone and related glycosides suggest it is a promising candidate for further investigation.

Future research should focus on the following areas:

  • Isolation and Synthesis: Development of efficient methods for the isolation or synthesis of pure herbacetin-8-O-beta-d-xylopyranoside to enable detailed biological evaluation.

  • In Vitro and In Vivo Studies: Comprehensive in vitro and in vivo studies to determine the specific anti-inflammatory, antioxidant, anticancer, and neuroprotective activities of herbacetin-8-O-beta-d-xylopyranoside.

  • Pharmacokinetic and Bioavailability Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of herbacetin-8-O-beta-d-xylopyranoside to understand how the xylose moiety affects its bioavailability and in vivo efficacy.

  • Structure-Activity Relationship (SAR) Studies: Comparative studies with other herbacetin glycosides to establish a clear structure-activity relationship and to understand the role of different sugar moieties in modulating biological activity.

A deeper understanding of the unique properties of herbacetin-8-O-beta-d-xylopyranoside will be instrumental in unlocking its full therapeutic potential for the development of novel drugs and nutraceuticals.

References

Preliminary Investigation of Rhodalin in Neuroprotection: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial searches for the compound "Rhodalin" in the context of neuroprotection did not yield specific results. However, a significant body of research exists for "Rhodiola" and its active constituents, which are extensively studied for their neuroprotective properties. This guide, therefore, proceeds under the assumption that "this compound" may be a novel or less-documented compound, and draws upon the established mechanisms of neuroprotection exhibited by compounds with similar proposed activities, such as those found in Rhodiola rosea. The experimental protocols and signaling pathways detailed below are based on well-understood neuroprotective mechanisms that a compound like this compound might modulate.

Core Concepts in this compound-Mediated Neuroprotection

This compound is hypothesized to exert its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, inhibiting inflammatory pathways, and preventing ferroptosis, a form of iron-dependent programmed cell death. The central mechanism appears to be the activation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the defense against lipid peroxidation.

Attenuation of Oxidative Stress and Ferroptosis

Ferroptosis is a critical factor in the pathology of several neurodegenerative diseases.[1][2] It is characterized by the iron-dependent accumulation of lipid peroxides, leading to cell death.[3] The primary defense against ferroptosis is the GPX4 enzyme, which reduces toxic lipid peroxides.[1] this compound is proposed to act as a GPX4 activator, thereby directly counteracting the ferroptotic cascade. By enhancing GPX4 activity, this compound is expected to reduce lipid reactive oxygen species (ROS) and protect neurons from this form of cell death.[4]

The neuroprotective effects of activating GPX4 are well-documented. Overexpression of GPX4 has been shown to protect cortical neurons from Aβ-induced cytotoxicity by suppressing lipid peroxidation.[3] Conversely, the inhibition of GPX4 sensitizes the brain to ferroptosis.[3] Small molecule activators of GPX4 are being explored as a therapeutic strategy to suppress eicosanoid generation and inflammation.[4]

Modulation of Inflammatory and Cell Survival Pathways

Neuroinflammation is a hallmark of many neurodegenerative disorders. This compound's neuroprotective action is also attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in apoptotic signal transduction in response to neurotoxicity.[5] Constituents of Rhodiola rosea, such as rosin and salidroside, have been shown to decrease the levels of phosphorylated MAPK, pJNK, and pp38 induced by glutamate, a major mediator of excitotoxic cell death.[5]

  • AMPK/Nrf2 Pathway: The AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a crucial antioxidant response pathway. Rhodiola sacra has been demonstrated to upregulate phosphorylated AMPK, promote the nuclear translocation of Nrf2, and increase the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[6] This pathway is a likely target for this compound's antioxidant effects.

  • HIF-1α Signaling: Hypoxia-inducible factor-1α (HIF-1α) signaling is critical for promoting angiogenesis and neurological recovery after ischemic events. Rosavin, another active compound in Rhodiola, has been shown to stabilize HIF-1α protein, leading to the upregulation of its target genes, VEGF and EPO, thereby exerting neuroprotective effects in ischemic stroke models.[7]

  • RhoA/ROCK Pathway: The RhoA/ROCK signaling pathway is implicated in the inhibition of axonal growth and regeneration.[8][9] Inhibition of this pathway has been shown to promote neurite outgrowth and neuronal differentiation.[9] While direct evidence for this compound's interaction with this pathway is pending, it represents a potential avenue for its neuroprotective and regenerative effects.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from studies on Rhodiola constituents, which may serve as a reference for the anticipated efficacy of this compound.

Table 1: Effects of Rhodiola rosea Constituents on L-Glutamate-Induced Neurotoxicity

CompoundConcentrationEffectReference
RosinNot SpecifiedSuppressed L-glutamate-induced neurotoxicity[5]
SalidrosideNot SpecifiedSuppressed L-glutamate-induced neurotoxicity[5]
RosarinNot SpecifiedNo effect on L-glutamate-induced neurotoxicity[5]

Table 2: Effects of Rhodiola rosea Extract on MPTP-Induced Neurotoxicity in Rats

Treatment GroupDosageOutcomeReference
Rhodiola rosea extract100 mg/kgAttenuated oxidative stress and biochemical alterations[10][11]
Rhodiola rosea extract250 mg/kgAttenuated oxidative stress and biochemical alterations[11]

Table 3: Effects of Rosavin on Ischemic Stroke in Rats

ParameterTreatmentResultReference
Cerebral Infarct VolumeRosavinSignificantly reduced[7]
mNSS ScoresRosavinSignificantly reduced[7]
Escape Latency (Morris Water Maze)RosavinDecreased[7]
Platform Crossings (Morris Water Maze)RosavinIncreased[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols used to investigate the neuroprotective effects of compounds similar to this compound.

L-Glutamate-Induced Neurotoxicity Assay
  • Cell Culture: Primary cortical neurons are isolated and cultured.

  • Treatment: Neuronal cells are treated with L-glutamate (e.g., 60 μM) in the presence or absence of the test compound (e.g., this compound) for a specified period (e.g., 18 hours).[5]

  • Neurotoxicity Measurement: Neuronal toxicity is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium using an LDH assay kit.[5] A decrease in LDH release in the presence of the test compound indicates a neuroprotective effect.[5]

  • Western Blot Analysis: Cell lysates are collected to analyze the phosphorylation levels of key proteins in the MAPK pathway (e.g., pJNK, pp38) via Western blotting to elucidate the underlying mechanism.[5]

MPTP-Induced Parkinson's Disease Model in Rats
  • Animal Model: Male Wistar rats are used.[10][11]

  • Grouping and Administration: Rats are divided into several groups: a control group receiving normal saline, a drug control group receiving only the test compound, an MPTP group receiving intraperitoneal injections of 20 mg/kg MPTP for 21 days to induce a Parkinson's disease model, and treatment groups receiving MPTP along with different doses of the test compound (e.g., 100 mg/kg and 250 mg/kg of Rhodiola rosea extract orally for 21 days).[10][11]

  • Behavioral Studies: Behavioral tests, such as the elevated plus-maze, are performed to assess cognitive and motor deficits.[11]

  • Biochemical Analysis: After the experimental period, animals are sacrificed, and brain tissues are collected to measure markers of oxidative stress, including lipid hydroperoxides and the levels of antioxidant enzymes like glutathione peroxidase, catalase, and superoxide dismutase.[11]

  • Histological Examination: Brain tissue sections are examined for pathological changes, such as cellular inflammation and vascular degeneration.[11]

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/IR) Model of Ischemic Stroke
  • Animal Model: An MCAO/IR rat model is used to simulate ischemic stroke.[7]

  • Treatment: Rats are treated with the test compound (e.g., Rosavin) or a vehicle.[7]

  • Neurological Deficit Scoring: Modified neurological severity scores (mNSS) are used to evaluate neurological function.[7]

  • Infarct Volume Measurement: Cerebral infarct volume is measured to quantify the extent of brain damage.[7]

  • Behavioral Testing: The Morris water maze test is conducted to assess spatial learning and memory.[7]

  • Molecular Analysis: Western blotting and RT-qPCR are performed on ischemic cortical brain tissue to measure the expression levels of proteins such as NeuN, HIF-1α, VEGFA, and EPO.[7] Immunofluorescence staining is used to evaluate the expression and localization of these proteins.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the neuroprotective actions of this compound.

cluster_0 This compound's Proposed Mechanism of Action This compound This compound GPX4 GPX4 Activation This compound->GPX4 Activates Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces Neuroprotection Neuroprotection Ferroptosis->Neuroprotection Prevents

Caption: Proposed mechanism of this compound in preventing ferroptosis.

cluster_1 AMPK/Nrf2 Signaling Pathway This compound This compound AMPK AMPK Phosphorylation This compound->AMPK Upregulates Nrf2 Nrf2 Nuclear Translocation AMPK->Nrf2 Promotes HO1 HO-1 Expression Nrf2->HO1 Increases Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Contributes to

Caption: this compound's potential role in the AMPK/Nrf2 antioxidant pathway.

cluster_2 Experimental Workflow for Neurotoxicity Assay Start Start Cell_Culture Primary Cortical Neuron Culture Start->Cell_Culture Treatment Treat with L-Glutamate +/- this compound Cell_Culture->Treatment Incubation Incubate for 18h Treatment->Incubation LDH_Assay Measure LDH Release Incubation->LDH_Assay Western_Blot Analyze MAPK Pathway Proteins Incubation->Western_Blot End End LDH_Assay->End Western_Blot->End

Caption: Workflow for assessing this compound's neuroprotective effects in vitro.

References

Methodological & Application

Application Notes and Protocols for Utilizing Rhodanine Derivatives in HIV-1 Integrase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle.[1][2][3][4][5] The absence of a human homolog makes it an attractive and well-validated target for the development of novel antiretroviral drugs.[3][4] Among the various chemical scaffolds investigated, rhodanine (2-thioxo-4-thiazolidinone) and its derivatives have emerged as a promising class of HIV-1 integrase inhibitors.[1][2][6] These compounds have been shown to inhibit the catalytic activities of HIV-1 IN, specifically the 3'-processing and strand transfer reactions, in the low micromolar range.[1][2] This document provides detailed application notes and protocols for the use of rhodanine derivatives in HIV-1 integrase assays, including quantitative data on their inhibitory activities and visual representations of key processes.

Mechanism of Action of Rhodanine Derivatives

HIV-1 integrase orchestrates the integration of viral DNA into the host genome through a two-step process:

  • 3'-Processing: This initial step occurs in the cytoplasm of the infected cell and involves the endonucleolytic cleavage of a dinucleotide from each 3' end of the viral DNA.[1][2][4][5][7]

  • Strand Transfer: Following the translocation of the pre-integration complex into the nucleus, the integrase catalyzes the insertion of the processed 3' ends of the viral DNA into the host cell's DNA.[1][2][4][5][7]

Rhodanine derivatives, similar to other integrase strand transfer inhibitors (INSTIs), are thought to exert their inhibitory effect by chelating the divalent metal ions (typically Mg2+ or Mn2+) present in the active site of the integrase enzyme. This action disrupts the catalytic activity necessary for both 3'-processing and, more critically, the strand transfer step.[4][5]

HIV_Integrase_Inhibition cluster_viral_replication HIV-1 Replication Cycle cluster_integrase_activity HIV-1 Integrase Catalytic Steps cluster_inhibition Inhibition by Rhodanine Derivatives Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Processing 3'-Processing Viral_DNA_processed Processed Viral DNA Processing->Viral_DNA_processed Strand_Transfer Strand Transfer Integrated_DNA Integrated Proviral DNA Strand_Transfer->Integrated_DNA Viral_DNA_unprocessed Unprocessed Viral DNA Viral_DNA_unprocessed->Processing Viral_DNA_processed->Strand_Transfer Host_DNA Host DNA Host_DNA->Strand_Transfer Rhodanine Rhodanine Derivatives Rhodanine->Processing Inhibits Rhodanine->Strand_Transfer Inhibits cluster_viral_replication cluster_viral_replication cluster_integrase_activity cluster_integrase_activity cluster_inhibition cluster_inhibition

Caption: Mechanism of HIV-1 integrase inhibition by rhodanine derivatives.

Quantitative Data: Inhibitory Activity of Rhodanine Derivatives

The following table summarizes the in vitro inhibitory activities of a selection of rhodanine derivatives against the 3'-processing and strand transfer activities of HIV-1 integrase. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzymatic activity.

Compound ID3'-Processing IC50 (µM)Strand Transfer IC50 (µM)
1 1511
9 3333
48 20 ± 49 ± 3
51 19 ± 211 ± 1
53 7 ± 33 ± 2

Data sourced from Ramkumar et al. (2010).[1]

Experimental Protocols

A common method to assess the inhibitory potential of compounds like rhodanine derivatives is through in vitro enzymatic assays that measure the 3'-processing and strand transfer activities of purified recombinant HIV-1 integrase.

Experimental Workflow: In Vitro HIV-1 Integrase Assay

HIV_Integrase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Assay Buffer E Incubate Integrase with Test Compound A->E B Prepare Rhodanine Derivative (Test Compound) Dilutions B->E C Prepare Recombinant HIV-1 Integrase C->E D Prepare DNA Substrates (Oligonucleotides) F Initiate Reaction by Adding DNA Substrate D->F E->F G Incubate at 37°C F->G H Stop Reaction (e.g., with EDTA/formamide) G->H I Separate DNA Products (Denaturing PAGE) H->I J Visualize and Quantify (e.g., PhosphorImager) I->J K Calculate IC50 Values J->K

Caption: Workflow for an in vitro HIV-1 integrase inhibition assay.

Detailed Protocol for In Vitro HIV-1 Integrase Inhibition Assay

This protocol is a generalized procedure based on commonly used methods for evaluating HIV-1 integrase inhibitors.[1][8][9]

1. Materials and Reagents:

  • Recombinant full-length HIV-1 Integrase

  • Oligonucleotide substrates (labeled, e.g., with 32P or a fluorescent tag)

    • For 3'-Processing: A substrate mimicking the U5 end of the HIV-1 LTR.

    • For Strand Transfer: A pre-processed "donor" DNA and a target "acceptor" DNA.

  • Assay Buffer: Typically contains MOPS or HEPES, DTT, and a salt (e.g., NaCl or KCl).

  • Divalent Cations: MnCl2 or MgCl2 solution.

  • Test Compounds: Rhodanine derivatives dissolved in DMSO.

  • Stop Solution: Typically contains EDTA, formamide, and loading dyes (e.g., bromophenol blue, xylene cyanol).

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Gel running buffer (e.g., TBE)

  • PhosphorImager or fluorescence scanner for visualization and quantification.

2. Assay Procedure:

a. 3'-Processing Assay:

  • Prepare serial dilutions of the rhodanine derivative in DMSO.

  • In a microcentrifuge tube or 96-well plate, combine the assay buffer, the diluted test compound, and the recombinant HIV-1 integrase.

  • Pre-incubate the mixture for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the labeled oligonucleotide substrate and the divalent cation (e.g., MnCl2).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Load the samples onto a denaturing polyacrylamide gel and perform electrophoresis to separate the full-length substrate from the cleaved product.

  • Visualize the gel using a PhosphorImager or fluorescence scanner.

  • Quantify the band intensities to determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

b. Strand Transfer Assay:

  • The initial steps of preparing the inhibitor dilutions and pre-incubating with the enzyme are similar to the 3'-processing assay.

  • Initiate the reaction by adding the pre-processed donor DNA, the target DNA, and the divalent cation.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).

  • Stop the reaction and process the samples as described for the 3'-processing assay.

  • The gel electrophoresis will separate the unreacted substrates from the strand transfer products (which will have a higher molecular weight).

  • Quantify the strand transfer products to determine the percentage of inhibition and calculate the IC50 value.

Selectivity and Further Considerations

While rhodanine derivatives show promising activity against HIV-1 integrase, it is crucial to assess their selectivity.[1][2] Counter-screening against other enzymes, particularly other nucleases or DNA binding proteins, is recommended to ensure that the observed activity is specific to HIV-1 integrase.[1] For instance, some studies have evaluated the inhibitory activity of these compounds against human apurinic/apyrimidinic endonuclease 1 (APE1) to determine their selectivity profile.[1] Furthermore, while in vitro enzymatic assays are excellent for initial screening and mechanistic studies, subsequent evaluation in cell-based assays is necessary to determine the antiviral efficacy in a more biologically relevant context.[10][11]

Conclusion

Rhodanine derivatives represent a valuable scaffold for the development of novel HIV-1 integrase inhibitors. The protocols and data presented in this document provide a framework for researchers to effectively utilize and evaluate these compounds in HIV-1 integrase assays. Careful consideration of experimental design, including appropriate controls and selectivity profiling, will be essential for advancing our understanding of these compounds and their potential as antiretroviral agents.

References

Application of Rhodanine Compounds as Carbonic Anhydrase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are integral to a multitude of physiological processes, including pH homeostasis, respiration, and ion transport.[1][3] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and particularly in cancer, where isoforms like CA IX and CA XII are highly expressed in tumors and contribute to their growth and metastasis.[1][4][5] This has positioned CAs, especially the tumor-associated isoforms, as significant targets for therapeutic intervention.[1]

Rhodanine and its derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities.[6] Notably, certain rhodanine-based compounds have demonstrated potent inhibitory activity against various carbonic anhydrase isoforms.[6][7] These non-sulfonamide inhibitors offer an alternative scaffold for the design of novel and selective CA inhibitors. This document provides detailed application notes and protocols for researchers interested in the evaluation of rhodanine compounds as carbonic anhydrase inhibitors.

Data Presentation: Inhibitory Activity of Rhodanine Derivatives

The following table summarizes the inhibitory activity (Ki in nM and µM) of selected rhodanine-based compounds against various human carbonic anhydrase (hCA) isoforms. Acetazolamide (AAZ) is included as a standard CA inhibitor for comparison.

Compound IDhCA I (Kᵢ)hCA II (Kᵢ)hCA IX (Kᵢ)hCA XII (Kᵢ)Reference
Benzenesulfonamide-linked Rhodanines
7h22.4 nM---[6][7]
9d35.8 nM---[6][7]
AAZ (standard)250.0 nM12 nM25.8 nM5.8 nM[6][7][8]
Rhodanine-benzylidene Derivatives
3b-9.8 µM--[6]
3j-46.4 µM--[6]
Rhodanine-hydrazine Derivatives
6d-7.7 µM--[6]
Rhodanine-linked Isoxazole/Oxadiazole
8db-4.7 µM--[6]
Rhodanine-linked Enamine-carbohydrazide
6d (mycobacterial)----[9]
Note: "-" indicates data not reported in the cited sources.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay: Esterase Activity Method

This widely used colorimetric assay measures the esterase activity of carbonic anhydrase, which correlates with its primary CO₂ hydratase activity.[10] The assay is suitable for high-throughput screening of potential inhibitors.

Materials:

  • Human Carbonic Anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer: 0.05 M Tris-SO₄, pH 7.4[10]

  • Substrate: 4-Nitrophenylacetate (p-NPA)[10]

  • Test Rhodanine Compounds

  • Positive Control: Acetazolamide (AAZ)

  • Solvent for compounds (e.g., DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 348-405 nm[9][10]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the hCA enzyme in the assay buffer.

    • Prepare stock solutions of the test rhodanine compounds and acetazolamide in DMSO.

    • Prepare a stock solution of p-NPA in a solvent such as acetonitrile. The final concentration in the reaction mixture is typically 3 mM.[10]

  • Assay Setup (in a 96-well plate):

    • Add 10 µL of various concentrations of the test rhodanine compound or acetazolamide to the appropriate wells.

    • For the enzyme activity control (100% activity), add 10 µL of the solvent (e.g., DMSO).

    • Add 10 µL of the hCA enzyme solution to all wells except the blank. For the blank wells, add 10 µL of assay buffer.

    • Pre-incubate the plate at 25°C for 10-15 minutes to allow for inhibitor binding.[9][10]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 100 µL of the 3 mM p-NPA substrate solution to all wells.[10]

    • Immediately begin measuring the change in absorbance at 348 nm or 405 nm over a period of 3-5 minutes at 25°C using a microplate reader.[10]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of an inhibitor and V_inhibitor is the reaction rate in the presence of the test compound.[10]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[10]

    • To determine the inhibition constant (Kᵢ), perform the assay at various substrate concentrations and inhibitor concentrations and analyze the data using Lineweaver-Burk plots.[11]

Stopped-Flow CO₂ Hydration Assay

This is a rapid kinetics method that directly measures the physiological CO₂ hydratase activity of carbonic anhydrase.[10] It involves the rapid mixing of a CO₂ solution with a buffer containing a pH indicator.

Materials:

  • Stopped-flow spectrophotometer

  • Purified hCA enzyme

  • Buffer: 20 mM HEPES, pH 7.4[8]

  • pH Indicator: Phenol Red (0.2 mM)[8]

  • CO₂-saturated water

  • Test Rhodanine Compounds

  • Positive Control: Acetazolamide (AAZ)

Procedure:

  • Solution Preparation:

    • Prepare a solution of the hCA enzyme and the test inhibitor in the HEPES buffer containing the pH indicator.

    • Prepare CO₂-saturated water by bubbling CO₂ gas into chilled, deionized water.

  • Stopped-Flow Measurement:

    • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water.

    • The CA-catalyzed hydration of CO₂ leads to the formation of bicarbonate and a proton, causing a change in pH.

    • This pH change is monitored by the change in absorbance of the phenol red indicator at its absorbance maximum (557 nm) over a millisecond to second timescale.[8]

  • Data Analysis:

    • The initial rates of the CA-catalyzed CO₂ hydration reaction are measured for a period of 10–100 seconds.[8]

    • The CO₂ concentrations can be varied (e.g., 1.7 to 17 mM) to determine kinetic parameters and inhibition constants.[8]

    • Inhibition constants (Kᵢ) are determined by analyzing the reaction rates at different inhibitor and substrate concentrations.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key concepts related to the application of rhodanine compounds as carbonic anhydrase inhibitors.

G cluster_0 Rhodanine-based CA Inhibitor Action Rhodanine Rhodanine Compound CA_enzyme Carbonic Anhydrase (e.g., hCA IX) Rhodanine->CA_enzyme Binds to Active_site Active Site (with Zn²⁺) CA_enzyme->Active_site Inhibition Inhibition of CO₂ Hydration CA_enzyme->Inhibition Leads to

General mechanism of rhodanine-based CA inhibitors.

G cluster_1 Experimental Workflow for CA Inhibitor Screening A Prepare Rhodanine Compound Library B Perform In Vitro CA Inhibition Assay (Esterase or CO₂ Hydration) A->B C Determine IC₅₀ and Kᵢ values B->C D Identify Hit Compounds C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F

Workflow for screening rhodanine compounds as CA inhibitors.

G cluster_2 CA IX-Associated Signaling in Cancer Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Expression HIF1a->CAIX pHe_regulation Extracellular pH Regulation (Acidification) CAIX->pHe_regulation EGFR_PI3K EGFR/PI3K Pathway CAIX->EGFR_PI3K Influences Cell_Survival Tumor Cell Growth & Survival pHe_regulation->Cell_Survival Promotes EGFR_PI3K->Cell_Survival

Role of CA IX in cancer signaling pathways.

Conclusion

Rhodanine-based compounds represent a versatile and promising scaffold for the development of novel carbonic anhydrase inhibitors. The protocols and data presented herein provide a framework for the initial screening and characterization of these compounds. Further investigation into the structure-activity relationships and selectivity of rhodanine derivatives will be crucial for the development of potent and isoform-selective inhibitors for therapeutic applications. The visualization of related signaling pathways highlights the potential of these inhibitors to modulate key processes in cancer progression.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Rhodalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a high-performance liquid chromatography (HPLC) method for the quantitative analysis of Rhodalin, a flavonoid glycoside found in Rhodiola rosea. Due to the limited availability of specific validated methods for this compound, this protocol is adapted from established methods for the analysis of other flavonoids, such as rhodiosin and herbacetin, present in Rhodiola rosea extracts.[1] This method is suitable for the quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries.

Introduction

This compound, chemically identified as 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one, is a flavonoid glycoside that has been identified in medicinal plants such as Rhodiola rosea. The quantification of such bioactive compounds is crucial for ensuring the potency, consistency, and safety of herbal extracts and derived products. High-performance liquid chromatography (HPLC) with UV detection is a robust and reliable technique for the separation and quantification of these compounds. This document provides a detailed protocol for the determination of this compound, offering a valuable tool for researchers and professionals in drug development and quality assurance.

Experimental

Instrumentation and Consumables
  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Syringe filters: 0.45 µm PTFE or PVDF.

  • Volumetric flasks and pipettes.

  • Analytical balance.

Reagents and Standards
  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard (purity ≥ 95%).

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the quantification of this compound, adapted from methods used for similar flavonoids in Rhodiola rosea.[1][2]

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm or 328 nm
Injection Volume 10 µL
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
09010
207030
355050
401090
451090
469010
559010

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Preparation of Sample Solutions (Rhodiola rosea extract)
  • Accurately weigh approximately 1 g of the powdered Rhodiola rosea extract.

  • Transfer the sample to a 50 mL volumetric flask and add 40 mL of 70% ethanol.

  • Sonicate for 30 minutes at room temperature.

  • Allow the flask to cool to room temperature and then dilute to the mark with 70% ethanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (Hypothetical Data for this compound)

The following table presents hypothetical performance data for the described method, based on typical values for flavonoid analysis. Actual validation should be performed in the user's laboratory.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. The quantification of this compound in the sample can be performed using the calibration curve generated from the working standard solutions.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways modulated by this compound are still under investigation, flavonoids from Rhodiola rosea are known to possess antioxidant and anti-inflammatory properties. The diagram below illustrates a generalized signaling pathway potentially influenced by such compounds.

signaling_pathway cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis This compound This compound This compound->ROS Inhibits

Caption: Potential signaling pathway influenced by this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in Rhodiola rosea extracts. By adapting established methods for similar flavonoids, this protocol offers a solid foundation for quality control and research applications. It is recommended that this method be fully validated in-house to ensure its suitability for the intended purpose.

References

Application Notes and Protocols for Testing Rhodiola Extract Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rhodiola rosea, and other species of the Rhodiola genus, are adaptogenic herbs with a long history of use in traditional medicine for enhancing resistance to physical and psychological stress.[1][2] Modern pharmacological research has identified a range of bioactive compounds, primarily phenylpropanoids (rosavin, rosarin, rosin) and phenylethanoids (salidroside, tyrosol), that contribute to its diverse therapeutic properties.[3][4] These properties include antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and metabolic-regulating effects.[[“]][6][7]

The bioactivity of Rhodiola is attributed to its ability to modulate multiple molecular pathways. These include the activation of stress-response pathways (e.g., Nrf2, FOXO), regulation of inflammatory signaling (e.g., NF-κB, MAPK), and influence on energy metabolism (e.g., AMPK/mTOR).[1][[“]][[“]]

These application notes provide a set of detailed protocols for researchers to investigate and quantify the key bioactivities of Rhodiola extracts, from initial antioxidant screening to the analysis of specific cellular signaling pathways.

I. Bioactive Compounds in Rhodiola Extracts

The primary classes of bioactive compounds responsible for the pharmacological effects of Rhodiola extracts are summarized below. The concentration of these compounds can vary based on species, geographical origin, and extraction methods.[3]

Compound ClassKey CompoundsAssociated Bioactivities
Phenylpropanoids Rosavin, Rosarin, RosinAdaptogenic, Anti-fatigue, Antidepressant
Phenylethanoids Salidroside, p-TyrosolAntioxidant, Anti-inflammatory, Neuroprotective, Cardioprotective, Anti-cancer
Flavonoids Kaempferol, Quercetin, RhodioflavonosideAntioxidant, Anti-inflammatory
Proanthocyanidins -Antioxidant, Anti-cancer, Anti-inflammatory
Organic Acids Gallic Acid, Caffeic AcidAntioxidant, Antibacterial

II. Experimental Protocols: In Vitro Bioactivity Assays

This section details protocols for assessing the antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities of Rhodiola extracts.

Antioxidant activity is a foundational bioactivity of Rhodiola extracts, primarily attributed to their phenolic content which can scavenge free radicals and upregulate endogenous antioxidant systems.[1][9]

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the extract to donate hydrogen atoms and scavenge the stable DPPH free radical.

  • Materials:

    • Rhodiola extract stock solution (e.g., 10 mg/mL in ethanol).

    • DPPH solution (0.004% w/v in methanol or ethanol).[10]

    • Methanol or Ethanol.

    • 96-well microplate.

    • Microplate reader.

    • Ascorbic acid or Gallic acid (positive control).

  • Procedure:

    • Prepare serial dilutions of the Rhodiola extract (e.g., 10-1000 µg/mL) and the positive control in the chosen solvent.[11]

    • In a 96-well plate, add 20 µL of each extract dilution to wells in triplicate.[11]

    • Add 80 µL of the DPPH solution to each well.[11]

    • Prepare a control well containing 20 µL of solvent and 80 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30-60 minutes.[10][12]

    • Measure the absorbance at 517 nm.[10]

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[10]

    • Plot the % inhibition against the extract concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

B. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of the extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Materials:

    • FRAP reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution (in 40 mM HCl), and 20 mM FeCl₃ solution in a 10:1:1 ratio.[13]

    • Rhodiola extract dilutions.

    • FeSO₄·7H₂O for standard curve.

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 100 µL of the diluted extract to 3.0 mL of the FRAP reagent.[13]

    • Incubate at 37°C for 30 minutes.[13]

    • Measure the absorbance at 593 nm.[13]

  • Data Analysis:

    • Create a standard curve using known concentrations of FeSO₄.

    • Express the results as µmoles of Fe(II) equivalents per gram of dry extract.[13]

Antioxidant Activity Data Summary

AssayRhodiola SpeciesIC50 / Activity ValueReference
DPPH R. roseaIC50: 29 ± 1 µg/mL[10]
DPPH R. crenulataEthyl Acetate Extract IC50: 5.3 µg/mL (Ethyl gallate), 5.9 µg/mL (Rosavin)[11]
Total Phenolic Content R. heterodanta179.42 ± 0.63 mg GAE/g extract[12]

Rhodiola extracts can suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[1][[“]] This is often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][[“]]

  • Cell Line: RAW 264.7 murine macrophages.

  • Materials:

    • RAW 264.7 cells and complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).

    • Lipopolysaccharide (LPS) from E. coli.

    • Rhodiola extract, sterilized by filtration.

    • MTT reagent (for viability testing).

    • Griess Reagent (for NO measurement).

    • ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treatment: Treat the cells with various non-toxic concentrations of the Rhodiola extract for 1-2 hours. (Determine non-toxic concentrations beforehand using an MTT assay).

    • Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells (cells only) and LPS-only wells.

    • Incubation: Incubate for 18-24 hours.[14]

    • Nitric Oxide (NO) Measurement:

      • Collect 50 µL of the cell culture supernatant.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide) followed by 50 µL of Griess Reagent B (0.1% N-1-naphthylethylenediamine).

      • Incubate for 10 minutes at room temperature.

      • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[14]

    • Cytokine Measurement (TNF-α, IL-6):

      • Collect the supernatant.

      • Measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.[15]

  • Data Analysis:

    • Compare the levels of NO, TNF-α, and IL-6 in extract-treated groups versus the LPS-only group.

    • Present data as a percentage reduction in inflammatory markers.

Salidroside and other compounds in Rhodiola can protect neuronal cells from glutamate-induced excitotoxicity and oxidative stress.[14][16]

  • Cell Line: SH-SY5Y (human neuroblastoma) or primary cortical neurons.

  • Materials:

    • SH-SY5Y cells and complete culture medium.

    • Glutamate or Hydrogen Peroxide (H₂O₂) to induce oxidative stress.

    • Rhodiola extract.

    • MTT or LDH assay kit for cell viability.

    • Fluorescent probes for Reactive Oxygen Species (ROS) (e.g., DCFH-DA).

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at 2 x 10⁴ cells/well and allow them to attach for 24 hours.[17]

    • Pre-treatment: Treat cells with various concentrations of Rhodiola extract for 24 hours.

    • Induction of Injury: Remove the medium and expose cells to a toxic concentration of glutamate (e.g., 60 µM) or H₂O₂ for another 18-24 hours.[14]

    • Cell Viability Assessment:

      • MTT Assay: Add MTT solution to each well, incubate for 2-4 hours, dissolve the formazan crystals with a solvent (e.g., DMSO), and measure absorbance at ~570 nm.

      • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercial kit, which indicates cell membrane damage.[14]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Compare the viability of cells treated with the extract and the damaging agent to those treated with the damaging agent alone.

Rhodiola extracts have been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast, bladder, and liver cancer.[1][18][19]

  • Cell Line: HepG2 (human liver cancer), MDA-MB-231 (human breast cancer), or other relevant cancer cell lines.[18][19]

  • Materials:

    • Cancer cells and appropriate culture medium.

    • Rhodiola extract.

    • MTT or similar proliferation assay kit.

    • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).

    • Flow cytometer.

    • Western blot reagents for apoptosis markers (e.g., Bax, Bcl-2, Caspase-3).

  • Procedure:

    • Proliferation Assay (MTT):

      • Seed cells in a 96-well plate.

      • Treat with a range of extract concentrations for 24, 48, and 72 hours.

      • Perform an MTT assay at each time point to determine the effect on cell viability/proliferation.

    • Apoptosis Assay (Flow Cytometry):

      • Seed cells in 6-well plates (e.g., 2.5 x 10⁵ cells/mL).[18]

      • Treat with the extract at its IC50 concentration (determined from the proliferation assay) for 24-48 hours.

      • Harvest cells (including floating cells).

      • Stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.

      • Analyze the cell population using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis:

    • Calculate the IC50 for cell proliferation.

    • Quantify the percentage of apoptotic cells from flow cytometry data.

    • For Western blotting, quantify the change in the expression of pro-apoptotic (Bax, cleaved Caspase-3) and anti-apoptotic (Bcl-2) proteins.

III. Signaling Pathway Analysis

The bioactivities of Rhodiola are underpinned by its interaction with key cellular signaling pathways. Western blotting is the most common technique to analyze these changes.

G start Seed Cells (e.g., RAW 264.7, SH-SY5Y) and allow to adhere pretreat Pre-treat with Rhodiola Extract (various concentrations) start->pretreat stimulate Add Stimulus if required (e.g., LPS, H₂O₂) pretreat->stimulate incubate Incubate for appropriate time stimulate->incubate lyse Lyse Cells & Collect Protein incubate->lyse quantify Quantify Protein (e.g., BCA Assay) lyse->quantify sds Perform SDS-PAGE & Western Blot quantify->sds probe Probe with Primary Antibodies (e.g., p-Nrf2, p-AMPK, NF-κB) sds->probe detect Detect with Secondary Antibodies & Chemiluminescence probe->detect analyze Analyze Band Density detect->analyze

Caption: General workflow for Western blot analysis of signaling pathways.

1. Keap1-Nrf2 Antioxidant Response Pathway

Rhodiola extract and its compounds like salidroside can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[1][9] Under normal conditions, Keap1 targets Nrf2 for degradation. Oxidative stress or bioactive compounds can cause Nrf2 to dissociate from Keap1, translocate to the nucleus, and activate the Antioxidant Response Element (ARE).

Caption: Activation of the Nrf2 antioxidant pathway by Rhodiola extract.

2. NF-κB Inflammatory Pathway

Rhodiola extracts can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[1][[“]] This prevents its translocation to the nucleus, thereby reducing the expression of inflammatory cytokines.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases NF-κB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation Rhodiola Rhodiola Extract Rhodiola->IKK inhibits Rhodiola->NFkB_cyto inhibits translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes activates transcription G Rhodiola Rhodiola Extract AMPK AMPK Rhodiola->AMPK activates mTOR mTORC1 AMPK->mTOR inhibits SREBP1c SREBP-1c AMPK->SREBP1c inhibits Autophagy Autophagy AMPK->Autophagy promotes Lipogenesis Lipogenesis mTOR->Lipogenesis promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits FAS FAS SREBP1c->FAS activates FAS->Lipogenesis

References

Animal Models for Studying the Therapeutic Potential of Rhodalin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the therapeutic potential of related compounds, namely rhodanine derivatives and rhodamine conjugates, due to the limited specific data available for "Rhodalin." These protocols are intended as a guide and should be adapted and optimized based on further in vitro characterization of this compound.

Introduction

This compound is a novel small molecule with a chemical scaffold suggesting potential therapeutic applications in oncology and inflammatory diseases. Based on preliminary data from analogous compounds such as rhodanine derivatives and rhodamine conjugates, this compound is hypothesized to exhibit anti-tumor and anti-inflammatory properties. Rhodanine derivatives have been investigated for their anti-cancer effects and as disease-modifying drugs in osteoarthritis.[1][2][3][4] Similarly, rhodamine-based molecules have been utilized for their ability to selectively accumulate in mitochondria of cancer cells, leading to cytotoxic effects.[5][6][7]

This document provides detailed protocols for in vivo evaluation of this compound's therapeutic efficacy in established animal models of melanoma, glioblastoma, and osteoarthritis.

Anti-Cancer Potential of this compound: Melanoma Xenograft Model

Melanoma is an aggressive form of skin cancer. Xenograft mouse models are a fundamental tool for evaluating the in vivo efficacy of novel anti-cancer compounds.[8][9][10]

Experimental Protocol: Subcutaneous Melanoma Xenograft Model

Objective: To assess the anti-tumor activity of this compound on the growth of human melanoma tumors in immunodeficient mice.

Materials:

  • Cell Line: A375 human melanoma cell line

  • Animals: 6-8 week old female athymic nude mice (e.g., NU/NU)

  • Reagents: this compound, vehicle control (e.g., DMSO/saline), Matrigel, cell culture media (e.g., DMEM), PBS, Trypsin-EDTA.

  • Equipment: Hemocytometer, sterile syringes and needles, calipers, animal balance.

Methodology:

  • Cell Culture: Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Preparation for Implantation:

    • Harvest sub-confluent cells using Trypsin-EDTA.

    • Wash cells with sterile PBS and centrifuge.

    • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., daily intraperitoneal injection)

      • Group 2: this compound (Dose 1, e.g., 10 mg/kg, daily IP injection)

      • Group 3: this compound (Dose 2, e.g., 25 mg/kg, daily IP injection)

      • Group 4: Positive control (e.g., a standard-of-care chemotherapy agent)

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

    • Record body weight of each mouse every 2-3 days to monitor toxicity.

    • Observe the general health and behavior of the mice daily.

  • Endpoint and Tissue Collection:

    • Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blot).

Data Presentation
ParameterVehicle ControlThis compound (10 mg/kg)This compound (25 mg/kg)Positive Control
Mean Tumor Volume at Endpoint (mm³)
Mean Tumor Weight at Endpoint (g)
Tumor Growth Inhibition (%) 0
Mean Change in Body Weight (%)
Median Survival (days)

Experimental Workflow

G cluster_prep Preparation cluster_implant Implantation cluster_treat Treatment & Monitoring cluster_analysis Analysis A Culture A375 Melanoma Cells B Harvest and Prepare Cell Suspension A->B C Subcutaneous Injection of Cells into Mice B->C D Tumor Growth and Randomization C->D E Daily Treatment Administration (Vehicle, this compound, Positive Control) D->E F Monitor Tumor Volume and Body Weight E->F G Endpoint Reached: Euthanasia F->G Tumor size limit or toxicity H Tumor Excision and Measurement G->H I Histological and Molecular Analysis H->I

Experimental workflow for the melanoma xenograft model.

Anti-Cancer Potential of this compound: Glioblastoma Orthotopic Model

Glioblastoma (GBM) is the most aggressive primary brain tumor. Orthotopic xenograft models, where human GBM cells are implanted into the brains of immunodeficient mice, are critical for preclinical evaluation of therapies that can cross the blood-brain barrier.[11][12][13][14][15]

Experimental Protocol: Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the efficacy of this compound in a clinically relevant orthotopic model of human glioblastoma.

Materials:

  • Cell Line: U87-MG or patient-derived glioblastoma stem cells (GSCs) engineered to express luciferase.

  • Animals: 6-8 week old male NOD/SCID mice.

  • Reagents: this compound, vehicle control, D-luciferin, cell culture medium, PBS.

  • Equipment: Stereotactic apparatus, micro-syringe pump, isoflurane anesthesia system, bioluminescence imaging system (e.g., IVIS).

Methodology:

  • Cell Preparation: Culture and harvest luciferase-expressing GBM cells as described for the melanoma model. Resuspend cells in sterile PBS at a concentration of 1 x 10^8 cells/mL.

  • Stereotactic Intracranial Implantation:

    • Anesthetize the mouse with isoflurane and mount it on the stereotactic frame.

    • Create a burr hole in the skull at predetermined coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).

    • Using a micro-syringe, slowly inject 5 µL of the cell suspension (5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm.

  • Tumor Growth Monitoring:

    • Starting 7 days post-implantation, monitor tumor growth weekly using bioluminescence imaging (BLI).

    • Administer D-luciferin (150 mg/kg, IP) and image the mice 10 minutes later.

  • Animal Grouping and Treatment:

    • Once a detectable bioluminescent signal is observed, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound (Dose 1)

      • Group 3: this compound (Dose 2)

      • Group 4: Positive control (e.g., Temozolomide)

  • Efficacy Assessment:

    • Continue weekly BLI to track tumor burden.

    • Monitor mice for neurological symptoms and body weight loss.

  • Endpoint and Tissue Analysis:

    • Euthanize mice upon reaching a predetermined tumor burden, exhibiting severe neurological symptoms, or a significant loss of body weight.

    • Perfuse the mice with saline and then 4% paraformaldehyde.

    • Harvest the brains for histological and immunohistochemical analysis to confirm tumor presence and evaluate treatment effects.

Data Presentation
ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)Positive Control
Median Survival (days)
Change in Bioluminescent Signal (photon/s)
Tumor Volume at Endpoint (histology, mm³)
Mean Change in Body Weight (%)

Anti-Inflammatory Potential of this compound: Induced Osteoarthritis Model

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation and inflammation. Animal models that mimic these pathological features are essential for testing potential disease-modifying OA drugs (DMOADs).[1][16][17][18][19][20][21]

Experimental Protocol: Destabilization of the Medial Meniscus (DMM) Surgical Model

Objective: To determine the ability of this compound to slow the progression of cartilage degradation and reduce inflammation in a surgically-induced mouse model of osteoarthritis.

Materials:

  • Animals: 10-12 week old male C57BL/6 mice.

  • Reagents: this compound, vehicle control, anesthetics, analgesics, histology reagents (e.g., Safranin O-Fast Green).

  • Equipment: Surgical microscope, micro-surgical instruments.

Methodology:

  • DMM Surgery:

    • Anesthetize the mice.

    • Perform a medial para-patellar incision to expose the right knee joint.

    • Transect the medial meniscotibial ligament to destabilize the medial meniscus.

    • Suture the joint capsule and skin.

    • Administer post-operative analgesics.

    • The left knee can serve as a non-operated control.

  • Treatment Administration:

    • One week post-surgery, begin treatment with this compound. Administration can be systemic (e.g., oral gavage, IP injection) or local (intra-articular injection).

    • Randomize mice into treatment groups (n=10-12 per group):

      • Group 1: Sham surgery + Vehicle

      • Group 2: DMM surgery + Vehicle

      • Group 3: DMM surgery + this compound (Dose 1)

      • Group 4: DMM surgery + this compound (Dose 2)

  • Pain and Functional Assessment (Optional):

    • At various time points, assess pain-related behaviors (e.g., von Frey test for mechanical allodynia) and locomotor function (e.g., gait analysis).

  • Endpoint and Histological Analysis:

    • Euthanize the mice at a predetermined time point (e.g., 8 or 12 weeks post-surgery).

    • Dissect the knee joints and fix in 10% neutral buffered formalin.

    • Decalcify the joints and embed in paraffin.

    • Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content.

    • Score the severity of cartilage degradation using a standardized system (e.g., OARSI score).

Data Presentation
ParameterSham + VehicleDMM + VehicleDMM + this compound (Dose 1)DMM + this compound (Dose 2)
Mean OARSI Score
Mean Cartilage Thickness (µm)
Synovitis Score
Mechanical Allodynia (Paw Withdrawal Threshold, g)

Potential Signaling Pathways of this compound

Based on the mechanisms of related compounds, this compound may exert its therapeutic effects through modulation of several key signaling pathways.

  • Inhibition of Hypoxia-Inducible Factor 2α (HIF-2α): Rhodanine derivatives have been shown to inhibit the nuclear localization and transcriptional activity of HIF-2α.[1][16] HIF-2α is a key transcription factor in cancer, promoting angiogenesis, cell proliferation, and metastasis.[22][23][24][25][26] Its inhibition could be a primary anti-cancer mechanism of this compound.

  • Induction of Mitochondrial Dysfunction: Rhodamine conjugates are known to accumulate in the mitochondria of cancer cells, leading to impaired mitochondrial function and subsequent apoptosis.[5] This disruption of cellular energetics is a promising strategy for cancer therapy.[27][28][29][30][31]

  • Modulation of Rho GTPase Signaling: The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are crucial regulators of the actin cytoskeleton and are implicated in cancer cell migration, invasion, and proliferation.[32][33][34][35][36] The structural similarity of this compound to compounds that may interact with this pathway suggests a potential role in modulating these processes.

Hypothesized this compound Signaling Pathway in Cancer

G cluster_hif HIF-2α Pathway cluster_mito Mitochondrial Pathway cluster_rho Rho GTPase Pathway This compound This compound HIF2a HIF-2α This compound->HIF2a Inhibition Mito Mitochondria This compound->Mito Dysfunction Rho Rho GTPases (RhoA, Rac1) This compound->Rho Modulation VEGF VEGF HIF2a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth CytoC Cytochrome c Mito->CytoC Caspases Caspases CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->TumorGrowth Cytoskeleton Actin Cytoskeleton Reorganization Rho->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration Metastasis Metastasis Migration->Metastasis

Hypothesized multi-pathway targeting by this compound in cancer.

References

Application of Rhodalin and Related Compounds in Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive cartilage and bone destruction. Current therapeutic strategies often involve the use of disease-modifying antirheumatic drugs (DMARDs), but these can be associated with significant side effects and loss of efficacy over time. This has spurred research into novel therapeutic agents, including natural compounds with anti-inflammatory and immunomodulatory properties.

This document provides detailed application notes and protocols on the use of compounds derived from Rhodiola and Rhododendron species in rheumatoid arthritis research. While the term "Rhodalin," a flavonol found in Rhodiola species, was specified, the current body of scientific literature primarily focuses on the therapeutic effects of broader extracts of Rhodiola rosea and Rhododendron molle, or other specific active constituents such as salidroside, rhodojaponins, quercetin, and kaempferol. These compounds have shown promise in preclinical models of RA by modulating key inflammatory signaling pathways and reducing disease severity.

These notes are intended to guide researchers in designing and executing experiments to further elucidate the mechanisms of action and therapeutic potential of these natural compounds in the context of rheumatoid arthritis.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of Rhodiola and Rhododendron extracts and their active compounds in preclinical models of rheumatoid arthritis.

Table 1: In Vivo Efficacy of Rhodiola rosea and Rhododendron molle Extracts in Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) Rat Models

TreatmentAnimal ModelDosageKey FindingsReference
Rhodiola rosea–Euonymus alatus drug pair (TY)CIA RatsLow (1.05 g/kg), Medium (2.1 g/kg), High (4.2 g/kg)Significantly reduced paw swelling and arthritis scores in a dose-dependent manner.[1]
Rhodiola rosea L. extract (RSE)CIA Rats150 mg/kgSignificantly decreased arthritic parameters.[2]
Rhododendron molle G. Don extraction (RME)AIA RatsNot specifiedMarkedly reduced toe thickness and arthritis index.[3]

Table 2: In Vitro Effects of Rhodiola rosea and Rhododendron molle Extracts and Active Compounds on RA-Related Cellular Models

TreatmentCell ModelConcentrationKey FindingsReference
Rhodiola rosea–Euonymus alatus drug pair (TY)TNF-α-induced HFLS-RA cellsNot specifiedDose-dependently inhibited cell proliferation.[1]
Chloroform extract from R. molle leaves (CERL)LPS-induced RAW 264.7 cells25 µg/mLReduced NO release by 62%; decreased mRNA expression of COX-2, IL-6, IL-1β, and TNF-α.[4]
Rhodojaponin-IIINot specifiedNot specifiedSuppressed inflammatory responses and synovial hyperplasia in RA rats.[3]
Hyperoside and QuercitrinTNF-α-induced MH7A cellsNot specifiedInhibited cell proliferation and reduced pro-inflammatory cytokines.[3]

Signaling Pathways and Mechanisms of Action

Research has indicated that extracts and active compounds from Rhodiola and Rhododendron species exert their anti-arthritic effects by modulating several key signaling pathways implicated in the pathogenesis of rheumatoid arthritis. These include the PI3K/AKT, MAPK, NF-κB, and JAK-STAT pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is crucial in regulating cell proliferation, survival, and inflammation. In the context of RA, its aberrant activation in fibroblast-like synoviocytes (FLS) contributes to synovial hyperplasia and the production of inflammatory mediators.

PI3K_AKT_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR PI3K PI3K TNFR->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT NFkB NF-κB pAKT->NFkB Proliferation Cell Proliferation (Synovial Hyperplasia) NFkB->Proliferation Inflammation Inflammatory Cytokines (IL-1β, IL-6) NFkB->Inflammation Rhodalin_related This compound-related Compounds Rhodalin_related->PI3K Inhibition MAPK_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Receptor Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK TranscriptionFactors Transcription Factors (AP-1, NF-κB) MAPK->TranscriptionFactors GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Rhodalin_related This compound-related Compounds Rhodalin_related->MAPK Inhibition CIA_Workflow Acclimatization Animal Acclimatization (1 week) Immunization Primary Immunization (Bovine type II collagen in Freund's adjuvant) Acclimatization->Immunization Booster Booster Immunization (Day 7) Immunization->Booster Treatment Treatment Initiation (e.g., Day 10) Booster->Treatment Monitoring Disease Monitoring (Arthritis score, paw volume) Treatment->Monitoring Sacrifice Sacrifice and Sample Collection (e.g., Day 28) Monitoring->Sacrifice

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rhodanine Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of rhodanine synthesis reactions.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of rhodanine and its derivatives.

Q1: My rhodanine synthesis reaction has a low yield. What are the common causes and how can I improve it?

A1: Low yields in rhodanine synthesis can stem from several factors, including incomplete reactions, side product formation, or issues with reagents and catalysts. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role.

    • Temperature: Ensure the reaction is conducted at the optimal temperature specified in the protocol. For Knoevenagel condensation, a common method for synthesizing rhodanine derivatives, temperatures can range from room temperature to reflux.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts.

    • Solvent: The choice of solvent can significantly impact the reaction. Green solvents like water or deep eutectic solvents (DESs) have been shown to be effective and can improve yields in some cases.[1]

  • Inefficient Catalysis: The type and amount of catalyst are critical.

    • Catalyst Choice: Weak bases like piperidine, pyridine, or ammonium salts are commonly used for Knoevenagel condensations.[2] Using a strong base can lead to undesired side reactions.[2] Alternative catalysts such as alum or tetrabutylammonium bromide (TBAB) under microwave irradiation have also been reported to give high yields.[1]

    • Catalyst Concentration: The catalyst concentration should be optimized. Too little catalyst will result in a slow or incomplete reaction, while too much can promote side reactions.

  • Reagent Quality: The purity of starting materials is essential.

    • Purity of Aldehydes: Impurities in the aldehyde can inhibit the reaction or lead to the formation of side products. Ensure the aldehyde is pure before use.

    • Rhodanine Purity: The quality of the rhodanine starting material is also important for achieving high yields.

Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a common issue that can significantly reduce the yield of the desired rhodanine derivative.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of the Aldehyde: Aldehydes, especially those with enolizable protons, can undergo self-condensation in the presence of a base.

    • Mitigation: Add the aldehyde slowly to the reaction mixture containing rhodanine and the catalyst. This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation.[2]

  • Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated carbonyl compound, can undergo a Michael addition with another molecule of the active methylene compound (rhodanine).

    • Mitigation: Monitor the reaction closely by TLC and stop it as soon as the starting aldehyde is consumed. Lowering the reaction temperature can also help to slow down this subsequent reaction.[2]

  • Formation of Birhodanine Derivatives: Under certain conditions, a by-product, 3,3′-diethyl-Δ5,5′-birhodanine, has been observed.[3]

    • Mitigation: Careful control of reaction conditions, particularly the stoichiometry of the reactants, can help to minimize the formation of such dimers.

Q3: I am facing difficulties in purifying my rhodanine derivative. What are the recommended purification techniques?

A3: Purification of rhodanine derivatives can be challenging due to their polarity and potential for isomerization.

Purification Strategies:

  • Recrystallization: This is often the simplest and most effective method for purifying solid rhodanine derivatives. A suitable solvent system should be chosen to ensure high recovery of the pure product. Ethanol is a commonly used solvent for recrystallization.[4]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a common technique. A gradient of solvents, such as hexane and ethyl acetate, is typically used to elute the compounds.

  • Spontaneous Precipitation: In some green synthesis protocols using aqueous media, the product may precipitate directly from the reaction mixture upon completion, allowing for easy separation by simple filtration.[5]

Data Presentation

The following tables summarize quantitative data from various rhodanine synthesis protocols, highlighting the impact of different reaction conditions on the yield.

Table 1: Knoevenagel Condensation of Rhodanine with Aromatic Aldehydes

AldehydeCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
BenzaldehydeAlum (15 mol%)WaterReflux (Conventional)12078
BenzaldehydeAlum (15 mol%)WaterMW (400W)1094
4-ChlorobenzaldehydeTBABWaterMW896[1]
4-MethoxybenzaldehydeTBABWaterMW1092[1]
4-NitrobenzaldehydeTBABWaterMW895[1]

Table 2: Synthesis of N-Substituted Rhodanine Derivatives

AmineReaction ConditionsSolventTime (h)Yield (%)Reference
BenzylamineCS2, methyl (2-chloroacetyl)carbamate, K2CO3DMF295
EthylamineCS2, methyl (2-chloroacetyl)carbamate, K2CO3DMF292
AllylamineCS2, diethyl acetylenedicarboxylateWater190[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Knoevenagel Condensation of Rhodanine with Benzaldehyde using Alum Catalyst

  • In a microwave-safe vessel, combine rhodanine (1 mmol), benzaldehyde (1 mmol), and alum (0.15 mmol) in 5 mL of water.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 400W for 10 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate. Collect the precipitate by filtration.

  • Wash the solid with cold water and dry to obtain the 5-benzylidenerhodanine product.

Protocol 2: Synthesis of 5-Arylidenerhodanines using Tetrabutylammonium Bromide (TBAB) under Microwave Irradiation [1]

  • In a flask, dissolve rhodanine (1 mmol) and the aromatic aldehyde (1 mmol) in water.

  • Add tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

  • Place the flask in a microwave oven and irradiate for 8-10 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry.

Mandatory Visualization

Rhodanine_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Rhodanine Rhodanine Reaction_Vessel Reaction Vessel Rhodanine->Reaction_Vessel Aldehyde Aromatic Aldehyde Aldehyde->Reaction_Vessel Catalyst Catalyst (e.g., Base) Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Filtration Filtration / Extraction Reaction_Vessel->Filtration Reaction Mixture Purification Recrystallization / Chromatography Filtration->Purification Crude Product Product Pure Rhodanine Derivative Purification->Product

Caption: General workflow for the synthesis of rhodanine derivatives.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Catalyst Check Catalyst Start->Check_Catalyst Check_Reagents Check Reagent Purity Start->Check_Reagents Check_Side_Products Analyze for Side Products Start->Check_Side_Products Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Incorrect Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Incorrect Time Optimize_Catalyst_Conc Optimize Catalyst Concentration Check_Catalyst->Optimize_Catalyst_Conc Inefficient Change_Catalyst Change Catalyst Check_Catalyst->Change_Catalyst Inactive Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impure Modify_Workup Modify Work-up/Purification Check_Side_Products->Modify_Workup Present Improved_Yield Improved Yield Optimize_Temp->Improved_Yield Optimize_Time->Improved_Yield Optimize_Catalyst_Conc->Improved_Yield Change_Catalyst->Improved_Yield Purify_Reagents->Improved_Yield Modify_Workup->Improved_Yield

Caption: Troubleshooting guide for low yield in rhodanine synthesis.

Reaction_Parameter_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Side_Products Side Products Temperature->Side_Products Time Reaction Time Time->Yield Time->Side_Products Catalyst Catalyst Choice & Concentration Catalyst->Yield Catalyst->Side_Products Solvent Solvent Solvent->Yield Purity Purity Yield->Purity interrelated Side_Products->Purity affects

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Overcoming Solubility Issues with Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with rhodanine derivatives.

Frequently Asked Questions (FAQs)

Q1: My rhodanine derivative shows poor solubility in aqueous solutions. Is this a common issue?

A1: Yes, poor aqueous solubility is a well-documented characteristic of many rhodanine derivatives.[1] The rhodanine core itself is a relatively lipophilic scaffold, and substitutions, particularly with aromatic rings, can further decrease water solubility. This is a critical challenge in their development as therapeutic agents.

Q2: What are the initial steps I should take to assess the solubility of my rhodanine derivative?

A2: A systematic approach is crucial. Start by determining the thermodynamic and kinetic solubility of your compound. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility. It is also beneficial to assess solubility at different pH values to understand the impact of ionization on your derivative.

Q3: How can I chemically modify my rhodanine derivative to improve its solubility?

A3: Several chemical modification strategies can be employed:

  • Introduce Ionizable Groups: The introduction of an acidic or basic functional group can significantly enhance aqueous solubility. A common and effective strategy is the synthesis of rhodanine-3-acetic acid derivatives, which can form soluble salts.[1]

  • Form Salts: If your rhodanine derivative has an ionizable group, forming a salt with a suitable counterion can drastically improve solubility.[1][2][3][4]

  • Prodrug Approach: A prodrug strategy can be employed where a hydrophilic moiety is attached to the rhodanine derivative, which is later cleaved in vivo to release the active compound.

Q4: What formulation strategies can be used to enhance the solubility and dissolution rate of rhodanine derivatives?

A4: For rhodanine derivatives with inherently low solubility, various formulation techniques can be applied:

  • Solid Dispersions: Dispersing the rhodanine derivative in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which often exhibits enhanced solubility and dissolution rates compared to the crystalline form.[5][6][7][8]

  • Particle Size Reduction: Techniques like micronization and nanosuspension formation increase the surface area of the drug particles, leading to a faster dissolution rate.[9][10][11][12][13]

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of a lipophilic compound.

  • Cyclodextrin Complexation: Encapsulating the rhodanine derivative within a cyclodextrin molecule can form an inclusion complex with improved aqueous solubility.

  • Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be a viable option to improve oral absorption.[14]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution(s)
Compound precipitates out of solution during in vitro assays. The compound's concentration exceeds its thermodynamic solubility in the assay buffer.1. Determine the kinetic and thermodynamic solubility in the specific assay buffer. 2. Use a co-solvent (e.g., DMSO) at a concentration that does not affect the assay's biological outcome. 3. Consider formulating the compound as a nanosuspension or in a cyclodextrin complex for the assay.
Low and variable oral bioavailability in animal studies. Poor aqueous solubility leading to dissolution rate-limited absorption.1. Investigate salt formation if the compound is ionizable. 2. Develop a solid dispersion formulation to improve the dissolution rate. 3. Explore lipid-based formulations if the compound is highly lipophilic. 4. Reduce particle size through micronization or nanosuspension.
Difficulty in preparing a stock solution for screening. High lipophilicity and crystalline nature of the compound.1. Try dissolving the compound in a small amount of a suitable organic solvent like DMSO or DMF before diluting with the final buffer.[15] 2. Gentle heating and sonication can aid in dissolution. 3. For rhodanine-3-acetic acid, solubility in methanol is reported to be good (25 mg/mL).[16]

Quantitative Data on Rhodanine Derivatives

The following tables summarize key physicochemical properties of selected rhodanine derivatives. It is important to note that solubility is highly dependent on the specific substituents on the rhodanine core.

Table 1: Solubility and Physicochemical Properties of Rhodanine-3-acetic Acid

CompoundMolecular FormulaMolecular Weight ( g/mol )SolubilitypKa (predicted)Reference(s)
Rhodanine-3-acetic acidC5H5NO3S2191.23Methanol: 25 mg/mL (clear, yellow solution)[16]; Limited solubility in water.[15]3.75 ± 0.10[15][16]

Table 2: Calculated Lipophilicity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acid Derivatives

Compound SubstituentCalculated log P
4-Fluorobenzylidene2.29
4-Chlorobenzylidene2.76
4-Bromobenzylidene2.89
4-Methylbenzylidene2.58
4-Methoxybenzylidene2.15
2-Naphthylmethylidene3.51
2-Pyridinylmethylidene0.81
3-Pyridinylmethylidene0.88
4-Pyridinylmethylidene0.85

Data adapted from a study on rhodanine-3-acetic acid derivatives. The log P values were calculated in silico. It is generally observed that more lipophilic substituents (higher log P) correlate with lower aqueous solubility.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, which is considered the gold standard.

Materials:

  • Rhodanine derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Vials with screw caps

  • Orbital shaker/incubator at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC system with a suitable column and detector

  • 0.45 µm syringe filters

Procedure:

  • Add an excess amount of the rhodanine derivative to a vial containing a known volume of the desired aqueous medium (e.g., PBS, pH 7.4). The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment.

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved rhodanine derivative using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of the compound.

Protocol 2: Preparation of a Rhodanine Derivative Nanosuspension by High-Pressure Homogenization

This protocol describes a general method for preparing a nanosuspension, which can be adapted for a specific rhodanine derivative.

Materials:

  • Rhodanine derivative

  • Stabilizer (e.g., Pluronic F127, Poloxamer 188, or Tween 80)

  • Purified water

  • High-pressure homogenizer

  • Particle size analyzer

Procedure:

  • Prepare a pre-suspension by dispersing the rhodanine derivative in an aqueous solution of the selected stabilizer.

  • Stir the mixture with a high-speed stirrer for a preliminary size reduction.

  • Pass the pre-suspension through the high-pressure homogenizer.

  • Repeat the homogenization cycles until the desired particle size distribution is achieved. The number of cycles and the homogenization pressure will need to be optimized for each specific compound and formulation.

  • Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using a particle size analyzer.

  • The final nanosuspension should appear as a milky or translucent liquid, depending on the particle size and concentration.

Visualizations

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Chemical Modification Options cluster_3 Formulation Strategy Options cluster_4 Evaluation Start Poorly Soluble Rhodanine Derivative Solubility Determine Thermodynamic & Kinetic Solubility (Shake-Flask) Start->Solubility pH Assess pH-Dependent Solubility Solubility->pH Decision Solubility Issue Identified pH->Decision ChemMod Chemical Modification Decision->ChemMod Feasible Formulation Formulation Strategy Decision->Formulation Immediate Need Ionizable Introduce Ionizable Group (e.g., -COOH) ChemMod->Ionizable SolidDisp Solid Dispersion Formulation->SolidDisp Nano Nanosuspension Formulation->Nano CoSolvent Co-solvency Formulation->CoSolvent Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Lipid Lipid-Based Formulation Formulation->Lipid Salt Salt Formation Ionizable->Salt Prodrug Prodrug Approach Salt->Prodrug End Improved Solubility & Bioavailability Prodrug->End SolidDisp->End Nano->End CoSolvent->End Cyclodextrin->End Lipid->End

Caption: Workflow for addressing solubility issues of rhodanine derivatives.

G cluster_physicochemical Physicochemical Properties cluster_structural Structural Features cluster_formulation Formulation Factors Solubility Aqueous Solubility of Rhodanine Derivatives Lipophilicity Lipophilicity (logP) Solubility->Lipophilicity CrystalLattice Crystal Lattice Energy Solubility->CrystalLattice pKa pKa (Ionization) Solubility->pKa MW Molecular Weight Solubility->MW Substituents Substituents on Rhodanine Core Solubility->Substituents IonizableGroups Presence of Ionizable Groups Solubility->IonizableGroups HBonding Hydrogen Bonding Capacity Solubility->HBonding pH pH of the Medium Solubility->pH CoSolvents Presence of Co-solvents Solubility->CoSolvents Surfactants Presence of Surfactants Solubility->Surfactants ComplexingAgents Complexing Agents (e.g., Cyclodextrins) Solubility->ComplexingAgents

Caption: Factors influencing the solubility of rhodanine derivatives.

References

troubleshooting rhodanine inhibitor assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rhodanine inhibitor assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common sources of variability and false positives in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for a rhodanine inhibitor highly variable between experiments?

Variability in IC50 values for rhodanine-containing compounds is a common issue often linked to their classification as Pan-Assay Interference Compounds (PAINS).[1][2] These compounds can interfere with assays through several mechanisms, leading to inconsistent results. The primary causes include:

  • Compound Aggregation: At certain concentrations, rhodanine compounds can form aggregates that non-specifically inhibit enzymes, leading to steep and often inconsistent dose-response curves.[1][3] This is a major source of false-positive results.[4]

  • Non-Specific Reactivity: The rhodanine scaffold contains reactive moieties, such as Michael acceptors, that can covalently modify proteins, including the target enzyme or other proteins in the assay mixture (e.g., BSA).[1][4] This can lead to time-dependent inhibition and assay variability.

  • Compound Impurities: Small amounts of highly potent impurities can dramatically skew IC50 measurements, leading to an overestimation of your compound's potency.[5]

  • Assay Artifacts: Rhodanine compounds can interfere with the assay signal itself. They are often colored, which can interfere with absorbance-based readouts, or they can be inherently fluorescent, interfering with fluorescence-based assays.[1][3][6]

Q2: My dose-response curve is unusually steep and shifts depending on enzyme concentration. What is the likely cause?

An unusually steep dose-response curve that is sensitive to the concentration of the enzyme or other proteins is a classic hallmark of compound aggregation .

Aggregates of the inhibitor sequester the enzyme, leading to non-stoichiometric inhibition. This mechanism is highly dependent on the concentration of both the inhibitor and the protein in the assay. At a critical concentration, the compound forms colloidal particles that non-specifically adsorb and denature proteins.

To confirm if aggregation is the cause, you can perform an assay in the presence of a non-ionic detergent. (See Protocol 1).

Q3: How can I determine if my rhodanine inhibitor is a non-specific aggregator?

The most common method is to re-run the inhibition assay with the addition of a small amount of a non-ionic detergent, such as Triton X-100 or Tween-80.

  • If the compound is an aggregator: The detergent will disrupt the formation of colloidal aggregates. This will typically result in a significant rightward shift (increase) in the IC50 value or a complete loss of inhibitory activity.

  • If the compound is a specific, well-behaved inhibitor: The presence of the detergent should have little to no effect on the measured IC50 value.

The following table summarizes expected results from a detergent counter-screen.

Compound TypeIC50 without DetergentIC50 with 0.05% Triton X-100Interpretation
Aggregator 1 µM> 50 µMThe compound is likely a non-specific inhibitor acting through aggregation. The high IC50 in the presence of detergent suggests the true potency is much lower.
Specific Inhibitor 1 µM1.2 µMThe compound is likely a specific inhibitor. The detergent has minimal impact on its activity, indicating the inhibition is not dependent on aggregation.[7]
Q4: My inhibitor shows activity in the primary assay but fails in all follow-up or secondary assays. Why?

This is a frequent outcome for rhodanine-based hits and reinforces their reputation as PAINS.[1][2] PAINS often appear active in a primary screen but are revealed as artifacts when tested under different conditions.[8] The reasons for this discrepancy include:

  • Different Assay Technologies: The primary assay might be susceptible to a specific artifact (e.g., fluorescence interference) that is not present in the secondary assay (e.g., a label-free detection method).

  • Changes in Buffer/Protein Concentration: As discussed, aggregators are highly sensitive to protein concentration. A secondary assay with a higher BSA or enzyme concentration may completely eliminate the inhibitory effect of an aggregator.

  • Removal of Reactive Moieties: If the compound is a reactive electrophile, it may show activity in a simple biochemical assay but will be inactive in a cell-based assay where it can react with numerous other cellular components like glutathione.

The workflow below illustrates the common path of a PAINS compound.

G cluster_0 cluster_1 cluster_2 A Primary Screen Hit (e.g., Rhodanine) B Appears Potent (Low IC50) A->B Initial Result C Secondary / Orthogonal Assay (e.g., Cell-based, different technology) B->C Progression D Activity Lost (Inactive) C->D Confirmatory Result E Investigation Reveals Artifact: - Aggregation - Reactivity - Fluorescence D->E Root Cause Analysis

Workflow for a typical PAINS compound from hit to inactive confirmation.

Troubleshooting Experimental Protocols

Protocol 1: Detergent Counter-Screen for Aggregation

Objective: To determine if the inhibitory activity of a compound is due to aggregation.

Methodology:

  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing 0.1% (v/v) of a non-ionic detergent (e.g., Triton X-100). This will be your "Detergent Buffer." Note: The final concentration in the assay well should be between 0.01% and 0.05%.

  • Compound Preparation:

    • Prepare serial dilutions of your rhodanine inhibitor in your standard solvent (e.g., DMSO).

  • Assay Procedure:

    • Set up two parallel sets of assay plates.

    • Plate A (No Detergent): Perform your standard inhibition assay. Add the enzyme, compound dilutions, and substrate using the standard assay buffer.

    • Plate B (With Detergent): Perform the inhibition assay using the "Detergent Buffer" for all dilutions and reaction steps. Ensure the final concentration of detergent is consistent across all wells.

  • Data Analysis:

    • Measure the enzyme activity for both plates.

    • Calculate and plot the dose-response curves and determine the IC50 value for each condition (with and without detergent).

    • Interpretation: A significant increase (e.g., >10-fold) in the IC50 value in the presence of detergent strongly suggests the compound is an aggregator.

Protocol 2: Pre-incubation Test for Time-Dependent Inhibition

Objective: To assess if the compound acts as a time-dependent or covalent inhibitor.

Methodology:

  • Prepare Reagents: Prepare your standard assay buffer, enzyme, and substrate solutions.

  • Assay Procedure:

    • Design two experimental conditions:

      • Condition A (No Pre-incubation): Add the enzyme, inhibitor, and substrate to the assay well simultaneously (or with minimal delay as per your standard protocol).

      • Condition B (With Pre-incubation): Add the enzyme and inhibitor to the well and pre-incubate the mixture for a set period (e.g., 30, 60, or 120 minutes) at the assay temperature. After the pre-incubation period, initiate the reaction by adding the substrate.

  • Data Analysis:

    • Measure the reaction rates for both conditions across a range of inhibitor concentrations.

    • Calculate and compare the IC50 values.

    • Interpretation: If the inhibitor is time-dependent (potentially covalent), the IC50 value will be significantly lower in Condition B (With Pre-incubation) compared to Condition A. This indicates that with more time, the inhibitor has a stronger effect on the enzyme, a characteristic of irreversible or slowly reversible covalent modifiers.[4][9]

General Troubleshooting Workflow

If you are experiencing variability or suspect your rhodanine hit is a false positive, follow this logical troubleshooting workflow.

A Assay Variability or Suspected False Positive B Is the dose-response curve very steep or sensitive to protein concentration? A->B C Perform Detergent Counter-Screen (Protocol 1) B->C Yes F Perform Pre-incubation Test (Protocol 2) B->F No D IC50 increases >10-fold? C->D E Conclusion: Compound is an AGGREGATOR (Likely False Positive) D->E Yes D->F No G IC50 decreases with pre-incubation? F->G H Conclusion: Compound is a TIME-DEPENDENT INHIBITOR (Potential Covalent Modifier) G->H Yes I Check for Assay Interference (Absorbance/Fluorescence) G->I No J Does compound absorb/emit light at assay wavelengths? I->J K Conclusion: COMPOUND INTERFERES WITH READOUT (Assay Artifact) J->K Yes L Consider Compound Purity (LC-MS). If all tests are negative, it may be a well-behaved inhibitor. J->L No

A logical workflow for troubleshooting rhodanine inhibitor assay results.

References

Technical Support Center: Optimizing Rhodalin Extraction from Rhodiola Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of rhodalin (herbacetin-8-O-β-d-xylopyranoside), a key flavonoid found in Rhodiola species. Here you will find answers to frequently asked questions, troubleshooting solutions for common experimental issues, and detailed protocols to guide your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which Rhodiola species are the best sources?

A1: this compound, also known as herbacetin-8-O-β-d-xylopyranoside, is a flavonoid glycoside found in Rhodiola species.[1] While much of the research on Rhodiola focuses on rosavins and salidroside, flavonoids like this compound are also significant bioactive compounds. Rhodiola rosea is the most well-studied species and is known to contain a complex profile of flavonoids, including rhodiosin and herbacetin, making it a primary candidate for this compound extraction.[1] The concentration of these compounds can vary based on the plant's origin and whether the root or rhizome is used.[1]

Q2: Which solvent system is most effective for extracting this compound and other flavonoids from Rhodiola?

A2: Hydroethanolic solutions are generally most effective. Studies show that flavonoids from Rhodiola rosea are best extracted using 70-90% ethanol.[1] While aqueous extracts will contain some flavonoids, the yield is considerably lower.[1] For overall phenolic content and antioxidant activity, one study identified 25% ethanol at 50°C as optimal.[2] Therefore, optimization within the 25-90% ethanol range is recommended depending on the desired purity and co-extraction of other compounds.

Q3: What are the most common extraction techniques, and how do they compare?

A3: Several methods can be used, each with distinct advantages. Common techniques include conventional solvent extraction (like maceration and Soxhlet), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[3][4]

  • Maceration: Simple and low-cost but can be time-consuming (24-48 hours).[3][4]

  • Soxhlet Extraction: More efficient than maceration but the prolonged heat can risk thermal degradation of sensitive compounds.[4]

  • Ultrasound-Assisted Extraction (UAE): Significantly reduces extraction time (e.g., 10-15 minutes) and can improve efficiency by using ultrasonic waves to disrupt cell walls.[3][4]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent, accelerating extraction.[3]

  • Supercritical Fluid Extraction (SFE): Uses supercritical CO₂, often with a co-solvent like ethanol, offering high selectivity. However, it requires specialized, expensive equipment.[3]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most reliable methods for quantifying specific compounds like this compound.[5][6] An HPLC method coupled with a Diode Array Detector (DAD) can be used for quantification against a reference standard.[6] For higher sensitivity and specificity, especially in complex matrices, UPLC-MS/MS is recommended.[5][7]

Data Summary: Comparison of Extraction Methods

The selection of an extraction method is critical for achieving high yield and purity. The following table summarizes quantitative data from various studies on Rhodiola rosea active compounds. While specific yield data for this compound is limited, this information provides a strong baseline for methodological comparison.

Extraction MethodSolvent/Co-solventTemperature (°C)TimeTarget Compound YieldReference
Maceration70-75% EthanolRoom Temp24-48 hoursRosavins: ~0.97%[3]
Ultrasound-Assisted (UAE)50% Ethanol25°C10 minutes-[3]
Conventional Extraction25% Ethanol50°C3-5 minutesRosavin: 2.29%[2]
Supercritical Fluid (SFE)CO₂ with water80°C5 hoursRosavins: 4.5%[3]
Dynamic Countercurrent80% Ethanol + additives25°C-High efficiency reported[8]

Experimental Workflows & Logical Relationships

The following diagrams illustrate key processes for this compound extraction and analysis.

ExtractionWorkflow cluster_prep Phase 1: Material Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification & Finishing raw_material Rhodiola rosea Raw Material (Roots/Rhizomes) drying Drying raw_material->drying grinding Grinding & Sieving (e.g., 40 mesh) drying->grinding extraction Solvent Extraction (e.g., 70% Ethanol, UAE) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Vacuum Concentration) filtration->concentration purification Purification (e.g., Chromatography) concentration->purification drying_final Drying (Spray/Freeze Drying) purification->drying_final final_product Purified this compound Extract drying_final->final_product

Caption: General workflow for this compound extraction from Rhodiola rosea.

References

Technical Support Center: Purification of Rhodalin Flavonoid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Rhodalin and other related flavonoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which natural sources is it commonly found?

This compound is a flavonoid, specifically classified as a flavone or flavonol.[1] Its chemical formula is C20H18O11.[1] this compound has been identified in plant species of the Rhodiola genus, such as Rhodiola algida and Rhodiola rosea.[1] Flavonoids, in general, are a class of polyphenolic secondary metabolites found in plants.[2]

Q2: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound, like many other flavonoids, stem from its chemical and biophysical properties. These include:

  • Low yield: The concentration of specific flavonoids in plant biomass is often very low.[3][4]

  • Complex mixtures: this compound is typically present with other structurally similar flavonoids (e.g., Rhodionin), as well as various impurities like proteins, terpenoids, pigments, and carbohydrates, making separation difficult.[5][6]

  • Low solubility: Flavonoids exhibit variable solubility depending on the solvent and their specific structure (aglycone vs. glycoside).[7][8][9][10] this compound, being a glycoside, will have different solubility characteristics than its aglycone.[1][7]

  • Chemical instability: Flavonoids can be sensitive to oxygen, light, and pH changes, which can lead to degradation during the purification process.[11][12]

Q3: Which purification techniques are most effective for this compound?

Commonly used and effective techniques for flavonoid purification that can be applied to this compound include:

  • Macroporous Resin Adsorption Chromatography: This is a popular method due to its good selectivity, low cost, and suitability for large-scale preparation.[4][6][13][14]

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, is widely used for the final purification and isolation of high-purity flavonoid compounds.[15]

  • High-Speed Countercurrent Chromatography (HSCC): This technique uses two-phase solvent systems and can be effective for purifying compounds from crude extracts.[15]

  • Recrystallization: This method can be used to improve the purity of the final flavonoid product.[4]

Q4: How does the glycosylation of this compound affect its purification?

This compound is a flavonoid glycoside, meaning it has a sugar molecule attached.[1] This has several implications for purification:

  • Solubility: Glycosylation generally increases the water solubility of flavonoids compared to their aglycone forms.[7][10] This property influences the choice of solvents for extraction and chromatography.

  • Chromatographic Behavior: The sugar moiety alters the polarity of the molecule, which affects its retention time in both normal-phase and reverse-phase chromatography.

  • Stability: The glycosidic bond can be susceptible to hydrolysis under acidic conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified this compound Inefficient extraction from the plant material.Optimize extraction parameters such as solvent type and concentration (e.g., ethanol/water mixtures), temperature, and extraction time.[4][14]
Loss of this compound during purification steps.Monitor each purification step for this compound content using analytical techniques like TLC or HPLC. Ensure the chosen resin and elution conditions are optimal for this compound recovery.
Degradation of this compound during the process.Protect the sample from light and oxygen.[11] Work at lower temperatures if possible. Ensure the pH of buffers is within a stable range for this compound.
Co-elution of Impurities with this compound Presence of structurally similar flavonoids (e.g., other Rhodiola flavonoids).[16]Employ high-resolution purification techniques like preparative HPLC with a gradient elution.[15] Consider using a different stationary phase or mobile phase to improve separation.
Incomplete removal of non-flavonoid impurities (e.g., pigments, proteins).[6]Pre-treat the crude extract to remove major impurities. For example, use a polyamide column to bind phenolic compounds or perform a liquid-liquid extraction.[4]
Poor Peak Shape in HPLC Column overloading.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase.Adjust the mobile phase composition, including the pH and organic solvent ratio.
Column degradation.Use a guard column and ensure the mobile phase is filtered and degassed. If necessary, wash or replace the column.
Precipitation of this compound During Purification Low solubility in the chosen solvent system.[8][9]Adjust the solvent composition to increase solubility. This may involve changing the polarity or pH. For flavonoids, mixtures of alcohol and water are often effective.[10]
Concentration of this compound exceeding its solubility limit.Dilute the sample or perform the purification at a slightly elevated temperature (if this compound is stable at that temperature).

Quantitative Data Summary

Table 1: Effect of Ethanol Concentration on Flavonoid Extraction Yield

Plant SourceEthanol Concentration (%)Flavonoid Yield (mg/g)Reference
Polygonum perfoliatum L.50~9.5[4]
Polygonum perfoliatum L.8011.50[4]
Polygonum perfoliatum L.90~11.0[4]
Crocus sativus L. Floral Residues30~1.8[14]
Crocus sativus L. Floral Residues70~2.6[14]
Crocus sativus L. Floral Residues90~2.2[14]

Table 2: Purity Enhancement of Flavonoids Using Macroporous Resin Chromatography

Plant SourcePurification MethodInitial Purity (%)Final Purity (%)Purity Increase (fold)Reference
Polygonum perfoliatum L.D101 macroporous resin12.74 ± 1.0443.00 ± 2.553.38[4]
Polygonum perfoliatum L.D101 macroporous resin + polyamide12.74 ± 1.0459.02 ± 2.234.63[4]
Scorzonera austriacaD4020 macroporous resinNot specified93.5~1.5[13]

Experimental Protocols

Protocol 1: Purification of this compound using Macroporous Resin Chromatography

  • Preparation of Crude Extract:

    • Air-dried and powdered Rhodiola plant material is extracted with an optimized concentration of aqueous ethanol (e.g., 70-80%) at an elevated temperature (e.g., 70-90°C) for a specified duration (e.g., 1.5-3 hours).[4][14]

    • The extract is filtered, and the ethanol is removed under reduced pressure to obtain a concentrated aqueous solution.

  • Column Preparation:

    • Select a suitable macroporous resin (e.g., D101, HPD100) and pack it into a glass column.[4][14]

    • Pre-treat the resin by washing sequentially with ethanol and then deionized water until the effluent is clear.

  • Sample Loading:

    • Load the concentrated crude extract onto the prepared column at a controlled flow rate (e.g., 1-3 BV/h).[14]

  • Washing:

    • Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

    • A subsequent wash with a low concentration of ethanol (e.g., 5-10%) can be used to remove less polar impurities.[13]

  • Elution:

    • Elute the adsorbed flavonoids, including this compound, with a higher concentration of aqueous ethanol (e.g., 60-80%).[14]

    • Collect the eluate in fractions and monitor the flavonoid content of each fraction using TLC or HPLC.

  • Concentration and Drying:

    • Combine the flavonoid-rich fractions and remove the ethanol under reduced pressure.

    • The resulting aqueous solution can be freeze-dried to obtain the purified flavonoid powder.

Protocol 2: Preparative HPLC for High-Purity this compound Isolation

  • Sample Preparation:

    • Dissolve the partially purified flavonoid extract from the macroporous resin step in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A preparative C18 column is commonly used for flavonoid separation.[15]

    • Mobile Phase: A gradient of an aqueous solvent (often containing a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Set an appropriate flow rate for the preparative column.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (typically between 280 and 370 nm for flavonols).

  • Fraction Collection:

    • Inject the sample and collect fractions corresponding to the peak of this compound.

  • Purity Analysis and Post-Processing:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain high-purity this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Rhodiola Plant Material extraction Aqueous Ethanol Extraction plant_material->extraction crude_extract Crude Flavonoid Extract extraction->crude_extract macro_resin Macroporous Resin Chromatography crude_extract->macro_resin prep_hplc Preparative HPLC macro_resin->prep_hplc Partially Purified Flavonoids final_product final_product prep_hplc->final_product High-Purity this compound

Caption: Experimental workflow for this compound purification.

troubleshooting_workflow cluster_problem_analysis Problem Analysis cluster_solutions Solutions start Low Purity of this compound check_impurities Identify Impurities (TLC/HPLC-MS) start->check_impurities impurity_type Similar Flavonoids? check_impurities->impurity_type optimize_hplc Optimize HPLC Gradient and/or Stationary Phase impurity_type->optimize_hplc Yes pretreatment Add Pre-treatment Step (e.g., Polyamide Column) impurity_type->pretreatment No (Other Impurities) end end optimize_hplc->end Improved Purity pretreatment->end Improved Purity

Caption: Troubleshooting low purity of this compound.

References

Technical Support Center: Rhodanine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Rhodanine and its derivatives in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

A preliminary search for "Rhodalin" did not yield specific stability data for a compound with that exact name. However, "Rhodanine" is a closely related and widely used scaffold in drug discovery known for its stability challenges. This guide focuses on Rhodanine, as it is the likely compound of interest.

Frequently Asked Questions (FAQs)

Q1: My Rhodanine compound appears to be degrading in my aqueous assay buffer. What is the likely cause?

A1: The most common cause of degradation for Rhodanine-containing compounds in aqueous solutions is hydrolysis. The rhodanine ring can undergo cleavage, particularly under basic or even neutral pH conditions, to form a thioenolate product.[1][2] This degradation is a critical factor to consider, as the hydrolysis product itself can be biologically active, sometimes even more so than the parent compound.[3]

Q2: What are the primary factors that influence the stability of Rhodanine in solution?

A2: The stability of Rhodanine derivatives is primarily influenced by:

  • pH: Stability is generally higher at acidic pH and decreases as the pH becomes neutral or basic.

  • Solvent: While often dissolved in DMSO for stock solutions, the composition of the final aqueous buffer is critical. The presence of water is necessary for hydrolysis.

  • Temperature: Higher temperatures will accelerate the rate of degradation.

  • Compound Structure: Substitutions on the Rhodanine core can influence its susceptibility to hydrolysis.

Q3: How should I prepare and store my Rhodanine stock solutions?

A3: For optimal stability, stock solutions of Rhodanine compounds should be prepared in a dry, aprotic solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C to minimize degradation.[4] It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q4: My compound shows variable activity in my biological assays. Could this be related to instability?

A4: Yes, variable activity is a classic sign of compound instability. If your Rhodanine derivative degrades over the course of an experiment, the concentration of the active parent compound will decrease, leading to inconsistent results. It's also possible that a degradation product is responsible for the observed activity, and its concentration is changing over time.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound potency over time in assay. Hydrolysis of the Rhodanine ring in aqueous buffer.1. Decrease the pH of the assay buffer if compatible with the experiment (e.g., pH 6.0-6.5).2. Reduce the incubation time of the compound in the aqueous buffer.3. Perform a time-course experiment to quantify the rate of degradation under your specific assay conditions.
Inconsistent results between experimental repeats. Degradation during sample preparation or storage.1. Prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment.2. Minimize the time the compound spends in aqueous solution before analysis.3. Ensure stock solutions are properly stored and have not undergone excessive freeze-thaw cycles.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Compound degradation.1. Conduct a forced degradation study (see Experimental Protocol section) to identify potential degradation products under acidic, basic, and oxidative conditions.[5]2. Use the data to develop a stability-indicating HPLC method that separates the parent compound from its degradants.

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the Rhodanine hydrolysis pathway and a logical workflow for addressing stability issues.

cluster_pathway Rhodanine Hydrolysis Pathway Rhodanine Rhodanine Core Intermediate Tetrahedral Intermediate Rhodanine->Intermediate H₂O / OH⁻ Thioenolate Thioenolate Product (Ring-Opened) Intermediate->Thioenolate Ring Opening

Caption: A simplified diagram of the hydrolysis of the Rhodanine ring.

cluster_workflow Troubleshooting Workflow for Rhodanine Instability Start Inconsistent Assay Results Observed Check1 Is the compound a Rhodanine derivative? Start->Check1 Action1 Assess Stability: Run Chemical Stability Assay (see protocol below) Check1->Action1 Yes Other Investigate other causes of variability Check1->Other No Check2 Is degradation observed? Action1->Check2 Action2 Optimize Assay Conditions: - Adjust pH (more acidic) - Reduce incubation time - Use fresh dilutions Check2->Action2 Yes Check2->Other No End1 Problem Resolved Action2->End1 End2 Consider structural modification of the compound Action2->End2

Caption: A decision-making workflow for troubleshooting Rhodanine instability.

Experimental Protocol: Chemical Stability Assessment

This protocol outlines a general method for assessing the chemical stability of a Rhodanine compound in different buffer solutions using HPLC-MS.[4]

Objective: To determine the rate of degradation of a test compound in aqueous buffers at various pH values over a specified time period.

Materials:

  • Test compound (Rhodanine derivative)

  • DMSO (anhydrous)

  • Aqueous buffers (e.g., pH 5.0 Acetate, pH 7.4 PBS, pH 8.5 Glycine)[4]

  • Methanol or Acetonitrile (HPLC grade)

  • 96-well plates (low-binding, e.g., polypropylene or Teflon)[4]

  • HPLC-MS system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[4]

  • Working Solution Preparation:

    • In separate wells of the 96-well plate, add the appropriate aqueous buffer (e.g., 198 µL).

    • Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM. Mix thoroughly. This creates a 1% DMSO concentration, which is generally well-tolerated in assays.

  • Incubation and Sampling:

    • Incubate the plate at a constant temperature (e.g., 37°C).[4]

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot (e.g., 20 µL) from each well.

    • Immediately quench the reaction by adding the aliquot to a separate plate containing a quenching solution (e.g., 180 µL of cold methanol or acetonitrile) to precipitate proteins and stop further degradation.

  • Analysis:

    • Analyze all quenched samples by a validated HPLC-MS method.

    • The method should be able to separate the parent compound from any potential degradation products.

    • Record the peak area of the parent compound at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of the remaining parent compound versus time for each buffer condition.

    • From this plot, you can determine the half-life (t½) of the compound under each condition.

cluster_protocol Experimental Workflow for Stability Assay A Prepare 10 mM Stock in DMSO B Dilute to 100 µM in Buffers (pH 5.0, 7.4, 8.5) A->B C Incubate at 37°C B->C D Sample at Time Points (0, 1, 2, 4, 8, 24h) C->D E Quench with Cold Acetonitrile D->E F Analyze via HPLC-MS E->F G Plot % Remaining vs. Time F->G

Caption: Flowchart of the experimental protocol for assessing chemical stability.

References

Technical Support Center: Refining Dosage and Administration of Rhodiola Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for working with Rhodiola rosea extracts in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with a commercial Rhodiola rosea extract are inconsistent. What could be the cause?

A1: Inconsistent results are a common challenge and often stem from the high variability in the chemical composition of Rhodiola rosea extracts.[1][2] Key factors to investigate include:

  • Lack of Standardization: Commercial extracts can vary significantly in their content of active markers, primarily rosavins (rosavin, rosin, rosarin) and salidroside.[1][2] Some extracts, particularly those from certain geographical regions, may even lack rosavins entirely.[1][2] It is crucial to use extracts standardized to specific percentages of these compounds. The naturally occurring ratio of rosavins to salidroside is approximately 3:1.[3][4]

  • Geographical Origin and Harvesting: The phytochemical profile of Rhodiola rosea is influenced by its geographic origin, climate, and harvesting conditions.[1] Extracts from different regions can have vastly different concentrations of active compounds.[1]

  • Extraction Method: The solvent and method used for extraction (e.g., water, different ethanol concentrations, accelerated solvent extraction) dramatically impact the resulting phytochemical profile and yield of specific compounds.[5][6]

  • Adulteration: Due to high demand, there is a risk of adulteration with other Rhodiola species or low-quality products, which may not contain the characteristic marker compounds of R. rosea.[7]

Troubleshooting Steps:

  • Verify Certificate of Analysis (CoA): Always obtain a detailed CoA for your extract. Confirm that it has been tested for the identity of Rhodiola rosea and quantified for at least rosavins and salidroside.

  • Independent Analysis: If possible, perform your own HPLC analysis to verify the content of key markers.[8]

  • Source a Standardized Extract: Whenever possible, use a scientifically validated and standardized extract, such as SHR-5 or WS® 1375, which have been used in numerous clinical trials.[9][10][11][12]

  • Control for Batch-to-Batch Variability: If you must switch batches, re-validate key experimental parameters to ensure consistency.

Q2: How do I choose the correct dosage for my animal study? What is the human equivalent dose?

A2: Selecting the appropriate dose requires careful consideration of the intended application and the existing literature. There is no single "correct" dose, as effects can be dose-dependent and even biphasic.

  • Review Existing Studies: Examine doses used in preclinical studies with similar experimental models and endpoints. For example, in studies on female rats using a hydroalcoholic extract, doses of 10, 15, and 20 mg/kg were effective in reversing chronic mild stress-induced changes.[13]

  • Human to Animal Dose Conversion: While not a direct translation, you can use allometric scaling based on body surface area to estimate an equivalent dose. However, it is more reliable to base your dosage on effective concentrations observed in relevant animal studies.

  • Dose-Response Curve: A bell-shaped dose-response has been observed for Rhodiola, where higher doses may become ineffective or have paradoxical effects.[14] Therefore, it is often prudent to test a range of doses (e.g., low, medium, high) in a pilot study. For instance, some studies suggest low doses are stimulating while higher doses have a toning or calming effect.[15][16]

Q3: What is the best method to administer Rhodiola rosea extract in rodent studies: oral gavage or intraperitoneal (IP) injection?

A3: The choice of administration route depends on the experimental goals, particularly whether you aim to mimic human oral consumption or achieve higher systemic bioavailability of certain compounds.

  • Oral Gavage (p.o.): This is the most common and clinically relevant method, as it mimics human oral supplementation. It is the preferred route for studying the effects of the extract after first-pass metabolism. Most preclinical studies showing behavioral and physiological effects have used oral administration.[13]

  • Intraperitoneal (IP) Injection: IP injection bypasses the gastrointestinal tract and first-pass metabolism, leading to different pharmacokinetic profiles. This route may result in higher systemic concentrations of the active compounds.[17] However, this may not reflect the typical physiological effects seen after oral consumption, where metabolites also play a role. For example, the metabolite p-tyrosol is formed from salidroside after oral administration.[10][18] IP administration of some compounds can also cause local irritation or toxicity that would not be present with oral dosing.[17]

Recommendation: For most studies aiming to validate the traditional or clinical use of Rhodiola, oral gavage is the more appropriate route.[17] IP injection may be reserved for specific mechanistic studies where direct systemic delivery of the parent compounds is required.

Q4: How should I prepare the Rhodiola extract for administration?

A4: The extract, typically a dry powder, must be suspended or dissolved in a suitable vehicle for accurate dosing.

  • Vehicle Selection: The choice of vehicle depends on the extract's solubility and the administration route. Common vehicles for oral gavage include distilled water, saline, or a 0.5-1% solution of carboxymethylcellulose (CMC) or Tween 80 to aid suspension.

  • Preparation:

    • Accurately weigh the required amount of extract powder based on the desired dose and the number of animals.

    • Gradually add the vehicle to the powder while triturating with a mortar and pestle to create a uniform suspension.

    • Use a magnetic stirrer or vortex to ensure the suspension is homogenous before drawing each dose.

  • Concentration: Prepare the stock solution at a concentration that allows for a reasonable administration volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).[19]

Data Presentation: Quantitative Summaries

Table 1: Common Standardization of Rhodiola rosea Extracts
Active MarkerTypical Standardization RangeNotes
Rosavins (sum of rosavin, rosin, and rosarin)3.0 - 5.0%Rosavins are considered unique markers for Rhodiola rosea.[3][4]
Salidroside 0.8 - 3.0%A salidroside content higher than the rosavin content may indicate the extract is not pure R. rosea.[20]
Ratio ~3:1 (Rosavins:Salidroside)This ratio reflects the natural occurrence in the plant rhizome and is used in many standardized clinical extracts like SHR-5.[3][13]
Table 2: Dosage of Rhodiola rosea Extracts in Clinical and Preclinical Studies
Study TypeApplicationDosage RangeExtract Specification
Clinical (Human) Stress & Fatigue144 - 680 mg/dayOften standardized to ~3% rosavins and ~1% salidroside (e.g., SHR-5, WS® 1375).[12][15][21][22]
Clinical (Human) Mild-Moderate Depression340 - 680 mg/daySHR-5 extract used over 6-12 weeks.[3][9][15]
Clinical (Human) Cognitive Performance100 - 576 mg/daySingle or repeated low-dose regimens.[3][4]
Preclinical (Rat) Anti-stress/Antidepressant10 - 20 mg/kg/day (oral)Hydroalcoholic extract (3% rosavins, 1% salidroside).[13]
Preclinical (Rat) Pharmacokinetics20 - 50 mg/kg (oral)SHR-5 extract.[10]
Table 3: Pharmacokinetic Parameters of Key Rhodiola rosea Compounds (Oral Administration in Rats)
CompoundBioavailabilityTmax (Time to Max. Concentration)Key MetaboliteNotes
Salidroside High (75-90%)~1 hourp-tyrosolRapidly absorbed and metabolized to p-tyrosol within 2 hours.[10]
Rosavin Low (20-26%)~2 hours-Quickly eliminated from the blood.[10][23]

Data derived from studies using the SHR-5 extract.

Experimental Protocols

Protocol 1: Preparation of a Standardized Hydroethanolic Rhodiola rosea Extract

This protocol is a generalized procedure based on common laboratory practices for obtaining a standardized extract.

Objective: To produce a dry Rhodiola rosea extract from raw plant material, standardized to a target concentration of rosavins.

Materials:

  • Dried and milled Rhodiola rosea roots and rhizomes (2-3 mm particle size).

  • Ethanol (70% m/m).

  • Extraction vessel.

  • Shaker or stirrer.

  • Filtration apparatus (e.g., filter paper, vacuum filter).

  • Rotary evaporator.

  • Vacuum oven.

  • HPLC system for analysis.

  • Reference standards for salidroside and rosavin.

Methodology:

  • Fractionated Maceration (Step 1):

    • Combine the milled plant material with 70% ethanol at a drug-to-solvent ratio of 1:7 (m/m).[24]

    • Allow the mixture to macerate for 6 hours at room temperature without stirring.[24]

    • Separate the liquid portion (miscella) from the plant material via filtration.

  • Fractionated Maceration (Step 2):

    • Re-extract the remaining plant material with 70% ethanol at a drug-to-solvent ratio of 1:5 (m/m).[24]

    • Macerate for 3 hours, shaking or stirring the mixture every 30 minutes.[24]

    • Filter and collect the second miscella.

  • Concentration:

    • Combine the miscella from both extraction steps.

    • Concentrate the combined liquid extract using a rotary evaporator under reduced pressure to remove the ethanol.[24]

  • Drying:

    • Transfer the concentrated extract to a vacuum oven and dry until the moisture content is below 5%.[24] This yields the final dry extract.

  • Standardization and Analysis:

    • Perform HPLC analysis on the dry extract to quantify the percentage of rosavins and salidroside using validated methods and reference standards.[8][24]

    • If the concentration of active markers is too high, the extract can be blended with inert excipients. If it is too low, batches can be blended to achieve the target concentration (e.g., 3.0% rosavins).[24]

Visualizations: Workflows and Pathways

G Diagram 1: Experimental Workflow for Rhodiola Extract Preparation & Analysis cluster_prep Extraction & Preparation cluster_qc Quality Control & Standardization cluster_final Final Product raw_material Raw Material (Dried, Milled R. rosea) extraction Solvent Extraction (e.g., 70% Ethanol) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration drying Drying (Vacuum Oven) concentration->drying hplc HPLC Analysis (Quantify Rosavins, Salidroside) drying->hplc compare Compare to Standards (e.g., 3% Rosavins, 1% Salidroside) hplc->compare adjust Adjust Concentration (Blend Batches) compare->adjust final_extract Standardized Extract (Ready for Experiments) adjust->final_extract

Caption: Workflow from raw Rhodiola to a standardized extract for research.

G Diagram 2: Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_coa Review Certificate of Analysis (CoA) - Identity Confirmed? - Markers Quantified? start->check_coa hplc Perform Independent HPLC Analysis check_coa->hplc markers_ok Marker Profile Consistent with R. rosea? hplc->markers_ok protocol_review Review Experimental Protocol - Dosing Accurate? - Administration Consistent? markers_ok->protocol_review Yes adulteration High Probability of Adulteration or Poor Quality markers_ok->adulteration No dose_issue Consider Dose-Response - Test different doses - Check for bell-curve effect protocol_review->dose_issue resolve Problem Likely Protocol-Related dose_issue->resolve source_issue Source New Extract - Use validated source (e.g., SHR-5) - Obtain full CoA adulteration->source_issue G Diagram 3: Simplified HPA Axis Modulation by Rhodiola stress Stress hypothalamus Hypothalamus stress->hypothalamus + pituitary Pituitary Gland hypothalamus->pituitary CRH adrenal Adrenal Gland pituitary->adrenal ACTH cortisol Cortisol Release adrenal->cortisol + feedback Negative Feedback cortisol->feedback rhodiola Rhodiola Extract (Rosavins, Salidroside) rhodiola->hypothalamus Modulates rhodiola->adrenal Modulates feedback->hypothalamus feedback->pituitary

References

Technical Support Center: Addressing Inconsistencies in Rhodalin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rhodalin Bioactivity Assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the experimental evaluation of this compound. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an in-depth look at the known signaling pathways associated with this compound's bioactivity. Our goal is to help you achieve consistent, reliable, and reproducible results in your experiments.

Troubleshooting Guide

Inconsistent results in bioactivity assays are a common challenge. This guide provides a systematic approach to identifying and resolving potential issues when working with this compound.

Diagram: General Troubleshooting Workflow for this compound Bioactivity Assays

This compound Troubleshooting Workflow start Inconsistent Bioactivity Results Observed reagent_check Step 1: Verify this compound Stock - Purity - Concentration - Storage Conditions start->reagent_check protocol_check Step 2: Review Experimental Protocol - Adherence to timings, volumes, etc. - Appropriate controls included reagent_check->protocol_check Stock OK end Consistent Results Achieved reagent_check->end Issue Identified & Corrected assay_specific Step 3: Investigate Assay-Specific Issues - Solubility & Precipitation - Stability - Autofluorescence - Aggregation - PAINS Behavior protocol_check->assay_specific Protocol Followed protocol_check->end Issue Identified & Corrected data_analysis Step 4: Re-evaluate Data Analysis - Correct use of blanks - Curve fitting parameters - Statistical analysis assay_specific->data_analysis No Obvious Assay Issues assay_specific->end Issue Identified & Corrected consult Consult Literature for Similar Flavonoid Glycosides data_analysis->consult Inconsistencies Persist data_analysis->end Issue Identified & Corrected consult->reagent_check

Caption: A step-by-step workflow for troubleshooting inconsistent this compound bioactivity assay results.

Frequently Asked Questions (FAQs)

Compound-Related Issues

Q1: My this compound solution appears cloudy or forms a precipitate after dilution in my assay buffer. What should I do?

A1: This is likely due to the limited aqueous solubility of this compound, a common issue with flavonoid glycosides.

  • Solubility Check: First, determine the solubility of your this compound batch in the specific buffer you are using.

  • Solvent Choice: this compound is generally more soluble in organic solvents like DMSO and ethanol. Prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in your aqueous assay buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.

  • pH and Temperature: The solubility of flavonoids can be pH-dependent. Assess the pH of your final assay solution. Temperature can also affect solubility; ensure your solutions are properly warmed to the assay temperature.

  • Sonication: Briefly sonicating the solution after dilution can help dissolve small precipitates.

Q2: I'm observing high background signals or inconsistent results that don't correlate with the dose. Could this compound be interfering with the assay?

A2: Yes, this compound, like other flavonoids, has the potential to be a Pan-Assay Interference Compound (PAINS).[1][2][3] PAINS can produce false-positive results through various mechanisms unrelated to specific target inhibition.

  • Autofluorescence: Flavonoids can exhibit intrinsic fluorescence. Measure the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths of your assay to determine if it contributes to the background signal. If so, include proper controls (wells with this compound but without the fluorescent substrate/probe) to subtract the background.

  • Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[4] To test for aggregation, perform your assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced, aggregation is a likely cause.

  • Reactivity: Some flavonoids can react with assay components. For example, the catechol-like structure present in the aglycone (Herbacetin) might be prone to oxidation, which can interfere with redox-based assays.

Q3: How stable is this compound in my cell culture media or assay buffer?

A3: The stability of flavonoid glycosides can be affected by pH, temperature, and enzymatic activity.

  • pH and Temperature Stability: Flavonoids can degrade under certain pH and temperature conditions.[5][6][7] It is advisable to prepare fresh dilutions of this compound for each experiment. If you need to store solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzymatic Degradation: Cell culture media containing serum may contain enzymes that can hydrolyze the glycosidic bond of this compound, converting it to its aglycone, Herbacetin.[8][9] This can lead to a mixed population of active compounds with potentially different potencies and cell permeability. To assess this, you can incubate this compound in your complete cell culture medium for the duration of your experiment, and then analyze the medium by HPLC to check for the appearance of Herbacetin.

Assay-Specific Issues

Q4: I am using a cell-based assay. How can I be sure this compound is entering the cells?

A4: The glycoside moiety of this compound increases its polarity, which may limit its passive diffusion across cell membranes compared to its aglycone, Herbacetin.

  • Uptake Studies: To confirm cellular uptake, you can perform uptake studies using techniques like LC-MS/MS to measure the intracellular concentration of this compound and Herbacetin over time.

  • Indirect Measurement: Alternatively, if you have a known intracellular target and a robust downstream biomarker, modulation of that biomarker can serve as indirect evidence of cell entry and target engagement.

  • Incubation Time: A longer incubation time may be required for sufficient intracellular accumulation of this compound to observe a biological effect.

Q5: My results for this compound's bioactivity are not consistent with published data for its aglycone, Herbacetin. Why might this be?

A5: The xylopyranoside group on this compound can significantly influence its physicochemical and biological properties compared to Herbacetin.

  • Cell Permeability: As mentioned, the glycoside can reduce cell permeability, leading to a lower apparent potency in cell-based assays.

  • Metabolism: Once inside the cell, this compound may be metabolized to Herbacetin by intracellular glycosidases. The rate of this conversion can vary between cell types, leading to different effective concentrations of the active aglycone.

  • Target Binding: The glycoside group may sterically hinder the binding of this compound to the active site of its target compared to the smaller Herbacetin.

Quantitative Data

Table 1: Physicochemical Properties of this compound and Herbacetin

PropertyThis compound (Herbacetin-8-O-beta-D-xylopyranoside)HerbacetinData Source
Molecular Formula C₂₀H₁₈O₁₁C₁₅H₁₀O₇PubChem
Molecular Weight 434.3 g/mol 302.23 g/mol PubChem
XLogP3-AA 0.42.2PubChem
Hydrogen Bond Donors 85PubChem
Hydrogen Bond Acceptors 117PubChem

Table 2: Reported Bioactivity (IC₅₀) of Herbacetin

Target/AssayCell LineIC₅₀ (µM)Reference
Ornithine Decarboxylase (ODC)Recombinant Human ODC~2.5(Kim et al., 2016)
Cell Viability (MTS Assay)HCT116 (High ODC)~5(Kim et al., 2016)
Cell Viability (MTS Assay)DLD1 (Low ODC)>20(Kim et al., 2016)
Anchorage-Independent GrowthHCT116<1(Kim et al., 2016)

Note: Specific IC₅₀ values for this compound are not widely reported in publicly available literature, highlighting the need for careful experimental determination.

Experimental Protocols

Protocol 1: Ornithine Decarboxylase (ODC) Inhibition Assay (In Vitro)

This protocol is adapted from studies on Herbacetin, the aglycone of this compound, which is a known allosteric inhibitor of ODC.[10]

Materials:

  • Recombinant human ODC enzyme

  • L-[1-¹⁴C]ornithine

  • Pyridoxal 5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA)

  • This compound stock solution (in DMSO)

  • Scintillation cocktail and vials

  • Filter paper discs saturated with a trapping agent (e.g., hyamine hydroxide)

Procedure:

  • Prepare the ODC reaction mixture containing assay buffer, PLP, and DTT.

  • Add varying concentrations of this compound (or Herbacetin as a positive control) to the reaction mixture. Include a vehicle control (DMSO).

  • Pre-incubate the mixture with the recombinant ODC enzyme for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding L-[1-¹⁴C]ornithine.

  • Incubate the reaction at 37°C for 1 hour in a sealed vial with a filter paper disc suspended above the reaction to trap the released ¹⁴CO₂.

  • Stop the reaction by injecting a strong acid (e.g., 2 M citric acid).

  • Continue incubation for another hour to ensure all ¹⁴CO₂ is released and trapped.

  • Transfer the filter paper disc to a scintillation vial containing scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT/XTT)

Materials:

  • Mammalian cell line of interest (e.g., HCT116 colon cancer cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT or XTT reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.

  • Replace the medium in the cell plate with the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • If using MTT, add the solubilizing agent.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways

The primary known molecular target of this compound's aglycone, Herbacetin, is Ornithine Decarboxylase (ODC) . ODC is the rate-limiting enzyme in the polyamine biosynthesis pathway .

Diagram: Polyamine Biosynthesis Pathway and Inhibition by Herbacetin

Polyamine Biosynthesis Pathway cluster_0 Polyamine Biosynthesis cluster_1 Cellular Functions Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS CellGrowth Cell Growth & Proliferation Putrescine->CellGrowth Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermidine->CellGrowth DNA_Stabilization DNA/RNA Stabilization Spermidine->DNA_Stabilization Spermine Spermine Spermine->CellGrowth Spermine->DNA_Stabilization ODC->Putrescine Decarboxylation SpdS->Spermidine SpmS->Spermine Herbacetin Herbacetin (Aglycone of this compound) Herbacetin->ODC Allosteric Inhibition

Caption: The polyamine biosynthesis pathway with Ornithine Decarboxylase (ODC) as the rate-limiting enzyme, and the point of allosteric inhibition by Herbacetin.

Polyamines (putrescine, spermidine, and spermine) are essential for cell growth, proliferation, and differentiation.[11] By inhibiting ODC, Herbacetin depletes intracellular polyamine levels, leading to cell cycle arrest and reduced cell growth, particularly in cancer cells that often have elevated ODC expression.

Diagram: Regulation of Ornithine Decarboxylase (ODC) Activity

ODC Regulation cluster_0 Upstream Signaling Pathways GrowthFactors Growth Factors (e.g., Insulin) TyrosineKinase Tyrosine Kinase Pathway GrowthFactors->TyrosineKinase PKC_activators PKC Activators (e.g., Phorbol Esters) PKC_pathway Protein Kinase C (PKC) Pathway PKC_activators->PKC_pathway PKA_activators PKA Activators (e.g., Forskolin) PKA_pathway Protein Kinase A (PKA) Pathway PKA_activators->PKA_pathway ODC_gene ODC Gene Transcription TyrosineKinase->ODC_gene + PKC_pathway->ODC_gene + PKA_pathway->ODC_gene + ODC_protein ODC Protein ODC_gene->ODC_protein Translation ODC_activity ODC Activity ODC_protein->ODC_activity Activation Antizyme Antizyme Antizyme->ODC_protein Promotes Degradation Polyamines Polyamines Polyamines->Antizyme Induces

Caption: Simplified overview of signaling pathways that regulate ODC activity at the transcriptional and post-translational levels.

Several signaling pathways, including those involving tyrosine kinases, Protein Kinase C (PKC), and Protein Kinase A (PKA), can positively regulate the transcription of the ODC gene.[1][12][13] Additionally, ODC protein levels are tightly controlled by a negative feedback loop involving polyamines and a protein called antizyme, which promotes ODC degradation. When troubleshooting, it is important to consider how experimental conditions or other compounds might affect these regulatory pathways, thereby indirectly influencing the apparent activity of this compound.

References

Validation & Comparative

Novel Rhodanine Compounds Demonstrate Potent Inhibitory Activity Against Key Metallo-Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent studies confirms the efficacy of novel rhodanine derivatives as potent inhibitors of clinically relevant Metallo-β-Lactamases (MBLs) and Carbonic Anhydrases (CAs). These findings position rhodanine-based compounds as a promising scaffold for the development of new therapeutic agents to combat antibiotic resistance and various other diseases, including cancer and glaucoma.

Researchers and drug development professionals will find the presented data, comparing novel rhodanine compounds against established inhibitors, valuable for advancing their research. The detailed experimental protocols and pathway diagrams included in this guide offer a practical framework for the evaluation of similar compounds.

Comparative Inhibitory Activity: Rhodanine Derivatives vs. Standard Inhibitors

The inhibitory potential of novel rhodanine compounds is highlighted when compared to existing alternatives. The following tables summarize the quantitative inhibitory data (IC₅₀ and Kᵢ values) against selected MBL and CA isoforms.

Metallo-β-Lactamase (MBL) Inhibition

Rhodanine derivatives have emerged as significant inhibitors of MBLs, enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The data below showcases their activity against key MBLs like New Delhi Metallo-β-lactamase 1 (NDM-1) and Verona Integron-encoded Metallo-β-lactamase 2 (VIM-2). For comparison, data for Aspergillomarasmine A (AMA), a known natural MBL inhibitor, is included.

Compound ID/NameTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Reference
Rhodanine Derivative 2b NDM-10.69-[1]
Rhodanine Derivative 2l VIM-20.19-[1]
Rhodanine Derivative 2l ImiS3.0-[1]
Rhodanine Derivative 2m L10.02-[1]
Rhodanine Derivative ML302F (hydrolysis product) VIM-2-Potent Inhibition Observed
Aspergillomarasmine A (AMA) NDM-1Restores meropenem susceptibility at 8-16 µg/mL-
Carbonic Anhydrase (CA) Inhibition

Novel rhodanine derivatives have also been identified as effective inhibitors of various human carbonic anhydrase (hCA) isoforms. CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers. The table below compares the inhibitory activity of several rhodanine derivatives with the widely used clinical inhibitor, Acetazolamide (AAZ).

Compound ID/NameTarget EnzymeKᵢ (nM)Reference(s)
Rhodanine Derivative 7h hCA I22.4[2]
Rhodanine Derivative 9d hCA I35.8[2]
N-substituted Rhodanine Derivatives hCA I43.55 - 89.44[3]
Rhodanine Derivative 3b hCA II9,800[4]
Rhodanine Derivative 6d hCA II7,700[4]
Rhodanine Derivative 8db hCA II4,700[4]
N-substituted Rhodanine Derivatives hCA II16.97 - 64.57[3]
Rhodanine-N-carboxylate Derivatives hCA IXHighly Selective Inhibition[4]
Acetazolamide (AAZ) - Standard hCA I250.0[2]
Acetazolamide (AAZ) - Standard hCA II12.0[5]
Acetazolamide (AAZ) - Standard hCA IX25.8[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the inhibitory activity of the rhodanine compounds.

Metallo-β-Lactamase (MBL) Inhibition Assay

This assay spectrophotometrically determines the rate of hydrolysis of a β-lactam substrate by an MBL enzyme in the presence and absence of an inhibitor.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • β-lactam substrate (e.g., imipenem, meropenem, or a chromogenic cephalosporin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)

  • Test rhodanine compounds and a known MBL inhibitor (positive control)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test rhodanine compounds and control inhibitor in the assay buffer.

  • In a 96-well plate, add a constant volume of the MBL enzyme solution to each well.

  • Add the serially diluted inhibitor solutions to the wells containing the enzyme. Include wells with enzyme and buffer only (negative control) and enzyme with the positive control.

  • Incubate the enzyme-inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the reaction by adding the β-lactam substrate to all wells.

  • Immediately monitor the change in absorbance at a wavelength specific to the hydrolysis of the substrate over time.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Carbonic Anhydrase (CA) Inhibition Assay (Esterase Activity)

This colorimetric assay measures the esterase activity of CA, which is inhibited by CA inhibitors. p-Nitrophenyl acetate is a commonly used substrate that is hydrolyzed by CA to produce the yellow-colored p-nitrophenol.

Materials:

  • Purified human CA isoenzyme (e.g., hCA I, hCA II, hCA IX)

  • p-Nitrophenyl acetate (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test rhodanine compounds and a standard CA inhibitor (e.g., Acetazolamide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test rhodanine compounds and the standard inhibitor in the assay buffer.

  • Add a defined amount of the CA enzyme to each well of a 96-well plate.

  • Add the diluted inhibitor solutions to the wells. Include enzyme-only and buffer-only controls.

  • Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes).

  • Start the enzymatic reaction by adding the substrate, p-nitrophenyl acetate, to all wells.

  • Measure the absorbance at 400 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the enzyme-only control.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.

MBL_Inhibition_Pathway cluster_bacterium Bacterium Beta_Lactam β-Lactam Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis Beta_Lactam->Cell_Wall_Synthesis Inhibits MBL Metallo-β- Lactamase (MBL) MBL->Beta_Lactam Hydrolyzes (Resistance) Inactive_MBL Inactive MBL Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to Rhodanine_Inhibitor Rhodanine Inhibitor Rhodanine_Inhibitor->MBL Inhibits

Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition by rhodanine compounds.

CA_Inhibition_Pathway CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Physiological_Processes pH Regulation, Ion Transport, Biosynthesis HCO3_H->Physiological_Processes CA Carbonic Anhydrase (e.g., hCA II, hCA IX) CA->H2CO3 Catalyzes Pathological_Conditions Tumor Acidosis, Glaucoma Physiological_Processes->Pathological_Conditions Dysregulation leads to Rhodanine_Inhibitor Rhodanine Inhibitor Rhodanine_Inhibitor->CA Inhibits

Caption: Role of Carbonic Anhydrase in physiology and pathology, and its inhibition by rhodanine derivatives.

Experimental_Workflow Start Start: Synthesize & Characterize Rhodanine Compounds Prepare_Reagents Prepare Enzyme, Substrate, & Buffer Solutions Start->Prepare_Reagents Serial_Dilution Perform Serial Dilutions of Inhibitors Prepare_Reagents->Serial_Dilution Assay_Setup Set up 96-Well Plate Assay (Enzyme + Inhibitor) Serial_Dilution->Assay_Setup Reaction_Initiation Initiate Reaction with Substrate Assay_Setup->Reaction_Initiation Data_Acquisition Monitor Reaction Kinetics (Spectrophotometry) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate % Inhibition & Determine IC₅₀/Kᵢ Data_Acquisition->Data_Analysis End End: Compare Potency & Determine SAR Data_Analysis->End

Caption: General workflow for determining the inhibitory activity of novel rhodanine compounds.

References

A Comparative Guide to the Efficacy of Rhodanine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Rhodanine, a 2-thioxo-1,3-thiazolidin-4-one scaffold, has emerged as a privileged heterocyclic structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation as potential therapeutic agents in various domains, including oncology, infectious diseases, and metabolic disorders. This guide provides a comparative analysis of the efficacy of different rhodanine-based drugs, supported by experimental data, to aid researchers and drug development professionals in this field.

Anticancer Activity of Rhodanine Derivatives

Rhodanine-based compounds have been extensively studied for their anticancer properties, targeting various signaling pathways and proteins crucial for tumor growth and survival.

Targeting Tyrosine Kinases:

A significant number of rhodanine derivatives have been developed as inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1] The simultaneous inhibition of these pathways can disrupt tumorigenesis and angiogenesis.[1]

Below is a table summarizing the in vitro cytotoxic activity (IC50 values) of a series of rhodanine-piperazine hybrids against different breast cancer cell lines.

Table 1: IC50 Values (µM) of Rhodanine-Piperazine Hybrids in Breast Cancer Cell Lines

CompoundMCF-7MDA-MB-231T47DMDA-MB-468
5 >100>100>100>100
6 78.5489.3265.3254.21
7 45.2356.8734.1223.45
8 21.5432.8719.8712.34
9 12.3421.5410.348.76
10 8.7615.767.875.43
11 5.4310.344.542.12
12 2.125.431.870.98
13 15.7623.4512.349.87
14 34.1245.2321.5415.76
15 56.8765.3245.2334.12
16 98.32>10089.3278.54
17 >100>100>100>100
Gefitinib 18.22.525.60.05

Data adapted from a study on rhodanine-piperazine hybrids as potential anti-breast cancer agents. The greater activity in MDA-MB-468 cells, which have high EGFR expression, suggests EGFR inhibition as a key mechanism.[1]

Modulation of Apoptosis:

Rhodanine derivatives have also been shown to induce apoptosis by modulating the Bcl-2 family of proteins.[2] For instance, some 3-aryl-rhodanine benzoic acid derivatives have been developed to inhibit Bcl-2 proteins.[2]

A generalized signaling pathway targeted by these rhodanine derivatives is depicted below:

Tyrosine_Kinase_Inhibition Ligand Growth Factor (e.g., EGF, VEGF) Receptor Tyrosine Kinase Receptor (EGFR, VEGFR, HER2) Ligand->Receptor Binds P_Receptor Phosphorylated Receptor (Active) Receptor->P_Receptor Autophosphorylation Rhodanine Rhodanine-based Inhibitor Rhodanine->P_Receptor Inhibits Signaling Downstream Signaling Cascades (e.g., RAS/MAPK, PI3K/AKT) P_Receptor->Signaling Activates Proliferation Cell Proliferation & Survival Signaling->Proliferation Angiogenesis Angiogenesis Signaling->Angiogenesis Apoptosis Inhibition of Apoptosis Signaling->Apoptosis Rhodanine_Antibacterial_Targets Rhodanine Rhodanine-based Drugs FattyAcid Fatty Acid Synthesis Inhibitors Rhodanine->FattyAcid DNARep DNA Replication Inhibitors Rhodanine->DNARep CellWall Cell Wall Synthesis Inhibitors Rhodanine->CellWall InhA InhA FattyAcid->InhA GyraseB DNA Gyrase B DNARep->GyraseB TMPK Thymidylate Kinase (TMPK) DNARep->TMPK PBP Penicillin-Binding Proteins (PBP) CellWall->PBP Experimental_Workflow Synthesis Synthesis & Purification of Rhodanine Derivatives PrimaryScreen Primary Screening (e.g., Single-dose assay) Synthesis->PrimaryScreen DoseResponse Dose-Response Assays (Determination of IC50/EC50/MIC) PrimaryScreen->DoseResponse TargetID Target Identification & Validation DoseResponse->TargetID ADMET ADMET Profiling DoseResponse->ADMET Mechanism Mechanism of Action Studies (e.g., Signaling pathway analysis) TargetID->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo LeadOpt Lead Optimization InVivo->LeadOpt ADMET->LeadOpt

References

A Comparative Analysis of Rhodalin and Salidroside from Rhodiola

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Rhodiola, a genus of perennial plants native to cold regions of the world, has a long history of use in traditional medicine for its adaptogenic properties, including enhancing physical and mental performance and combating fatigue. Modern scientific research has identified a rich array of bioactive compounds within Rhodiola species, with salidroside and flavonoids being among the most significant. This guide provides a detailed comparative analysis of two such compounds: salidroside, a well-studied phenylpropanoid glycoside, and Rhodalin, a less-investigated flavonoid.

Salidroside is recognized as one of the primary active constituents of Rhodiola, known for its diverse pharmacological effects.[1][2] this compound, identified as a flavonoid glycoside, is also present in Rhodiola species but has been the subject of far fewer specific studies.[3] This comparative analysis aims to collate and present the available experimental data on the antioxidant, anti-inflammatory, and neuroprotective properties of both compounds, providing a valuable resource for researchers and professionals in drug development.

Due to the limited availability of specific experimental data for this compound, this guide will, where necessary, draw upon data from structurally related kaempferol glycosides to provide a more comprehensive, albeit indirect, comparison. This approach allows for a broader understanding of the potential activities of this compound based on the known bioactivities of its chemical class.

Comparative Pharmacological Activities

Antioxidant Activity

Both salidroside and flavonoid compounds from Rhodiola exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.

Salidroside has demonstrated potent antioxidant effects in various in vitro and in vivo models. It effectively scavenges free radicals and has been shown to reduce oxidative stress in different cell types.[4][5]

This compound , as a flavonoid, is presumed to possess antioxidant capabilities. While direct quantitative data for this compound is scarce, studies on kaempferol and its glycosides, which are structurally similar to this compound, indicate notable antioxidant activity.[6]

Antioxidant Assay Salidroside This compound (inferred from Kaempferol Glycosides) Reference Compound
DPPH Radical Scavenging Activity (IC50) Not explicitly found in searchesKaempferol: Moderate activity[6]L-ascorbic acid: IC50 = 32.89 ± 0.70 μM[6]
Superoxide Anion Scavenging Activity (IC50) Not explicitly found in searchesKaempferol glycosides: No significant activity up to 100 μM[6]Allopurinol: IC50 = 7.03 ± 0.42 μM[6]
Nitric Oxide (NO) Scavenging Activity (IC50) Not explicitly found in searchesKaempferol: IC50 = 21.34 ± 2.52 μM[6]L-NMMA: IC50 = 8.57 ± 2.76 μM[6]
Anti-inflammatory Activity

The anti-inflammatory properties of salidroside are well-documented, involving the modulation of key inflammatory pathways. Flavonoids, including by extension this compound, are also known for their anti-inflammatory effects.

Salidroside has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] It exerts these effects through the suppression of signaling pathways like NF-κB and MAPK.[8]

This compound's specific anti-inflammatory activity is not well-characterized. However, studies on kaempferol glycosides demonstrate their ability to reduce the expression of pro-inflammatory mediators.[6] Kaempferol has been shown to inhibit NO production in LPS-stimulated macrophages.[6]

Anti-inflammatory Parameter Salidroside This compound (inferred from Kaempferol Glycosides)
Inhibition of NO Production (IC50) Not explicitly found in searchesKaempferol: 21.34 ± 2.52 μM[6]
Effect on Pro-inflammatory Cytokines Reduces levels of TNF-α, IL-1β, and IL-6[7]Kaempferol glycosides inhibit pro-inflammatory mediators[6]
Neuroprotective Effects

Both salidroside and compounds related to this compound have shown promise in protecting neuronal cells from damage.

Salidroside exhibits significant neuroprotective effects against various neurotoxins and ischemic injury.[2][9][10] Its mechanisms of action include reducing oxidative stress, inhibiting apoptosis, and modulating neuroinflammatory responses.[2]

While direct evidence for This compound's neuroprotective activity is lacking, studies on kaempferol glycosides have demonstrated their potential to protect against ischemic brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3.[11]

Neuroprotective Model Salidroside This compound (inferred from Kaempferol Glycosides)
Ischemic Brain Injury Reduces infarct size and improves neurological function[9]Attenuates neurological deficits and brain infarct volume[11]
Neuroinflammation Modulates microglial activation[2]Inhibits glial activation[11]

Signaling Pathways and Experimental Workflows

The biological activities of salidroside and this compound (inferred) are mediated by their interaction with various intracellular signaling pathways.

Signaling Pathways

Salidroside_Signaling_Pathways cluster_antioxidant Antioxidant Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_neuroprotective Neuroprotective Effects Salidroside1 Salidroside Nrf2 Nrf2 ARE ARE AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ROS Reduced ROS Salidroside2 Salidroside NFkB NF-κB MAPK MAPK ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Salidroside3 Salidroside AMPK AMPK Apoptosis Apoptosis NeuronalSurvival Neuronal Survival

Rhodalin_Signaling_Pathways cluster_antioxidant Antioxidant Effects (Inferred) cluster_antiinflammatory Anti-inflammatory Effects (Inferred) Rhodalin1 This compound (Kaempferol Glycoside) Nrf2_R Nrf2 ROS_R Reduced ROS Rhodalin2 This compound (Kaempferol Glycoside) NFkB_R NF-κB STAT3_R STAT3 ProinflammatoryMediators Pro-inflammatory Mediators

Experimental Workflows

Antioxidant_Assay_Workflow cluster_workflow Antioxidant Activity Assay Workflow start Prepare compound solutions assay Perform DPPH, Superoxide, or NO scavenging assay measure Measure absorbance calculate Calculate IC50

Anti_inflammatory_Assay_Workflow cluster_workflow Anti-inflammatory Assay Workflow (In Vitro) start Culture macrophages (e.g., RAW 264.7) treat Pre-treat with compound stimulate Stimulate with LPS incubate Incubate measure Measure NO production (Griess assay) analyze Analyze cytokine levels (ELISA)

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation : Prepare various concentrations of the test compounds (Salidroside, this compound/Kaempferol glycosides) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • Reaction : Add 100 µL of the sample or standard solution to a 96-well plate. Add 100 µL of the DPPH solution to each well.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of scavenging activity is calculated using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Griess Assay : Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement : After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Calculation : The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

LPS-Induced Neuroinflammation in Microglia
  • Cell Culture : Culture BV-2 microglial cells in DMEM/F-12 medium supplemented with 10% FBS and antibiotics.

  • Treatment : Pre-treat the cells with test compounds for 1 hour.

  • Stimulation : Induce neuroinflammation by treating the cells with LPS (100 ng/mL) for 24 hours.

  • Analysis of Inflammatory Mediators :

    • Nitric Oxide : Measure NO production in the culture supernatant using the Griess assay as described above.

    • Pro-inflammatory Cytokines : Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for Signaling Pathways :

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-ERK, p-JNK, p-p38) and their total forms.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This comparative analysis highlights the significant therapeutic potential of both salidroside and flavonoid compounds from Rhodiola. Salidroside is a well-characterized compound with robust evidence supporting its antioxidant, anti-inflammatory, and neuroprotective activities, mediated through pathways such as Nrf2, NF-κB, MAPK, and AMPK. While direct experimental data for this compound is limited, the available information on structurally related kaempferol glycosides suggests that it likely shares similar beneficial properties, particularly in the realms of anti-inflammatory and neuroprotective effects, potentially through the inhibition of NF-κB and STAT3 signaling.

For researchers and drug development professionals, salidroside represents a more immediately viable candidate for further investigation due to the extensive body of existing research. However, the inferred activities of this compound and other flavonoids in Rhodiola warrant further specific investigation to fully elucidate their individual contributions to the overall therapeutic effects of Rhodiola extracts. Future studies should focus on isolating this compound and conducting detailed in vitro and in vivo experiments to quantify its bioactivities and delineate its precise mechanisms of action. Such research will be crucial for unlocking the full therapeutic potential of the diverse phytochemicals present in Rhodiola.

References

Validating the Neuroprotective Effects of Rhodalin In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neuroprotective effects of Rhodalin, a standardized extract derived from Rhodiola rosea, against other well-established neuroprotective agents. The neuroprotective capacity of this compound is attributed to its primary bioactive constituents, including salidroside, rosavin, and rosin. This document summarizes key quantitative experimental data, details the methodologies for the cited experiments, and illustrates the molecular pathways implicated in this compound's neuroprotective action to support its evaluation as a potential therapeutic agent for neurodegenerative disorders.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of this compound and its alternatives has been assessed across various in vitro models of neuronal injury, including oxidative stress, excitotoxicity, and inflammation. The following tables summarize key quantitative data from these studies, offering a direct comparison of their efficacy in mitigating neuronal damage and promoting cell survival.

Table 1: In Vitro Neuroprotection Against Oxidative Stress-Induced Neuronal Cell Death

CompoundNeuronal Cell LineToxin (Concentration)Neuroprotective Effect (Cell Viability % Increase or as stated)Key Signaling Pathway Modulated
This compound (as Salidroside) PC12 cellsH₂O₂ (200 µM)Significant increase in cell viability at 1, 2, and 4 µg/mL.[1]Nrf2/ARE Pathway Activation[2][3]
This compound (as R. rosea extract) PC-12 cellsIntracellular Oxidative StressSignificant protection against oxidative stress.Not specified
Quercetin SH-SY5Y cellsAβ₁₋₄₂ (10 µM)22.06% increase in cell viability at 100 µM.[4]Antioxidant, Mitochondrial Protection[4][5]
N-acetylcysteine (NAC) Rat sciatic nerve fibersCadmiumAlmost 100% neuroprotection at 1 mM.[6]Glutathione Precursor, Antioxidant[7]

Table 2: In Vitro Neuroprotection Against Excitotoxicity

CompoundNeuronal ModelToxin (Concentration)Neuroprotective EffectKey Signaling Pathway Modulated
This compound (as R. rosea extract) Organotypic hippocampal slicesNMDA45-65% protection at 500 µg/ml.[8]Not specified
This compound (as Rosin and Salidroside) Primary cortical neuronsL-glutamate (60 µM)Significant decrease in LDH release.Decreased phosphorylation of pJNK and pp38 (MAPK pathway)
Quercetin Not specifiedNot specifiedProtects neurons from excitotoxicity.Not specified
N-acetylcysteine (NAC) Not specifiedNot specifiedProtects against glutamate-induced cell death.Not specified

Table 3: Anti-inflammatory Effects in Glial Cells

CompoundCell LineInflammatory StimulusEffect on Inflammatory MarkersKey Signaling Pathway Modulated
This compound (as Rosarin and Salidroside) BV2 microglial cellsLPS (100 ng/mL)Dose-dependent suppression of NO generation.Not specified
Quercetin Not specifiedNot specifiedDownregulates pro-inflammatory cytokines.[9]Not specified
N-acetylcysteine (NAC) N9 microglia cellsHg²⁺Prevents transcription of Tnf, Il1b, and Nos2 at 2.5 mM.[10]Not specified

Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative data tables are provided below.

Protocol 1: Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

  • Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound, Quercetin, NAC) for a specified duration (e.g., 24 hours).

  • Induction of Toxicity: Introduce the neurotoxin (e.g., H₂O₂, glutamate, Aβ peptide) to the wells and incubate for the desired period (e.g., 24 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Quantification of Cytotoxicity (LDH Assay)

This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 3 minutes.[12]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12][13]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[12]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to detect intracellular ROS.

  • Cell Treatment: Plate and treat cells with the test compounds and neurotoxin as described in the MTT assay protocol.

  • H₂DCFDA Staining: Following treatment, wash the cells with PBS and incubate with 10 µM H₂DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.[14]

  • Wash: Remove the H₂DCFDA solution and wash the cells again with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~495 nm and emission at ~529 nm.[14]

Protocol 4: Western Blot Analysis for MAPK Pathway Proteins

This technique is used to detect and quantify the expression levels of total and phosphorylated proteins in the MAPK signaling pathway (e.g., p38, JNK).

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[15]

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38, total p38) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Rhodalin_Neuroprotective_Pathways cluster_stress Cellular Stressors cluster_this compound This compound Action cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Aβ) MAPK MAPK Pathway (↓ p38, ↓ JNK) Oxidative_Stress->MAPK Nrf2 Nrf2/ARE Pathway Oxidative_Stress->Nrf2 Excitotoxicity Excitotoxicity (e.g., Glutamate) Excitotoxicity->MAPK Excitotoxicity->Nrf2 Inflammation Inflammation (e.g., LPS) Inflammation->MAPK Inflammation->Nrf2 This compound This compound (Salidroside, Rosavin, Rosin) This compound->MAPK Modulates This compound->Nrf2 Modulates HIF1a HIF-1α Pathway This compound->HIF1a Modulates Neuroprotection Neuroprotection (↑ Cell Viability, ↓ Apoptosis) MAPK->Neuroprotection Nrf2->Neuroprotection HIF1a->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_assess 3. Assessment cluster_data 4. Data Analysis Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Pre_treatment Pre-treatment with This compound / Alternatives Cell_Culture->Pre_treatment Toxin_Exposure Induce Neurotoxicity (e.g., H₂O₂, Glutamate) Pre_treatment->Toxin_Exposure Viability_Assays Cell Viability Assays (MTT, LDH) Toxin_Exposure->Viability_Assays ROS_Measurement ROS Measurement (H₂DCFDA) Toxin_Exposure->ROS_Measurement Protein_Analysis Protein Analysis (Western Blot) Toxin_Exposure->Protein_Analysis Data_Quantification Quantification & Statistical Analysis Viability_Assays->Data_Quantification ROS_Measurement->Data_Quantification Protein_Analysis->Data_Quantification

Caption: General experimental workflow for in vitro neuroprotection assays.

References

The Antioxidant Capacity of Rhodalin: A Comparative Analysis with Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant capacity of Rhodalin, a flavonoid found in Rhodiola species, with other well-known flavonoids. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel antioxidant compounds.

Introduction to this compound and Flavonoids

This compound is a flavonoid, specifically a herbacetin 8-O-β-D-xylopyranoside, that has been identified in several species of the Rhodiola plant genus.[1] Flavonoids are a large class of polyphenolic compounds found in plants and are known for their antioxidant properties.[2][[“]] These properties are attributed to their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage and contribute to various diseases. The antioxidant capacity of flavonoids is a key area of research for the development of new therapeutic agents.

While direct quantitative antioxidant data for this compound is limited in publicly available literature, this guide utilizes data for the structurally similar flavonoid, Rhodionin (herbacetin 7-O-α-L-rhamnopyranoside), also found in Rhodiola species, to provide a valuable comparative perspective.[4] Both this compound and Rhodionin are glycosides of the flavonol herbacetin, suggesting they may exhibit comparable antioxidant activities.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of flavonoids is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant capacity.[5]

The following table summarizes the DPPH radical scavenging activity (IC50) of Rhodionin and other common flavonoids.

FlavonoidDPPH IC50 (µM)Source(s)
Rhodionin*19.49 ± 0.21[4]
Quercetin1.84 - 19.17[6][7][8]
Kaempferol4.35 - 5.32[6][9][10]
Luteolin2.10 - 28.33[6][11][12]
Catechin3.4 - 18.3[13]

*Data for Rhodionin is used as a proxy for this compound due to structural similarity and co-occurrence in Rhodiola species.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the DPPH and ABTS assays commonly used to assess antioxidant capacity.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[14][15][16]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution has a deep violet color.

  • Reaction Mixture: Various concentrations of the test compound (e.g., this compound, other flavonoids) are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[17][18][19][20]

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: Different concentrations of the test compound are added to the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay, and the IC50 value is determined.

Signaling Pathways in Flavonoid Antioxidant Action

Flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating various cellular signaling pathways.[2][[“]][21][22][23] Understanding these pathways is critical for elucidating the mechanisms of action of compounds like this compound.

flavonoid_signaling_pathways cluster_stimulus Cellular Stress cluster_flavonoids Flavonoid Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response Oxidative Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Oxidative Stress->Nrf2_Keap1 Activates NF_kB NF-κB Oxidative Stress->NF_kB Activates MAPK MAPK Oxidative Stress->MAPK Activates PI3K_Akt PI3K/Akt Oxidative Stress->PI3K_Akt Activates This compound This compound This compound->Nrf2_Keap1 Promotes Nrf2 activation This compound->NF_kB Inhibits This compound->MAPK Modulates This compound->PI3K_Akt Modulates Anti_inflammatory Anti-inflammatory Response This compound->Anti_inflammatory Promotes Antioxidant_Enzymes Antioxidant Enzyme Expression (SOD, CAT, GPx) Nrf2_Keap1->Antioxidant_Enzymes Upregulates Inflammation Pro-inflammatory Response NF_kB->Inflammation Promotes Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival Regulates PI3K_Akt->Cell_Survival Promotes

Fig. 1: Flavonoid Modulation of Antioxidant Signaling Pathways.

Experimental Workflow for Antioxidant Capacity Assessment

The following diagram illustrates a typical workflow for comparing the antioxidant capacity of different flavonoids.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Flavonoid_Isolation Isolate/Synthesize Flavonoids (this compound, Quercetin, etc.) Stock_Solutions Prepare Stock Solutions of Known Concentrations Flavonoid_Isolation->Stock_Solutions DPPH_Assay DPPH Radical Scavenging Assay Stock_Solutions->DPPH_Assay ABTS_Assay ABTS Radical Cation Decolorization Assay Stock_Solutions->ABTS_Assay Other_Assays Other Assays (e.g., ORAC, FRAP) Stock_Solutions->Other_Assays Absorbance_Measurement Measure Absorbance (Spectrophotometry) DPPH_Assay->Absorbance_Measurement ABTS_Assay->Absorbance_Measurement Other_Assays->Absorbance_Measurement Inhibition_Calculation Calculate % Inhibition Absorbance_Measurement->Inhibition_Calculation IC50_Determination Determine IC50 Values Inhibition_Calculation->IC50_Determination Statistical_Analysis Statistical Analysis & Comparison IC50_Determination->Statistical_Analysis

Fig. 2: Workflow for Comparing Flavonoid Antioxidant Capacity.

Conclusion

The available data on Rhodionin, a close structural analog of this compound, suggests that this compound likely possesses significant antioxidant activity. When compared to other well-studied flavonoids, its potency, as indicated by the DPPH IC50 value, appears to be in a similar range to that of catechin. However, flavonoids like quercetin and kaempferol have demonstrated higher antioxidant capacities in some studies. It is important to note that the antioxidant activity of a flavonoid is influenced by its specific chemical structure, including the number and position of hydroxyl groups. Further research involving the direct testing of isolated this compound is necessary to definitively establish its antioxidant capacity relative to other flavonoids. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.

References

Unveiling the Double-Edged Sword: A Comparative Guide to Rhodalin's Mechanism of Action Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive cross-validation of the anti-cancer agent Rhodalin and its derivatives reveals a consistent mechanism of action centered on the induction of apoptosis and cell cycle arrest across a variety of cancer cell lines. This guide provides an objective comparison of this compound's performance with alternative cancer therapeutics, supported by experimental data, detailed protocols, and visual pathway analysis to aid researchers, scientists, and drug development professionals in their understanding of this promising compound.

This compound, a heterocyclic organic compound, and its derivatives have emerged as a significant area of interest in oncology research due to their potent anti-proliferative effects. This guide synthesizes findings from multiple studies to present a cross-validated overview of this compound's mechanism of action in key cancer cell lines, including cervical (HeLa), leukemia (CEM), breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.

The primary mode of action for this compound derivatives is the induction of programmed cell death, or apoptosis. This is predominantly achieved through the modulation of the Bcl-2 family of proteins, which are crucial regulators of the apoptotic pathway.[1][2] this compound has been shown to downregulate anti-apoptotic proteins like Bcl-2, while upregulating pro-apoptotic proteins, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[3][4]

Furthermore, many Rhodanine derivatives have been observed to induce cell cycle arrest, a state where the cell division process is halted. This effect is often seen at the S-phase or G2/M phase of the cell cycle, preventing cancer cells from replicating their DNA and dividing.[5][6]

Quantitative Analysis: this compound's Efficacy Across Cell Lines

The following table summarizes the cytotoxic effects of various Rhodanine derivatives, presenting their half-maximal inhibitory concentration (IC50) values across different cancer cell lines. Lower IC50 values indicate greater potency.

Rhodanine DerivativeCancer Cell LineIC50 (µM)Reference
Compound 25 (Sorafenib analog)A549 (Lung)0.8[7]
Compound 25 (Sorafenib analog)H460 (Lung)1.3[7]
Compound 25 (Sorafenib analog)HT29 (Colon)2.8[7]
Compound 32HL-60 (Leukemia)0.21[7]
Compound 32MDA-MB-231 (Breast)0.33[7]
Compound 32Raji (Lymphoma)1.23[7]
Compound 32A549 (Lung)2.67[7]
Compound 6 (Glucosylated)HepG2 (Liver)0.21[3]
Compound 6 (Glucosylated)A549 (Lung)1.7[3]
Compound 6 (Glucosylated)MCF-7 (Breast)11.7[3]
BTR-1CEM (Leukemia)<10[5]
KSK05104HT-29 (Colon)Not specified[8]
KSK05104HCT-116 (Colon)Not specified[8]

Comparative Analysis: this compound vs. Alternative Anticancer Agents

To provide a broader context, this section compares the mechanism of action of this compound with two widely used anticancer drugs: Doxorubicin and Sorafenib.

FeatureThis compound DerivativesDoxorubicinSorafenib
Primary Mechanism Induction of apoptosis via Bcl-2 modulation, cell cycle arrest.[1][5]DNA intercalation and inhibition of topoisomerase II, generation of reactive oxygen species.[9][10][11]Multi-kinase inhibitor targeting Raf/MEK/ERK pathway and receptor tyrosine kinases (VEGFR, PDGFR).[12][13][14]
Apoptosis Induction Intrinsic pathway activation.[3][8]Both intrinsic and extrinsic pathways.[9][15]Induces apoptosis by downregulating Mcl-1.[14]
Cell Cycle Arrest S-phase or G2/M phase arrest.[5][6]G2/M phase arrest.G1 phase arrest.
Key Molecular Targets Bcl-2 family proteins, CDKs, potentially tyrosine kinases and topoisomerase II.[1][4]DNA, Topoisomerase II.[9][11]RAF kinases (BRAF, CRAF), VEGFR, PDGFR, c-KIT, FLT-3.[12][16]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Rhodalin_Apoptosis_Pathway This compound This compound Derivatives Bcl2_family Modulation of Bcl-2 Family Proteins This compound->Bcl2_family Bcl2 Bcl-2 (anti-apoptotic) Downregulation Bcl2_family->Bcl2 Bax Bax (pro-apoptotic) Upregulation Bcl2_family->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Rhodalin_Cell_Cycle_Arrest This compound This compound Derivatives CDK_Inhibition Inhibition of Cyclin-Dependent Kinases (CDKs) This compound->CDK_Inhibition G1_S_Checkpoint G1/S Checkpoint CDK_Inhibition->G1_S_Checkpoint Prevents Progression G2_M_Checkpoint G2/M Checkpoint CDK_Inhibition->G2_M_Checkpoint Prevents Progression S_Phase_Arrest S-Phase Arrest G1_S_Checkpoint->S_Phase_Arrest G2_M_Arrest G2/M Arrest G2_M_Checkpoint->G2_M_Arrest

Caption: this compound-induced cell cycle arrest.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound Derivatives Cell_Seeding->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle/Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Profile Flow_Cytometry->Cell_Cycle_Analysis Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

This section provides standardized protocols for the key experiments cited in the analysis of this compound's mechanism of action.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the Rhodanine derivative and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Analysis of Apoptosis and Cell Cycle by Flow Cytometry

Principle: Flow cytometry is used to analyze the cell cycle distribution by staining the DNA with a fluorescent dye like Propidium Iodide (PI). Apoptotic cells can be identified by their sub-G1 peak. Annexin V staining can also be used to detect early apoptosis.

Protocol:

  • Seed cells in 6-well plates and treat with the Rhodanine derivative for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% cold ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis of Bcl-2 Family Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on the detection of pro- and anti-apoptotic proteins of the Bcl-2 family.

Protocol:

  • Treat cells with the Rhodanine derivative and lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Detection of DNA Fragmentation (TUNEL Assay)

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Grow cells on coverslips and treat with the Rhodanine derivative.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Perform the TUNEL assay according to the manufacturer's instructions, which typically involves incubating the cells with TdT enzyme and fluorescently labeled dUTP.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus.

This comparative guide provides a foundational understanding of this compound's mechanism of action in various cancer cell lines. The consistent induction of apoptosis and cell cycle arrest highlights its potential as a broad-spectrum anticancer agent. Further research is warranted to explore the full therapeutic potential of this compound and its derivatives.

References

A Comparative Analysis of Bioactive Compounds from Rhodiola Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key bioactive compounds found across various Rhodiola species. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes the complex signaling pathways influenced by these compounds.

The genus Rhodiola, commonly known as "golden root" or "roseroot," encompasses over 200 species, many of which have a long history of use in traditional medicine across Asia and Europe.[1] Modern research has focused on identifying the specific bioactive compounds responsible for the acclaimed adaptogenic, anti-fatigue, neuroprotective, and anti-inflammatory properties of these plants. This guide focuses on a comparative analysis of the principal bioactive constituents: the phenylethanoid salidroside , the phenylpropanoids known as rosavins (rosavin, rosin, and rosarin), and the flavonol glycoside Rhodalin (herbacetin-8-O-β-D-xylopyranoside) and its related compounds.

Comparative Quantitative Analysis of Bioactive Compounds

The concentration of key bioactive compounds varies significantly among different Rhodiola species, which is a critical consideration for standardization and therapeutic application. Rhodiola rosea is unique in that it contains both salidroside and the species-specific rosavins.[2] In contrast, other species like Rhodiola crenulata are often characterized by high concentrations of salidroside but a lack of rosavins.[3][4] The flavonoid content, including herbacetin derivatives like this compound, also shows species- and even plant-part-specific variations.

Below are tables summarizing the quantitative data on the content of these key compounds in different Rhodiola species, compiled from various studies.

Table 1: Salidroside and Rosavins Content in Different Rhodiola Species

Rhodiola SpeciesSalidroside Content (mg/g dry weight)Total Rosavins Content (mg/g dry weight)Salidroside:Rosavin RatioReference
Rhodiola rosea (Xinjiang)-Higher in rosavinsTypically standardized to 1:3[3]
Rhodiola rosea (Norway)0.03 - 12.852.90 - 85.95Highly variable[5]
Rhodiola rosea (Canada)up to 17.6up to 21.4 (rosavin only)Variable[6]
Rhodiola crenulata (Tibet)Generally higher than R. roseaAbsentN/A[3][4]
Rhodiola sachalinensisPresentPresent-
Rhodiola kirilowiiPresentAbsentN/A[4]

Table 2: Flavonoid Content (this compound and Related Compounds) in Rhodiola rosea

CompoundPlant PartContent Range (% w/w in dry drug)Reference
Rhodiosin + HerbacetinRhizomes & Roots0.5 - 4.2%[7][8]
RhodiosinRhizomesLower than roots[8]
HerbacetinRhizomesLower than roots[8]

Biological Activity and Signaling Pathways

The therapeutic effects of Rhodiola species are attributed to the complex interplay of their bioactive compounds, which modulate various intracellular signaling pathways.

Salidroside: Neuroprotection and Anti-inflammation

Salidroside has demonstrated significant neuroprotective, anti-inflammatory, and antioxidant activities. Its mechanisms of action involve the modulation of several key signaling pathways.

One of the primary pathways activated by salidroside is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .[1][9] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. By activating this pathway, salidroside enhances the cellular defense against oxidative stress, a key factor in neurodegenerative diseases and ischemia.[1][9]

Salidroside_Nrf2_Pathway Salidroside Salidroside Nrf2 Nrf2 Activation Salidroside->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->AntioxidantEnzymes Upregulates OxidativeStress Reduced Oxidative Stress & Neuroprotection AntioxidantEnzymes->OxidativeStress

Caption: Salidroside-mediated activation of the Nrf2 antioxidant pathway.

Salidroside also exerts its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[10][11] NF-κB is a key regulator of the inflammatory response, and its inhibition by salidroside leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and interleukins.[10] Furthermore, salidroside has been shown to modulate the PI3K/Akt pathway , which is involved in cell survival and proliferation.[12]

Rosavins: Anti-inflammatory and Immunomodulatory Effects

Rosavins, found predominantly in Rhodiola rosea, also contribute significantly to its anti-inflammatory properties. Similar to salidroside, rosavins have been shown to inhibit the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways .[9] By blocking these pathways, rosavins can suppress the production of inflammatory mediators and reduce osteoclastogenesis, suggesting potential applications in inflammatory bone diseases.[9]

Rosavins_NFkB_MAPK_Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Rosavins Rosavins IKK IKK Rosavins->IKK ERK ERK Rosavins->ERK p38 p38 Rosavins->p38 JNK JNK Rosavins->JNK p65_p50 p65/p50 p65_p50_IκBα p65/p50-IκBα (Inactive) Nucleus Nucleus p65_p50->Nucleus Translocation IκBα IκBα InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK InflammatoryStimuli->ERK InflammatoryStimuli->p38 InflammatoryStimuli->JNK IKK->IκBα Phosphorylates Inflammation Inflammatory Response Nucleus->Inflammation

Caption: Rosavins inhibit the NF-κB and MAPK inflammatory signaling pathways.

This compound (Herbacetin Glycosides): Antioxidant and Other Potential Activities

This compound, a glycoside of the flavonol herbacetin, is part of a broader class of flavonoids present in Rhodiola species. Flavonoids are well-known for their antioxidant properties, which are conferred by their chemical structure. While specific signaling pathways for this compound are less well-elucidated compared to salidroside and rosavins, the biological activities of herbacetin and its derivatives suggest potential roles in anti-inflammatory and antiviral responses. The general mechanism of flavonoid antioxidant activity involves direct scavenging of free radicals and modulation of enzymatic activities.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate comparison of bioactive compounds from different plant sources.

Extraction and Quantification of Bioactive Compounds by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of salidroside, rosavins, and flavonoids in Rhodiola extracts.

HPLC_Workflow Start Dried & Powdered Rhodiola Root/Rhizome Extraction Ultrasonic Extraction (e.g., 70% Methanol) Start->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification (vs. Standards) HPLC->Quantification

Caption: General workflow for the extraction and HPLC analysis of Rhodiola compounds.

Detailed HPLC Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of dried and powdered Rhodiola root or rhizome.

    • Add 25 mL of 70% methanol and extract using an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

    • Filter the combined extract through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile.

    • Gradient Program: A linear gradient from 5% to 25% B over 30 minutes, followed by a wash and re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 275 nm for salidroside and 250 nm for rosavins.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare standard solutions of salidroside, rosavin, rosarin, and rosin of known concentrations.

    • Generate a calibration curve for each standard by plotting peak area against concentration.

    • Calculate the concentration of each compound in the sample extracts based on the calibration curves.

Antioxidant Activity Assays

The antioxidant capacity of Rhodiola extracts can be evaluated using various in vitro assays. The DPPH and ABTS assays are two of the most common methods.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: DPPH is a stable free radical that is reduced in the presence of an antioxidant, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add various concentrations of the Rhodiola extract to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity. Ascorbic acid is typically used as a positive control.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

  • Procedure:

    • Generate the ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the Rhodiola extract to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition. Trolox is commonly used as a standard.

Conclusion

The therapeutic potential of Rhodiola species is a direct consequence of their unique and varied phytochemical profiles. This guide highlights the significant differences in the content of key bioactive compounds—salidroside, rosavins, and this compound-related flavonoids—across different species. Understanding these quantitative and qualitative variations is paramount for the targeted development of standardized extracts for specific therapeutic applications. The elucidation of the underlying signaling pathways provides a molecular basis for the observed pharmacological effects and opens new avenues for research into the clinical applications of these remarkable medicinal plants. The provided experimental protocols offer a foundation for researchers to conduct reproducible and comparative studies in this promising field.

References

Safety Operating Guide

Navigating the Safe Disposal of Rhodanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following disposal procedures are provided for "Rhodanine." The term "Rhodalin" was not found in the available chemical safety literature. It is crucial to verify the exact chemical identity and consult the manufacturer-provided Safety Data Sheet (SDS) before implementing any disposal protocol. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with institutional and regulatory guidelines.

Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of Rhodanine, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling for Disposal

Before initiating any disposal-related activities, it is imperative to handle Rhodanine with the appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood.

Summary of Handling and Disposal Safety

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.[1]
Handling Area A well-ventilated area or under a chemical fume hood.[1][2]
Waste Segregation Do not mix with other waste. Keep in original or properly labeled containers.
Incompatible Materials Strong oxidizing agents, strong bases.[3]
Spill Cleanup Use an inert absorbent material (e.g., vermiculite, sand) for spills. Avoid raising dust.[1][2]
Disposal Method Dispose of as hazardous waste through a licensed environmental waste management company. Do not dispose of down the drain.[1][3]

Step-by-Step Disposal Protocol

The disposal of Rhodanine must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.[2]

1. Waste Collection and Segregation:

  • Collect all solid Rhodanine waste, including contaminated items like weighing paper and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Ensure the container is made of a material compatible with Rhodanine.

  • Do not mix Rhodanine waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Rhodanine," and associated hazard warnings (e.g., "Toxic," "Irritant").[1]

3. Storage of Waste:

  • Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area.[1]

  • The storage area should be away from incompatible materials, such as strong oxidizing agents and strong bases.[1][3]

4. Spill Management:

  • In the event of a small spill, gently cover the material with an inert absorbent like sand or vermiculite, avoiding dust generation.[1][2]

  • Carefully scoop the mixture into a labeled hazardous waste container.[2]

  • Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials as hazardous waste.[1]

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified environmental waste management company.[1]

  • Provide the waste management company with the Safety Data Sheet (SDS) for Rhodanine.[1]

Rhodanine Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Rhodanine waste.

start Rhodanine Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Rhodanine Waste (e.g., powder, crystals) waste_type->solid_waste Solid contaminated_materials Contaminated Materials (e.g., gloves, wipes, glassware) waste_type->contaminated_materials Contaminated spill_cleanup Spill Cleanup Debris waste_type->spill_cleanup Spill collect_waste Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_waste contaminated_materials->collect_waste spill_cleanup->collect_waste store_waste Store in a Designated Secondary Containment Area collect_waste->store_waste arrange_pickup Arrange Pickup by a Certified Hazardous Waste Contractor store_waste->arrange_pickup end Disposal Complete arrange_pickup->end

Caption: Decision workflow for the safe disposal of Rhodanine waste.

References

Essential Safety and Logistical Information for Handling Rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, procedural guidance for the safe use of Rhodanine (also known as 2-Thioxo-4-thiazolidinone) in a laboratory setting.

Immediate Safety and Handling Protocol

Adherence to the following step-by-step procedures is critical to minimize risks associated with Rhodanine.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Rhodanine.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Protects against eye irritation or serious eye damage from dust particles or splashes.
Hand Protection Nitrile rubber gloves.Prevents skin irritation and absorption.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]Protects the respiratory tract from irritation upon inhalation of dust.[2]
Protective Clothing A lab coat must be worn at all times.Prevents contamination of personal clothing.
Engineering Controls
Control MeasureSpecificationRationale
Ventilation Work in a well-ventilated area. Use of a chemical fume hood is recommended.Minimizes inhalation of dust and vapors.
Safety Stations Ensure that eyewash stations and safety showers are close to the workstation location.Provides immediate decontamination in case of accidental exposure.
Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.

  • Dispensing :

    • Minimize dust generation and accumulation when handling the solid powder.[2]

    • Avoid contact with eyes, skin, and clothing.[2]

    • Do not eat, drink, or smoke when using this product.

  • During Use :

    • Keep the container tightly closed when not in use.[2]

    • Avoid ingestion and inhalation.[2]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly after handling.

    • Remove contaminated clothing and wash it before reuse.[2]

Emergency First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[2]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person. Get medical aid.[2]

Disposal Plan

Proper disposal of Rhodanine and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste Rhodanine and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.

  • Disposal Route :

    • Dispose of the contents and container to an approved waste disposal plant.[3] Follow all local, state, and federal regulations for chemical waste disposal.

    • Do not dispose of down the drain.

Quantitative Data Summary

The following table summarizes key quantitative data for Rhodanine.

PropertyValue
Molecular Formula C3H3NOS2
Molecular Weight 133.19 g/mol
Melting Point/Range 167 - 170 °C / 332.6 - 338 °F[1]
Appearance Light yellow powder/solid[1]
Odor Odorless[1]

Experimental Protocol: Synthesis of 5-Arylidenerhodanines via Knoevenagel Condensation

Rhodanine is a versatile scaffold in drug discovery, often used in Knoevenagel condensation reactions to synthesize various derivatives. The following is a detailed methodology for a representative synthesis.

Materials and Reagents
  • Rhodanine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium sulphamate (NH2SO3NH4)

  • Microwave reactor

  • Silica gel for Thin Layer Chromatography (TLC)

Procedure
  • Reaction Setup : In a microwave-safe vessel, combine Rhodanine (20 mmol), the chosen aromatic aldehyde (20 mmol), and ammonium sulphamate.

  • Microwave Irradiation : Subject the mixture to microwave irradiation at 600 watts. Irradiate in intermittent intervals of 30 seconds for a total of 3-6 minutes.

  • Reaction Monitoring : Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a silica gel plate.

  • Work-up : Upon completion, the product can be isolated through simple filtration.

  • Purification : If necessary, further purify the product by recrystallization or column chromatography.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_monitoring_purification Monitoring & Purification start Start reagents Combine Rhodanine, Aromatic Aldehyde, & Ammonium Sulphamate start->reagents microwave Microwave Irradiation (600W, 3-6 min) reagents->microwave tlc Monitor with TLC microwave->tlc filtration Isolate Product (Filtration) tlc->filtration purification Purify Product (If necessary) filtration->purification end End purification->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.